HPV16 E7 (86-93)
Description
BenchChem offers high-quality HPV16 E7 (86-93) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about HPV16 E7 (86-93) including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C37H66N8O10S |
|---|---|
Poids moléculaire |
815.0 g/mol |
Nom IUPAC |
(2S,3S)-2-[[(2S)-1-[(2R)-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C37H66N8O10S/c1-10-20(7)29(42-26(47)16-39-31(48)23(15-18(3)4)40-33(50)27(38)22(9)46)35(52)43-28(19(5)6)34(51)41-24(17-56)36(53)45-14-12-13-25(45)32(49)44-30(37(54)55)21(8)11-2/h18-25,27-30,46,56H,10-17,38H2,1-9H3,(H,39,48)(H,40,50)(H,41,51)(H,42,47)(H,43,52)(H,44,49)(H,54,55)/t20-,21-,22+,23-,24-,25-,27-,28-,29-,30-/m0/s1 |
Clé InChI |
CEZGUHHOZXJLRF-ZWPFISNSSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CS)C(=O)N1CCC[C@H]1C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)N |
SMILES canonique |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CS)C(=O)N1CCCC1C(=O)NC(C(C)CC)C(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(C(C)O)N |
Origine du produit |
United States |
Foundational & Exploratory
The Immunological Function of HPV16 E7 (86-93) Peptide: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of a Key Immunogenic Epitope in HPV-Associated Cancers
The Human Papillomavirus type 16 (HPV16) is a primary etiological agent for cervical and other cancers. The viral oncoprotein E7 is constitutively expressed in these tumor cells, making it a prime target for immunotherapeutic strategies. Within this protein, the peptide spanning amino acids 86-93, with the sequence Threonine-Leucine-Glycine-Isoleucine-Valine-Cysteine-Proline-Isoleucine (TLGIVCPI), has been identified as a significant immunogenic epitope. This technical guide provides a comprehensive overview of the immunological function of the HPV16 E7 (86-93) peptide, summarizing key quantitative data, detailing experimental protocols, and illustrating relevant biological pathways and workflows.
Core Concepts: An HLA-A*0201-Restricted CTL Epitope
The HPV16 E7 (86-93) peptide is recognized by the immune system primarily in the context of the Human Leukocyte Antigen (HLA)-A0201 molecule, a common HLA allele.[1][2] This peptide has a very high binding affinity for HLA-A0201, a critical factor for its immunogenicity.[2][3] Upon binding to the HLA-A*0201 complex on the surface of antigen-presenting cells (APCs) or tumor cells, the peptide is presented to CD8+ cytotoxic T lymphocytes (CTLs). This recognition can trigger a cascade of events leading to a specific CTL response against cells expressing the HPV16 E7 oncoprotein.[4]
While immunogenic, a point of discussion in the scientific literature is the natural processing and presentation of the 86-93 peptide from the full-length E7 protein. Some studies suggest that this epitope may not be efficiently processed and presented by HPV16-infected cells, which has implications for vaccine design and therapeutic efficacy.[4]
Quantitative Data Summary
The immunogenicity of the HPV16 E7 (86-93) peptide has been evaluated in numerous pre-clinical and clinical studies. The following tables summarize the key quantitative findings from this research.
Table 1: Immunogenicity of HPV16 E7 Peptides in Clinical Trials
| Study Participant Group | Vaccine Composition | Immunological Readout | Key Findings | Reference(s) |
| 18 women with high-grade cervical or vulvar intraepithelial neoplasia (CIN/VIN) | HPV16 E7 (12-20) peptide + E7 (86-93) lipopeptide | IFN-γ release and cytolysis assays | Increased E7-specific reactivity in 10 of 16 patients tested. Augmented chromium release observed in 3 of 6 patients who received the 86-93 lipopeptide. | [5] |
| 7 women with high-grade CIN | CIGB-228 vaccine (HPV16 E7 (86-93) peptide + VSSP adjuvant) | IFN-γ ELISPOT | All 7 patients responded to the 86-93 peptide. The response to 86-93 was more vigorous than to other E7 peptides. Frequencies ranged from 1 HPV-specific T cell/100,000 PBMCs to 7/10,000 PBMCs. | [1] |
| 12 patients with refractory cervical or vaginal cancer | E7 (86-93) lipopeptide linked to PADRE helper peptide | IFN-γ release assay | E7 (86-93)-specific CTL responses detected in 5 patients after two doses and in 2 patients after four doses. | [6] |
| 15 HLA-A2 positive VIN patients | Vaccinia virus encoding HPV16/18 oncoproteins | ELISPOT for E7 peptides | 5 of 15 patients showed the strongest vaccine-related responses to the E7 (86-93) peptide. | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections provide synthesized protocols for key experiments used to characterize the immunological function of the HPV16 E7 (86-93) peptide.
In Vitro Stimulation of HPV16 E7 (86-93)-Specific T Cells
This protocol outlines the process for expanding T cells specific for the HPV16 E7 (86-93) peptide from peripheral blood mononuclear cells (PBMCs).
Materials:
-
Ficoll-Paque
-
Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)
-
HPV16 E7 (86-93) peptide (1 mg/mL stock in DMSO)
-
Recombinant human Interleukin-2 (IL-2)
-
Irradiated allogeneic feeder cells
Procedure:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the PBMCs twice with PBS and resuspend in complete RPMI-1640 medium.
-
Plate 2 x 10^6 PBMCs per well in a 24-well plate.
-
Add the HPV16 E7 (86-93) peptide to a final concentration of 10 µg/mL.
-
Incubate for 2 days at 37°C in a 5% CO2 incubator.
-
Add recombinant human IL-2 to a final concentration of 50 IU/mL.
-
Restimulate the T cells every 7-10 days with irradiated, peptide-pulsed autologous PBMCs or dendritic cells and fresh IL-2.
-
After 2-3 rounds of stimulation, the T cells can be used in downstream functional assays.
IFN-γ ELISPOT Assay
The ELISPOT assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.
Materials:
-
96-well PVDF membrane ELISPOT plates
-
Anti-human IFN-γ capture antibody
-
Biotinylated anti-human IFN-γ detection antibody
-
Streptavidin-Alkaline Phosphatase (ALP)
-
BCIP/NBT substrate
-
PBMCs (either freshly isolated or from in vitro stimulation)
-
HPV16 E7 (86-93) peptide
Procedure:
-
Coat the ELISPOT plate with anti-human IFN-γ capture antibody overnight at 4°C.
-
Wash the plate with PBS and block with complete RPMI-1640 medium for 2 hours at 37°C.
-
Add 1-5 x 10^5 PBMCs per well.
-
Add the HPV16 E7 (86-93) peptide to a final concentration of 10 µg/mL. Include a negative control (no peptide) and a positive control (e.g., PHA).
-
Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Wash the plate extensively with PBS containing 0.05% Tween-20.
-
Add the biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate and add streptavidin-ALP. Incubate for 1 hour at room temperature.
-
Wash the plate and add the BCIP/NBT substrate. Monitor for the development of spots.
-
Stop the reaction by washing with distilled water.
-
Air-dry the plate and count the spots using an ELISPOT reader.
Chromium-51 Release Assay
This assay measures the cytotoxic activity of CTLs by quantifying the release of radioactive chromium-51 from lysed target cells.
Materials:
-
T2 cells (a TAP-deficient, HLA-A*0201 positive cell line)
-
Sodium Chromate (⁵¹Cr)
-
HPV16 E7 (86-93) peptide
-
Effector cells (in vitro stimulated CTLs)
-
96-well round-bottom plates
-
Gamma counter
Procedure:
-
Target Cell Labeling:
-
Resuspend 1 x 10^6 T2 cells in 100 µL of complete RPMI-1640 medium.
-
Add 100 µCi of ⁵¹Cr and incubate for 1-2 hours at 37°C, mixing every 30 minutes.
-
Wash the labeled cells three times with a large volume of cold medium to remove excess ⁵¹Cr.
-
Resuspend the cells at 1 x 10^5 cells/mL.
-
-
Peptide Pulsing:
-
Incubate the labeled T2 cells with 10 µg/mL of HPV16 E7 (86-93) peptide for 1 hour at 37°C.
-
-
Cytotoxicity Assay:
-
Plate 1 x 10^4 peptide-pulsed, ⁵¹Cr-labeled T2 cells per well in a 96-well round-bottom plate.
-
Add effector cells at various effector-to-target (E:T) ratios (e.g., 50:1, 25:1, 12.5:1).
-
Set up controls for spontaneous release (target cells with medium only) and maximum release (target cells with 1% Triton X-100).
-
Centrifuge the plate at 100 x g for 3 minutes to initiate cell contact and incubate for 4 hours at 37°C.
-
-
Measurement of ⁵¹Cr Release:
-
Centrifuge the plate at 500 x g for 5 minutes.
-
Carefully collect the supernatant from each well and transfer to tubes for gamma counting.
-
Measure the radioactivity (counts per minute, CPM) in a gamma counter.
-
-
Calculation of Specific Lysis:
-
Percent specific lysis = [(Experimental release - Spontaneous release) / (Maximum release - Spontaneous release)] x 100.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key processes related to the immunological function of the HPV16 E7 (86-93) peptide.
Caption: Antigen processing and presentation of the HPV16 E7 (86-93) peptide leading to CTL activation.
Caption: Workflow for the IFN-γ ELISPOT assay to detect HPV16 E7 (86-93)-specific T cells.
Caption: Workflow for the Chromium-51 release assay to measure CTL-mediated cytotoxicity.
Conclusion
The HPV16 E7 (86-93) peptide is a well-characterized, immunogenic epitope with a high affinity for the HLA-A*0201 allele. It has demonstrated the capacity to induce robust CTL responses in both preclinical models and clinical trial participants. While questions remain regarding its natural processing and presentation, its utility as a component of therapeutic vaccines for HPV-associated malignancies is evident from the existing data. The standardized experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to advance immunotherapies against HPV. Further research focusing on optimizing vaccine formulations and delivery systems to enhance the presentation of this and other E7 epitopes will be critical in the development of more effective treatments for HPV-related cancers.
References
- 1. Safety and Immunogenicity of a Human Papillomavirus Peptide Vaccine (CIGB-228) in Women with High-Grade Cervical Intraepithelial Neoplasia: First-in-Human, Proof-of-Concept Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Video: Use of Interferon-γ Enzyme-linked Immunospot Assay to Characterize Novel T-cell Epitopes of Human Papillomavirus [jove.com]
- 3. academic.oup.com [academic.oup.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Therapeutic Vaccines Against Human Papillomavirus and Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Discovery and Identification of the HPV16 E7 (86-93) Epitope: A Technical Guide
This technical guide provides an in-depth overview of the discovery and identification of the Human Papillomavirus type 16 (HPV16) E7 protein-derived peptide epitope spanning amino acids 86-93 (TLGIVCPI). This epitope is a critical target for cytotoxic T lymphocyte (CTL) mediated immune responses against HPV16-infected cells, which are a primary cause of cervical cancer. This document is intended for researchers, scientists, and drug development professionals working in the fields of immunology, oncology, and vaccine development.
Introduction
Human Papillomavirus type 16 is the high-risk HPV type most frequently associated with the development of cervical and other anogenital cancers. The viral oncoproteins E6 and E7 are constitutively expressed in these cancer cells and are essential for the induction and maintenance of the malignant phenotype. This makes them ideal targets for therapeutic cancer vaccines designed to elicit cell-mediated immunity. The identification of specific epitopes within these proteins that can be recognized by CTLs is a crucial step in the development of such vaccines. This guide details the seminal research that led to the identification and characterization of the HPV16 E7 (86-93) epitope.
Discovery and Initial Characterization
The HPV16 E7 (86-93) peptide, with the amino acid sequence Threonine-Leucine-Glycine-Isoleucine-Valine-Cysteine-Proline-Isoleucine (TLGIVCPI), was first identified as a human CTL epitope in a pivotal study by Ressing et al. in 1995.[1][2] The researchers systematically screened peptides from the HPV16 E6 and E7 proteins for their ability to bind to the human leukocyte antigen (HLA)-A0201 molecule, a common HLA type in the human population. The binding affinity of these peptides to HLA-A0201 was found to be a major determinant of their immunogenicity.[1][2]
The study demonstrated that the E7 (86-93) peptide was one of three E7-derived peptides with high binding affinity to HLA-A0201.[1][2] Subsequent in vivo studies in HLA-A0201 transgenic mice and in vitro experiments using peripheral blood mononuclear cells (PBMCs) from healthy HLA-A*0201 positive donors confirmed the immunogenicity of this peptide.[1][2]
Crucially, human CTL clones specific for the E7 (86-93) epitope were shown to be capable of lysing the HPV16-positive, HLA-A*0201-positive cervical carcinoma cell line, CaSki.[1][2] This finding indicated that the E7 (86-93) peptide is not only immunogenic but is also naturally processed and presented by tumor cells, making it a valid target for T-cell-mediated cancer therapy.
Quantitative Data
The following tables summarize the key quantitative data related to the binding affinity and cytotoxic activity of the HPV16 E7 (86-93) epitope.
Table 1: HLA-A*0201 Binding Affinity of HPV16 E7 Peptides
| Peptide Sequence | Amino Acid Position | IC50 (nM) for HLA-A*0201 Binding | Reference |
| YMLDLQPETT | 11-20 | 5 | [1][2] |
| LLMGTLGIV | 82-90 | 5 | [1][2] |
| TLGIVCPI | 86-93 | 5 | [1][2] |
IC50 values represent the concentration of peptide required to inhibit the binding of a standard radiolabeled peptide to purified HLA-A0201 molecules by 50%. Lower values indicate higher binding affinity.*
Table 2: Cytotoxic T Lymphocyte (CTL) Lysis of Target Cells
| Effector Cells | Target Cells | Peptide Pulsed on Target | Effector:Target Ratio | % Specific Lysis | Reference |
| E7 (86-93) specific CTL clone | T2 cells | E7 (86-93) | 30:1 | 60 | [1][2] |
| E7 (86-93) specific CTL clone | T2 cells | Irrelevant peptide | 30:1 | <5 | [1][2] |
| E7 (86-93) specific CTL clone | CaSki (HPV16+, HLA-A*0201+) | None (endogenous processing) | 30:1 | 45 | [1][2] |
| E7 (86-93) specific CTL clone | K562 (MHC class I negative) | None | 30:1 | <5 | [1][2] |
% Specific Lysis was determined by a standard chromium release assay.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used in the identification and characterization of the HPV16 E7 (86-93) epitope.
Peptide Synthesis
Peptides were synthesized using standard solid-phase peptide synthesis techniques. The purity of the synthesized peptides was assessed by high-performance liquid chromatography (HPLC), and their identity was confirmed by mass spectrometry.
HLA-A*0201 Binding Assay
The binding affinity of peptides to the HLA-A*0201 molecule was determined using a competitive binding assay.
-
Preparation of HLA-A0201 Molecules: Purified HLA-A0201 molecules were obtained from the human B-lymphoblastoid cell line JY.
-
Radiolabeling of Standard Peptide: A known high-affinity HLA-A*0201 binding peptide (e.g., influenza A matrix protein M1 58-66, GILGFVFTL) was radiolabeled with Iodine-125.
-
Competitive Binding: A fixed concentration of purified HLA-A*0201 molecules and the radiolabeled standard peptide were incubated with varying concentrations of the HPV16 E7 test peptides.
-
Separation and Quantification: The mixture was incubated to reach equilibrium, and then HLA-peptide complexes were separated from free peptide using size exclusion chromatography. The amount of radioactivity in the HLA-bound fraction was quantified using a gamma counter.
-
Calculation of IC50: The concentration of the test peptide that inhibited 50% of the binding of the radiolabeled standard peptide was calculated and reported as the IC50 value.
In Vitro CTL Induction from Human PBMCs
Primary antigen-specific CTLs were generated from PBMCs of healthy HLA-A*0201 positive donors.
-
Isolation of PBMCs: PBMCs were isolated from whole blood using Ficoll-Paque density gradient centrifugation.
-
Preparation of Antigen Presenting Cells (APCs): A portion of the PBMCs were used as APCs. These cells were pulsed with the HPV16 E7 (86-93) peptide (10 µg/ml) for 1 hour at 37°C.
-
Co-culture and Stimulation: The remaining PBMCs (responder cells) were co-cultured with the peptide-pulsed APCs in the presence of Interleukin-2 (IL-2) and Interleukin-7 (IL-7) to promote T-cell proliferation and differentiation.
-
Restimulation: After 7-10 days, the cultures were restimulated with fresh peptide-pulsed autologous APCs.
-
Expansion of CTLs: The CTLs were further expanded in the presence of IL-2.
Chromium Release Assay for CTL-Mediated Lysis
The cytotoxic activity of the generated CTLs was measured using a standard 4-hour chromium-51 (⁵¹Cr) release assay.
-
Target Cell Labeling: Target cells (T2 cells pulsed with peptide or CaSki cells) were labeled with ⁵¹Cr by incubating them with Na₂⁵¹CrO₄ for 1 hour at 37°C.
-
Co-incubation: The labeled target cells were washed and then co-incubated with the effector CTLs at various effector-to-target (E:T) ratios in a 96-well plate for 4 hours at 37°C.
-
Measurement of Chromium Release: After incubation, the supernatant from each well was collected and the amount of ⁵¹Cr released from the lysed target cells was measured using a gamma counter.
-
Calculation of Specific Lysis: The percentage of specific lysis was calculated using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Experimental Release: cpm in the supernatant of wells with both effector and target cells.
-
Spontaneous Release: cpm in the supernatant of wells with target cells only (incubated in medium).
-
Maximum Release: cpm in the supernatant of wells with target cells lysed with a detergent (e.g., Triton X-100).
-
Visualizations
The following diagrams illustrate the key pathways and experimental workflows involved in the discovery and characterization of the HPV16 E7 (86-93) epitope.
Caption: Antigen processing and presentation pathway for the HPV16 E7 (86-93) epitope.
Caption: Experimental workflow for the identification of the HPV16 E7 (86-93) CTL epitope.
Conclusion
The discovery and characterization of the HPV16 E7 (86-93) epitope represent a significant milestone in the development of therapeutic strategies for HPV-associated cancers. The rigorous experimental approach, combining peptide binding assays with in vivo and in vitro functional studies, established this peptide as a bona fide human CTL epitope. This foundational work has paved the way for numerous pre-clinical and clinical studies investigating peptide-based vaccines and other immunotherapies targeting HPV16. The detailed methodologies and quantitative data presented in this guide provide a comprehensive resource for researchers seeking to build upon this important discovery.
References
- 1. In vitro induction of primary, antigen-specific CTL from human peripheral blood mononuclear cells stimulated with synthetic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human CTL epitopes encoded by human papillomavirus type 16 E6 and E7 identified through in vivo and in vitro immunogenicity studies of HLA-A*0201-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Immunogenic Properties of HPV16 E7 (86-93) Peptide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Papillomavirus (HPV) type 16 is the primary causative agent of cervical cancer and other malignancies. The viral oncoprotein E7 is constitutively expressed in HPV-infected cells and plays a crucial role in cellular transformation, making it an attractive target for immunotherapy. This technical guide focuses on the immunogenic properties of a specific peptide derived from the HPV16 E7 protein, the 86-93 epitope (sequence: TLGIVCPI). This peptide is a well-characterized HLA-A*02:01-restricted cytotoxic T-lymphocyte (CTL) epitope that has been the subject of numerous preclinical and clinical investigations. This document provides a comprehensive overview of its immunogenicity, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated biological pathways and workflows.
Immunogenicity and CTL Response
The HPV16 E7 (86-93) peptide has been identified as an immunogenic epitope capable of inducing specific CTL responses.[1][2][3][4] These CTLs are crucial for recognizing and eliminating HPV-infected cells. Studies in HLA-A2 transgenic mice have demonstrated that immunization with the 86-93 peptide can elicit CTLs that lyse target cells presenting this peptide.[1] Furthermore, in vitro stimulation of peripheral blood mononuclear cells (PBMCs) from healthy HLA-A*02:01-positive donors with this peptide has been shown to induce potent CTL responses.[2][3][4]
However, a critical aspect of the E7 (86-93) peptide's immunobiology is the observation that while it is immunogenic when presented exogenously, it may not be efficiently processed and presented by HPV16-infected cells in some contexts.[1][5] This suggests that therapeutic strategies may need to enhance the presentation of this epitope to maximize clinical efficacy.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the immunogenic properties of the HPV16 E7 (86-93) peptide.
Table 1: HLA Binding Affinity
| Peptide Sequence | HLA Allele | Binding Affinity (nM) | Method | Reference |
| TLGIVCPI | HLA-A*0201 | High | Not specified | [2][3][4][6] |
Note: While multiple sources state "high affinity," specific quantitative binding affinity values (e.g., in nM) were not consistently provided in the initial search results.
Table 2: In Vitro and In Vivo Immune Responses
| Study Population | Assay | Key Findings | Reference |
| HLA-A2/H2-Kb Transgenic Mice | Cytotoxicity Assay | CTLs from mice immunized with 86-93 peptide lysed targets presenting the peptide. | [1] |
| HLA-A*0201+ Healthy Donors | CTL Induction | Highly immunogenic in CTL induction experiments. | [2][3][4] |
| Women with CIN/VIN II/III (Phase I Trial) | Chromium Release Assay | Augmented chromium release observed in 3 out of 6 patients who received the 86-93 lipopeptide. | [7] |
| Women with CIN II/III (Phase I Trial) | ELISPOT (IFN-γ) | All seven patients responded to the 86-93 peptide after vaccination, with responses peaking after two or three vaccinations. | [8] |
| Women with Stage IV Cervical Cancer | Immune Response | Only six patients mounted a weak immune response to an E7 86-93 lipopeptide construct. | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections describe common experimental protocols used to assess the immunogenicity of the HPV16 E7 (86-93) peptide.
Peptide Synthesis
Synthetic peptides, such as HPV16 E7 (86-93) with the sequence H-TLGIVCPI-OH, are typically produced using solid-phase peptide synthesis.[9] Purity is assessed by high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to ensure a high-quality product for immunological assays.[10]
CTL Induction from PBMCs
-
PBMC Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from HLA-A2 positive healthy donors or patients via Ficoll-Paque density gradient centrifugation.[7]
-
Peptide Pulsing: Antigen-presenting cells (APCs), such as dendritic cells (DCs) or PBMCs themselves, are pulsed with the HPV16 E7 (86-93) peptide (typically at a concentration of 10 μg/ml).[5][7]
-
Co-culture and Stimulation: T cells are co-cultured with the peptide-pulsed APCs. Interleukin-2 (IL-2) is added to the culture to promote T-cell proliferation.[7]
-
Restimulation: T cells are periodically restimulated with fresh peptide-pulsed, irradiated autologous PBMCs to expand the population of peptide-specific T cells.[7]
Cytokine Release Assays (ELISpot and ELISA)
Enzyme-Linked Immunospot (ELISpot) and Enzyme-Linked Immunosorbent Assay (ELISA) are used to quantify cytokine production by T cells upon antigen recognition.
-
Effector Cell Preparation: Peptide-specific T cells, generated as described above, are used as effector cells.[7]
-
Target Cell Preparation: T2 cells, which are deficient in TAP (transporter associated with antigen processing) and can be easily loaded with exogenous peptides, are pulsed with the HPV16 E7 (86-93) peptide.[7]
-
Co-incubation: Effector cells are incubated with peptide-pulsed target cells.[7]
-
Cytokine Detection:
-
ELISPOT: For IFN-γ ELISPOT, cells are incubated on a plate pre-coated with an anti-IFN-γ antibody. After incubation, a secondary biotinylated anti-IFN-γ antibody and a streptavidin-enzyme conjugate are added to visualize spots, each representing a cytokine-secreting cell.[8]
-
ELISA: Supernatants from the co-culture are collected, and the concentration of cytokines such as IFN-γ is measured using a standard sandwich ELISA kit.[11]
-
Cytotoxicity Assays (Chromium Release Assay)
The chromium release assay is a classic method to measure the lytic activity of CTLs.
-
Target Cell Labeling: Target cells (e.g., peptide-pulsed T2 cells) are labeled with radioactive chromium-51 (⁵¹Cr).[7]
-
Co-incubation: Labeled target cells are incubated with effector CTLs at various effector-to-target (E:T) ratios.[7]
-
Measurement of Chromium Release: After incubation, the amount of ⁵¹Cr released into the supernatant from lysed target cells is measured using a gamma counter.
-
Calculation of Specific Lysis: The percentage of specific lysis is calculated to quantify the cytotoxic activity of the CTLs.
Visualizations
Signaling Pathway: T-Cell Receptor (TCR) Activation
The following diagram illustrates the general signaling pathway initiated upon the recognition of the HPV16 E7 (86-93) peptide presented by an HLA-A*02:01 molecule to a specific T-cell receptor.
Caption: TCR signaling cascade upon peptide-MHC recognition.
Experimental Workflow: CTL Immunogenicity Assessment
This diagram outlines the typical experimental workflow to evaluate the immunogenicity of the HPV16 E7 (86-93) peptide.
Caption: Workflow for assessing CTL immunogenicity.
Conclusion
The HPV16 E7 (86-93) peptide is a potent, HLA-A*02:01-restricted immunogenic epitope that can induce robust CTL responses. Its potential as a component of therapeutic vaccines for HPV-associated malignancies is supported by a significant body of preclinical and clinical data. However, challenges related to its natural processing and presentation highlight the need for innovative vaccine strategies that can enhance its immunogenicity in vivo. The data and protocols summarized in this guide provide a valuable resource for researchers and drug development professionals working to advance immunotherapies targeting HPV.
References
- 1. HPV type 16 protein E7 HLA-A2 binding peptides are immunogenic but not processed and presented [pubmed.ncbi.nlm.nih.gov]
- 2. Human CTL epitopes encoded by human papillomavirus type 16 E6 and E7 identified through in vivo and in vitro immunogenicity studies of HLA-A*0201-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. genscript.com [genscript.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Safety and Immunogenicity of a Human Papillomavirus Peptide Vaccine (CIGB-228) in Women with High-Grade Cervical Intraepithelial Neoplasia: First-in-Human, Proof-of-Concept Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. jpt.com [jpt.com]
- 11. Development of HPV16,18,31,45 E5 and E7 peptides-based vaccines predicted by immunoinformatics tools - PMC [pmc.ncbi.nlm.nih.gov]
The Core Role of HPV16 E7 Oncoprotein in Cervical Carcinogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Persistent infection with high-risk human papillomavirus (HPV), particularly type 16, is the primary etiological agent of cervical cancer. The viral oncoprotein E7 is a key driver of malignant transformation, orchestrating a multi-pronged assault on host cell regulatory networks. This technical guide provides an in-depth examination of the molecular mechanisms by which the HPV16 E7 oncoprotein promotes cervical carcinogenesis. We will dissect its pivotal interactions with tumor suppressor proteins, its role in inducing genomic instability, its strategies for evading apoptosis and the host immune system, and its contribution to angiogenesis. This document is intended to be a comprehensive resource, incorporating quantitative data, detailed experimental protocols, and visual representations of key pathways to support ongoing research and therapeutic development.
Disruption of Cell Cycle Control: The E7-pRb Axis
The hallmark of HPV16 E7's oncogenic activity is its functional inactivation of the retinoblastoma tumor suppressor protein (pRb) and its family members, p107 and p130.[1][2] This interaction is critical for overriding the G1/S cell cycle checkpoint, forcing quiescent, differentiated cells to re-enter the cell cycle to facilitate viral replication.[2]
Mechanism of pRb Inactivation
High-risk HPV E7 proteins bind to the 'pocket domain' of pRb with high affinity.[1] This binding is mediated by a conserved Leucine-X-Cysteine-X-Glutamic acid (LxCxE) motif within the E7 protein.[3] Unlike some other viral oncoproteins that merely sequester pRb, HPV16 E7 actively promotes the degradation of pRb.[4][5] This is achieved by hijacking the cellular ubiquitin-proteasome system.[2][5] E7 acts as an adaptor molecule, recruiting pRb to a cullin 2 ubiquitin ligase complex, leading to its polyubiquitination and subsequent destruction by the 26S proteasome.[2][6]
The degradation of pRb liberates the E2F family of transcription factors, which in turn activate the transcription of genes essential for S-phase entry and DNA replication, such as cyclins E and A.[1][7] This sustained E2F activity drives uncontrolled cellular proliferation.[1]
Quantitative Analysis of E7-pRb Interaction
The binding affinity of HPV16 E7 for pRb is significantly higher than that of E7 proteins from low-risk HPV types, which correlates with its potent transforming activity.[3]
| HPV Type | E7 Protein | pRb Binding Affinity (KD) | Reference |
| HPV16 | Wild-Type | ~4.5 x 10-9 M | [4] |
| HPV10 | Wild-Type | >1 x 10-7 M | [4] |
| HPV48 | Wild-Type | >1 x 10-7 M | [4] |
| HPV16 | C24G Mutant | ~1.35 x 10-8 M (3-fold reduction) | [4] |
Signaling Pathway: E7-Mediated pRb Degradation and Cell Cycle Progression
Caption: HPV16 E7 binds pRb, leading to its degradation and the release of E2F, driving cell proliferation.
Induction of Genomic Instability
A critical step in carcinogenesis is the accumulation of genetic mutations. HPV16 E7 is a potent inducer of genomic instability, contributing to both numerical and structural chromosomal abnormalities.[8][9]
Centrosome Amplification and Mitotic Defects
E7 expression leads to the uncoupling of centrosome duplication from the cell division cycle, resulting in an abnormal number of centrosomes.[9][10] This centrosome amplification can lead to the formation of multipolar mitotic spindles, causing improper chromosome segregation and aneuploidy.[8][9] The HPV16 E6 oncoprotein can cooperate with E7 to exacerbate these mitotic defects.[9]
DNA Damage Response
Expression of HPV16 E7 has been shown to induce DNA damage, as evidenced by the formation of anaphase bridges and the phosphorylation of histone H2AX (γH2AX), a marker for DNA double-strand breaks.[8] This can trigger cell cycle checkpoints, though the continued activity of E7 often allows cells to bypass these safeguards.[8] The induction of endoreduplication, a process of DNA replication without mitosis, further contributes to polyploidy and genomic instability.[11]
Quantitative Data on E7-Induced Genomic Instability
| Cell Type | E7 Expression | Effect | Fold Increase vs. Control | Reference |
| Normal Human Keratinocytes (NHKs) | HPV-16 E7 | Cells with abnormal centrosome numbers | 2.9-fold | [5] |
| U2OS | HPV-16 E7 | Cells with abnormal centrosome numbers | 3.9-fold | [5] |
| NHKs | HPV-16 E7 | Cells with abnormal centriole numbers | 3.3-fold | [12] |
| U-2 OS/centrin-GFP | HPV-16 E7 | Cells with abnormal centriole numbers | 2.2-fold | [13] |
| Saos-2 | HPV-16 E7 | Cells with abnormal centrosome numbers | 1.5-fold | [13] |
| TKO MEFs | HPV-16 E7 | Cells with abnormal centrosome numbers | 1.4-fold | [13] |
| NIKS-16e Raft Culture | Episomal HPV-16 | Cells with abnormal centrosome numbers | 3.3-fold (vs. non-transfected) | [10] |
| Primary Human Keratinocytes | HPV-16 E7 | Cells with enhanced tail:head DNA ratio (Comet Assay) | 3.1-fold | [14] |
Evasion of Apoptosis
To ensure the survival of infected and proliferating cells, HPV16 E7 employs several strategies to inhibit apoptosis. The role of E7 in apoptosis is complex, with reports of both pro- and anti-apoptotic functions depending on the cellular context.[15][16] However, in the context of persistent infection and carcinogenesis, its anti-apoptotic activities are critical. E7 can inhibit TNF-α-mediated apoptosis by suppressing the activation of caspase-8.[15] It has also been shown to interact with the pro-apoptotic protein Siva-1, potentially disrupting its function.[15] Furthermore, by degrading pRb, E7 disrupts a key player in certain apoptotic pathways.
Immune Evasion Mechanisms
Persistent HPV infection is predicated on the virus's ability to evade the host immune system. The E7 oncoprotein plays a significant role in this process. It has been shown to downregulate the expression of molecules involved in antigen presentation, such as Major Histocompatibility Complex (MHC) class I, thereby impairing recognition by cytotoxic T lymphocytes. Additionally, E7 can interfere with interferon signaling pathways, which are crucial for antiviral responses.[1] Recent studies suggest that HPV16 E6 and E7 can induce the release of Interleukin-23 (IL-23), which suppresses the anti-tumor activity of T cells.[17] The E7 protein itself can also deplete immune cells responsible for activating T-cell responses against the virus.[18]
Angiogenesis and Metastasis
For a tumor to grow beyond a certain size, it requires a dedicated blood supply, a process known as angiogenesis. HPV16 E7 contributes to this by upregulating the expression of pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF) and Interleukin-8 (IL-8).[19] Extracellular E7 has also been shown to selectively activate cervical microvascular endothelial cells, increasing their production of IL-6 and IL-8 and inducing cytoskeletal rearrangements, which may promote tumor progression and dissemination.[20] The E6 and E7 oncoproteins together can also induce the epithelial-to-mesenchymal transition (EMT), a process that enhances cell motility and invasiveness, contributing to metastasis.
Experimental Protocols
Immunofluorescence Staining for Centrosome Quantification
This protocol is adapted for the analysis of centrosome numbers in cultured cells expressing HPV16 E7.
Materials:
-
Cells grown on sterile glass coverslips
-
Phosphate-buffered saline (PBS)
-
Fixative: 4% paraformaldehyde in PBS or ice-cold methanol
-
Permeabilization buffer: 0.1% Triton X-100 in PBS
-
Blocking buffer: 1% Bovine Serum Albumin (BSA) in PBS
-
Primary antibody: Mouse anti-γ-tubulin
-
Secondary antibody: Fluorescently-labeled anti-mouse IgG
-
Nuclear counterstain: DAPI or Hoechst 33258
-
Antifade mounting medium
Procedure:
-
Wash cells on coverslips twice with PBS.
-
Fix cells with 4% paraformaldehyde for 10 minutes at room temperature or with ice-cold methanol for 10 minutes at -20°C.
-
Wash twice with PBS.
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash twice with PBS.
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with primary antibody (anti-γ-tubulin) diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain with DAPI or Hoechst for 5 minutes.
-
Wash twice with PBS.
-
Mount coverslips onto microscope slides using antifade mounting medium.
-
Analyze using a fluorescence microscope. Count the number of centrosomes (visualized as distinct γ-tubulin dots) in at least 100-200 individual cells per condition. Cells with more than two centrosomes are considered abnormal.
Alkaline Comet Assay for DNA Damage Detection
This protocol outlines the single-cell gel electrophoresis (Comet) assay to detect DNA strand breaks induced by HPV16 E7.
Materials:
-
Cell suspension (1 x 105 cells/mL)
-
Microscope slides pre-coated with 1% normal melting point (NMP) agarose
-
0.5% low melting point (LMP) agarose
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA stain (e.g., SYBR Green or propidium iodide)
-
Horizontal gel electrophoresis tank
-
Fluorescence microscope with appropriate filters
Procedure:
-
Mix cell suspension with 0.5% LMP agarose at 37°C.
-
Pipette the cell-agarose mixture onto a pre-coated slide and cover with a coverslip.
-
Solidify the gel at 4°C for 10 minutes.
-
Remove the coverslip and immerse the slide in cold lysis solution for at least 1 hour at 4°C.
-
Place the slide in a horizontal electrophoresis tank filled with alkaline electrophoresis buffer.
-
Allow the DNA to unwind for 20-40 minutes in the buffer.
-
Perform electrophoresis at ~25 V and ~300 mA for 20-30 minutes.
-
Gently remove the slide and wash with neutralization buffer three times for 5 minutes each.
-
Stain the slide with a DNA stain.
-
Visualize comets under a fluorescence microscope. Quantify DNA damage by measuring the tail length and intensity relative to the head using specialized software.
Experimental Workflow: Investigating E7's Effect on Genomic Instability
Caption: Workflow for assessing HPV16 E7-induced genomic instability in primary keratinocytes.
Therapeutic Strategies Targeting HPV16 E7
The constitutive expression of E7 in HPV-positive cancer cells makes it an ideal target for therapeutic intervention.[7][21] Several strategies are currently under investigation:
-
Therapeutic Vaccines: DNA vaccines and other vaccine modalities are being developed to elicit a robust cytotoxic T lymphocyte (CTL) response against E7-expressing cells.[22]
-
Gene Therapy: RNA interference (siRNA) and CRISPR/Cas9 systems are being explored to specifically silence or disrupt the E7 gene, leading to the restoration of pRb function, cell cycle arrest, and apoptosis in cancer cells.[7][23]
-
Small Molecule Inhibitors: Efforts are underway to develop small molecules that can disrupt the interaction between E7 and its cellular binding partners, such as pRb.
Conclusion
The HPV16 E7 oncoprotein is a masterful manipulator of host cellular machinery. Its ability to neutralize key tumor suppressors, induce genomic instability, and create a favorable microenvironment for tumor growth underscores its central role in cervical carcinogenesis. A thorough understanding of these multifaceted functions is paramount for the development of novel and effective targeted therapies to combat HPV-associated malignancies. This guide provides a foundational resource for researchers dedicated to this critical endeavor.
References
- 1. The high-risk HPV16 E7 oncoprotein mediates interaction between the transcriptional coactivator CBP and the retinoblastoma protein pRb - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative Immunofluorescence Assay to Measure the Variation in Protein Levels at Centrosomes [jove.com]
- 4. Determination of the binding affinity of different human papillomavirus E7 proteins for the tumour suppressor pRb by a plate-binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Induction of pRb Degradation by the Human Papillomavirus Type 16 E7 Protein Is Essential To Efficiently Overcome p16INK4a-Imposed G1 Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of relative binding affinity of E7-pRB of human papillomavirus 16 clinical variants using the yeast two-hybrid system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Immunofluorescence-based Determination of Centrosome Number in Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bicellscientific.com [bicellscientific.com]
- 10. Centrosome Abnormalities and Genomic Instability by Episomal Expression of Human Papillomavirus Type 16 in Raft Cultures of Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Human Papillomavirus Type 16 E7 Oncoprotein Can Induce Abnormal Centrosome Duplication through a Mechanism Independent of Inactivation of Retinoblastoma Protein Family Members - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Alkaline Comet Assay to Detect DNA Damage | Springer Nature Experiments [experiments.springernature.com]
- 17. Human papillomavirus type 16 E7 protein inhibits DNA binding by the retinoblastoma gene product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Detection of E2F-DNA Complexes Using Chromatin Immunoprecipitation Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. re-place.be [re-place.be]
- 20. ChIP-seq Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 21. researchtweet.com [researchtweet.com]
- 22. 21stcenturypathology.com [21stcenturypathology.com]
- 23. Visualizing the Degradation of pRb by the High-Risk HPV Protein E7 | WHDL [whdl.org]
The Core Mechanism of HPV16 E7 and pRb Interaction: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the molecular interactions between the Human Papillomavirus type 16 (HPV16) E7 oncoprotein and the human retinoblastoma tumor suppressor protein (pRb). Aimed at researchers, scientists, and drug development professionals, this document details the core mechanism of this interaction, its downstream consequences, and the experimental methodologies used to elucidate these processes.
Introduction
High-risk human papillomaviruses (HPVs), particularly HPV16, are the primary etiological agents of cervical cancer and are implicated in a growing number of other malignancies. The oncogenic activity of HPV16 is largely attributed to the functions of its E6 and E7 oncoproteins. The E7 protein is a small, zinc-binding phosphoprotein that plays a critical role in cellular transformation by targeting key cell cycle regulators, most notably the retinoblastoma protein (pRb).[1][2] This guide focuses on the intricate molecular details of the HPV16 E7-pRb interaction, a pivotal event in HPV-mediated carcinogenesis.
The HPV16 E7 - pRb Interaction Interface
The interaction between HPV16 E7 and pRb is a high-affinity binding event that is crucial for the disruption of cell cycle control. This interaction primarily occurs between the Conserved Region 2 (CR2) of E7 and the "pocket" domain of pRb.
HPV16 E7 Protein: The E7 protein is structurally organized into three conserved regions: CR1, CR2, and CR3.[1][2]
-
CR1 (amino acids 1-15): This N-terminal region is intrinsically disordered.
-
CR2 (amino acids 16-37): This region contains the highly conserved LXCXE motif (residues 22-26), which is the primary binding site for pRb.[1][3] This motif inserts into a shallow groove on the surface of the pRb pocket domain.[3]
-
CR3 (amino acids 38-98): This C-terminal region contains a zinc-finger domain that is important for E7 dimerization and has a secondary, lower-affinity pRb-binding site that contributes to the functional inactivation of pRb.[1][4][5]
Retinoblastoma Protein (pRb): pRb is a nuclear phosphoprotein that acts as a critical gatekeeper of the cell cycle, primarily by regulating the G1 to S phase transition. Its central "pocket" domain is responsible for binding to and sequestering the E2F family of transcription factors, thereby repressing the transcription of genes required for DNA synthesis. The pocket domain is the primary target for viral oncoproteins like HPV16 E7.[6][7]
Quantitative Analysis of the E7-pRb Interaction
The binding affinity between HPV16 E7 and pRb has been quantified using various biophysical techniques. This high-affinity interaction is a hallmark of high-risk HPV types and is significantly weaker in low-risk HPV E7 proteins.
| Interacting Proteins | Method | Dissociation Constant (Kᵈ) | Reference |
| HPV16 E7 and pRb | Plate-binding assay | ~4.5 x 10⁻⁹ M | [1] |
| HPV16 E7 (C24G mutant) and pRb | Plate-binding assay | ~1.35 x 10⁻⁸ M (3-fold reduction) | [1] |
| HPV10 E7 and pRb | Plate-binding assay | >1 x 10⁻⁷ M | [1] |
| HPV48 E7 and pRb | Plate-binding assay | >1 x 10⁻⁷ M | [1] |
Signaling Pathways and Downstream Consequences
The binding of HPV16 E7 to pRb initiates a cascade of events that ultimately leads to uncontrolled cell proliferation.
Disruption of the pRb-E2F Complex
Under normal physiological conditions, hypophosphorylated pRb binds to the E2F transcription factor, preventing it from activating the transcription of S-phase genes. The high-affinity binding of HPV16 E7 to the pRb pocket domain induces a conformational change in pRb, leading to the release of E2F.[1] This liberation of E2F results in the transcriptional activation of genes required for DNA replication and cell cycle progression, forcing the cell into S-phase.
Proteasomal Degradation of pRb
Beyond sequestering pRb, HPV16 E7 actively promotes its degradation. This process is mediated by the ubiquitin-proteasome system. E7 acts as an adaptor molecule, recruiting a cellular E3 ubiquitin ligase complex to pRb, leading to its polyubiquitination and subsequent degradation by the 26S proteasome.[8][9][10][11][12]
The primary E3 ligase complex involved is the Cullin 2 (CUL2) complex.[10][13][14] HPV16 E7, through its CR3 domain, interacts with the CUL2 complex, bringing it into proximity with pRb, which is bound to the CR2 region of E7. This facilitates the transfer of ubiquitin molecules to pRb, marking it for destruction.
Experimental Protocols
The following are detailed methodologies for key experiments used to study the HPV16 E7-pRb interaction.
Co-Immunoprecipitation (Co-IP) of HPV16 E7 and pRb
This protocol is designed to demonstrate the in vivo interaction between E7 and pRb in cultured cells.
Materials:
-
HPV16-positive cell line (e.g., CaSki, SiHa)
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors.
-
Wash Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.1% NP-40.
-
Primary antibodies: anti-pRb monoclonal antibody, anti-HPV16 E7 monoclonal antibody.
-
Protein A/G agarose or magnetic beads.
-
Elution Buffer: 2X Laemmli sample buffer.
Procedure:
-
Culture cells to 80-90% confluency.
-
Lyse cells in ice-cold Lysis Buffer for 30 minutes on ice.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Pre-clear the supernatant by incubating with Protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with 2 µg of the primary antibody (e.g., anti-pRb) overnight at 4°C with gentle rotation.[15]
-
Add equilibrated Protein A/G beads and incubate for 2-4 hours at 4°C.
-
Pellet the beads by centrifugation and wash three to five times with ice-cold Wash Buffer.
-
Elute the bound proteins by resuspending the beads in 2X Laemmli sample buffer and boiling for 5-10 minutes.
-
Analyze the eluate by SDS-PAGE and Western blotting using an antibody against the co-precipitated protein (e.g., anti-E7).
GST Pull-Down Assay
This in vitro assay confirms a direct physical interaction between purified GST-tagged E7 and pRb from a cell lysate or as a purified protein.
Materials:
-
Purified GST-tagged HPV16 E7 and GST control protein.
-
Glutathione-agarose or magnetic beads.
-
Binding/Wash Buffer: 20 mM Tris-HCl (pH 8.0), 200 mM NaCl, 0.5% Nonidet P-40, 1 mM EDTA, supplemented with protease inhibitors.[8]
-
Cell lysate containing pRb (e.g., from HaCaT cells).[8]
-
Elution Buffer: 10-20 mM reduced glutathione in 50 mM Tris-HCl (pH 8.0) or 2X Laemmli sample buffer.
Procedure:
-
Incubate 1 µg of purified GST-E7 or GST control with equilibrated glutathione beads in Binding/Wash Buffer for 1 hour at 4°C.[8]
-
Wash the beads three times with Binding/Wash Buffer to remove unbound protein.
-
Add approximately 0.6 mg of cell lysate to the beads and incubate for 2-4 hours at 4°C with gentle rotation.[8]
-
Wash the beads five times with Binding/Wash Buffer.[8]
-
Elute the bound proteins with Elution Buffer.
-
Analyze the eluate by SDS-PAGE and Western blotting using an anti-pRb antibody.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics (association and dissociation rates) and affinity of the E7-pRb interaction in real-time.
Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5).
-
Purified HPV16 E7 and pRb proteins.
-
Immobilization buffers (e.g., 10 mM sodium acetate at various pH values).
-
Running Buffer (e.g., HBS-EP: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).
-
Amine coupling kit (EDC, NHS, ethanolamine).
Procedure:
-
Equilibrate the sensor chip with Running Buffer.
-
Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS.
-
Immobilize one protein (the "ligand," e.g., pRb) to the sensor surface via amine coupling. The optimal immobilization pH and protein concentration should be determined empirically.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
Inject a series of concentrations of the other protein (the "analyte," e.g., E7) over the sensor surface and a reference flow cell.
-
Monitor the binding response (in Resonance Units, RU) in real-time to obtain association and dissociation curves.
-
Regenerate the sensor surface between analyte injections using a low pH buffer (e.g., 10 mM glycine-HCl, pH 2.5).
-
Analyze the sensorgram data using appropriate kinetic models to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kᵈ).
In Vivo Ubiquitination Assay
This assay is used to demonstrate the E7-dependent polyubiquitination of pRb in cells.
Materials:
-
Cells co-transfected with expression vectors for HA-tagged ubiquitin, pRb, and HPV16 E7.
-
Lysis Buffer: 1% SDS, 50 mM Tris-HCl (pH 7.5), 10 mM DTT.
-
Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% Triton X-100.
-
Proteasome inhibitor (e.g., MG132).
Procedure:
-
Transfect cells with the appropriate expression vectors.
-
Treat the cells with a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours before harvesting to allow for the accumulation of polyubiquitinated proteins.
-
Lyse the cells in Lysis Buffer and boil for 10 minutes to denature proteins.
-
Dilute the lysate 10-fold with Dilution Buffer.
-
Immunoprecipitate pRb using an anti-pRb antibody.
-
Wash the immunoprecipitates extensively.
-
Elute the bound proteins and analyze by SDS-PAGE and Western blotting using an anti-HA antibody to detect polyubiquitinated pRb. A characteristic high-molecular-weight smear will be indicative of polyubiquitination.[10]
Drug Development Implications
The critical role of the E7-pRb interaction in HPV-mediated oncogenesis makes it an attractive target for therapeutic intervention. Strategies aimed at disrupting this protein-protein interaction could potentially restore the tumor-suppressive function of pRb and induce cell cycle arrest and apoptosis in HPV-positive cancer cells. Current research focuses on the development of small molecules and peptides that can competitively inhibit the binding of E7 to the pRb pocket domain. The detailed understanding of the interaction mechanism and the availability of robust screening assays, such as those described in this guide, are essential for the discovery and development of novel anti-HPV therapeutics.
Conclusion
The interaction between HPV16 E7 and pRb is a multifaceted process involving specific protein domains and leading to profound deregulation of the cell cycle. A thorough understanding of this core mechanism, supported by quantitative data and detailed experimental protocols, is fundamental for the advancement of research in HPV-related cancers and the development of targeted therapies. This guide provides a foundational resource for scientists dedicated to unraveling the complexities of HPV pathogenesis and designing novel strategies to combat this significant global health challenge.
References
- 1. The high-risk HPV16 E7 oncoprotein mediates interaction between the transcriptional coactivator CBP and the retinoblastoma protein pRb - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Canine Papillomavirus and Gamma HPV E7 Proteins Use an Alternative Domain to Bind and Destabilize the Retinoblastoma Protein | PLOS Pathogens [journals.plos.org]
- 4. Conserved Region 3 of Human Papillomavirus 16 E7 Contributes to Deregulation of the Retinoblastoma Tumor Suppressor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uwo.scholaris.ca [uwo.scholaris.ca]
- 6. Three Regions of the pRB Pocket Domain Affect Its Inactivation by Human Papillomavirus E7 Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Three regions of the pRB pocket domain affect its inactivation by human papillomavirus E7 proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Induction of pRb Degradation by the Human Papillomavirus Type 16 E7 Protein Is Essential To Efficiently Overcome p16INK4a-Imposed G1 Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Degradation of the Retinoblastoma Tumor Suppressor by the Human Papillomavirus Type 16 E7 Oncoprotein Is Important for Functional Inactivation and Is Separable from Proteasomal Degradation of E7 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Human Papillomavirus Type 16 E7 Oncoprotein Associates with the Cullin 2 Ubiquitin Ligase Complex, Which Contributes to Degradation of the Retinoblastoma Tumor Suppressor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. E7 protein of human papilloma virus-16 induces degradation of retinoblastoma protein through the ubiquitin-proteasome pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Human papillomavirus type 16 E7 oncoprotein associates with the cullin 2 ubiquitin ligase complex, which contributes to degradation of the retinoblastoma tumor suppressor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Technical Guide to the HLA-A2 Binding Affinity of the HPV16 E7 (86-93) Peptide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of the Human Papillomavirus type 16 (HPV16) E7 protein-derived peptide, amino acid residues 86-93, to the Human Leukocyte Antigen (HLA)-A2 molecule. This peptide is a critical target in the development of therapeutic vaccines and immunotherapies for HPV-associated malignancies. This document outlines quantitative binding data, detailed experimental protocols for assessing binding affinity, and relevant biological pathways.
Quantitative Binding Affinity of HPV16 E7 Peptides to HLA-A2
The HLA-A2 binding affinity of various peptides derived from the HPV16 E7 protein has been evaluated to identify potential T-cell epitopes. While the E7 (86-93) peptide is recognized as an immunogenic epitope that binds to HLA-A2, specific quantitative IC50 or Kd values are not consistently reported in comparative tables.[1][2][3][4] The following table summarizes available binding data for several HPV16 E7 peptides to provide a comparative landscape.
| Peptide Sequence | Amino Acid Position | Reported HLA-A2 Binding Affinity | Quantitative Data (IC50) | Reference |
| YMLDLQPET | 11-19 | High affinity | - | [5] |
| TLGIVCPI | 86-93 | High affinity binder | Not specified in comparative studies | [4][6] |
| RAHYNIVTF | 49-57 | Does not bind HLA-A2 | No upregulation of HLA-A2 on T2 cells | [6] |
| LLMGTLGIV | 82-90 | No CTL induction observed | - | [1] |
Experimental Protocol: T2 Cell-Based HLA-A2 Stabilization Assay
The most common method to determine the binding affinity of a peptide to HLA-A2 is the T2 cell-based stabilization assay. T2 cells are a human cell line deficient in the Transporter associated with Antigen Processing (TAP), which leads to a low surface expression of unstable, empty HLA-A2 molecules.[7] Exogenous peptides that can bind to these HLA-A2 molecules stabilize the complex, leading to an increased surface expression that can be quantified by flow cytometry.
Materials
-
T2 cells (HLA-A2 positive, TAP-deficient)
-
Serum-free cell culture medium (e.g., RPMI 1640)
-
Test peptides (e.g., HPV16 E7 (86-93)) and control peptides (a known high-affinity binder and a non-binder)
-
Human β2-microglobulin (optional, but can enhance stability)
-
Phosphate-buffered saline (PBS)
-
Fetal Bovine Serum (FBS)
-
FITC- or PE-conjugated anti-human HLA-A2 monoclonal antibody (e.g., clone BB7.2)
-
Flow cytometer
Procedure
-
Cell Preparation: Culture T2 cells in appropriate medium. Prior to the assay, wash the cells twice with serum-free medium.
-
Peptide Pulsing: Resuspend the T2 cells at a concentration of 1 x 10^6 cells/mL in serum-free medium. Add the test peptides at various concentrations (typically ranging from 1 µM to 100 µM). Include positive and negative control peptides in separate tubes.
-
Incubation: Incubate the cell-peptide mixtures overnight (approximately 18 hours) at 37°C in a 5% CO2 incubator. Some protocols may use a lower temperature (e.g., 26°C) to accumulate peptide-receptive HLA class I molecules on the surface.[8]
-
Washing: After incubation, wash the cells twice with cold PBS containing 2% FBS to remove unbound peptides.
-
Antibody Staining: Resuspend the cells in PBS with 2% FBS and add the fluorescently labeled anti-HLA-A2 antibody. Incubate for 30 minutes at 4°C in the dark.
-
Flow Cytometry: Wash the cells again to remove unbound antibody and resuspend in PBS. Analyze the cells using a flow cytometer to measure the Mean Fluorescence Intensity (MFI) of the HLA-A2 staining.
-
Data Analysis: The binding affinity is proportional to the increase in MFI compared to the negative control (cells with no peptide or a non-binding peptide). The results can be expressed as a fluorescence index or used to calculate the concentration of peptide required for half-maximal stabilization (EC50).
Visualizing Experimental and Biological Pathways
To better understand the experimental workflow and the biological context of HPV16 E7 peptide presentation, the following diagrams are provided.
The HPV16 E7 oncoprotein can interfere with the natural antigen presentation pathway, which is a crucial consideration for immunotherapy. The following diagram illustrates the MHC class I presentation pathway and highlights a potential point of interference by E7.
The HPV16 E7 oncoprotein has been shown to interfere with the IFN-γ signaling pathway. Specifically, E7 can suppress the phosphorylation of STAT1, which in turn blocks the expression of Interferon Regulatory Factor-1 (IRF-1).[9] IRF-1 is a key transcription factor for the expression of TAP1, a subunit of the TAP transporter. By downregulating TAP, E7 can impair the transport of viral peptides into the endoplasmic reticulum, thereby reducing their presentation on HLA class I molecules and allowing the virus to evade immune surveillance.[9] This mechanism of immune evasion is a critical factor to consider in the design of E7-targeted immunotherapies.
References
- 1. HPV type 16 protein E7 HLA-A2 binding peptides are immunogenic but not processed and presented - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Differential binding of viral peptides to HLA-A2 alleles. Implications for human papillomavirus type 16 E7 peptide-based vaccination against cervical carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. genscript.com [genscript.com]
- 5. Human Papillomavirus Type 16 E7 Peptide-Directed CD8+ T Cells from Patients with Cervical Cancer Are Cross-Reactive with the Coronavirus NS2 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of HLA-A2-restricted HPV-16 E7-specific CD8+ T-cell immune responses induced by DNA vaccines in HLA-A2 transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A TCR mimic monoclonal antibody for the HPV-16 E7-epitope p11-19/HLA-A*02:01 complex | PLOS One [journals.plos.org]
- 8. HLA class-I-peptide stability mediates CD8+ T cell immunodominance hierarchies and facilitates HLA-associated immune control of HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Human papillomavirus 16-encoded E7 protein inhibits IFN-γ-mediated MHC class I antigen presentation and CTL-induced lysis by blocking IRF-1 expression in mouse keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
T-Cell Recognition of the HPV16 E7 (86-93) Epitope: A Technical Guide for Researchers
An In-depth Examination of the Immune Response to a Key Viral Oncoprotein Target
This technical guide provides a comprehensive overview of the immunological recognition of the human papillomavirus type 16 (HPV16) E7 (86-93) epitope, a critical target for cell-mediated immunity in HPV-associated malignancies. Tailored for researchers, scientists, and professionals in drug development, this document delves into the quantitative aspects of T-cell recognition, detailed experimental methodologies, and the underlying signaling pathways.
Introduction to the HPV16 E7 (86-93) Epitope
The E7 oncoprotein of high-risk HPV types, such as HPV16, plays a crucial role in cellular transformation and the maintenance of the malignant phenotype.[1] As such, it represents a key target for therapeutic vaccines designed to elicit cytotoxic T-lymphocyte (CTL) responses against HPV-infected cells.[2] The E7 (86-93) epitope, with the amino acid sequence Threonine-Leucine-Glycine-Isoleucine-Valine-Cysteine-Proline-Isoleucine (TLGIVCPI), is a well-characterized, immunogenic peptide.[3][4] This epitope is presented by the human leukocyte antigen (HLA) class I molecule HLA-A*02:01, which is prevalent in a significant portion of the human population.[3][5]
Quantitative Data on T-Cell Recognition
The immunogenicity of a peptide epitope is determined by its ability to bind to MHC molecules and be recognized by T-cell receptors (TCRs). The following tables summarize key quantitative data related to the HPV16 E7 (86-93) epitope.
Table 1: HLA-A*02:01 Binding Affinity of HPV16 E7 Peptides
| Peptide Sequence | Amino Acid Position | Predicted IC50 (nM) | Experimental Binding Strength | Reference |
| TLGIVCPI | E7 (86-93) | Strong Binder | Highest Affinity | [2][3] |
| YMLDLQPETT | E7 (11-20) | Top Ranked | Strong Binder | [2][3] |
| LLMGTLGIV | E7 (82-90) | High Affinity | High Affinity | [3] |
Note: IC50 values represent the concentration of peptide required to inhibit the binding of a standard high-affinity radiolabeled peptide by 50%. Lower IC50 values indicate higher binding affinity. While some studies denote E7 (86-93) as the highest affinity binder, specific IC50 values were not consistently reported in the reviewed literature.
Table 2: Cytotoxic T-Lymphocyte (CTL) Responses to HPV16 E7 Epitopes
| Epitope | Effector Cells | Target Cells | Assay | Result | Reference |
| E7 (86-93) | Patient PBMCs | Peptide-pulsed T2 cells | IFN-γ ELISpot | Significant increase in IFN-γ spots post-vaccination | [6] |
| E7 (86-93) | Patient PBMCs | Peptide-pulsed target cells | Chromium Release Assay | Increased cytolysis post-vaccination | [7] |
| E7 (11-20) | Patient PBMCs | Peptide-pulsed T2 cells | IFN-γ ELISpot | Increased IFN-γ spots post-vaccination | [6] |
| E7 (82-90) | Patient PBMCs | Peptide-pulsed T2 cells | IFN-γ ELISpot | Increased IFN-γ spots post-vaccination | [6] |
Note: PBMCs are Peripheral Blood Mononuclear Cells. T2 cells are a human cell line deficient in TAP (Transporter associated with Antigen Processing), making them ideal for peptide-binding and presentation assays.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of T-cell responses to the HPV16 E7 (86-93) epitope. The following sections provide outlines for key experimental assays.
IFN-γ Enzyme-Linked Immunospot (ELISpot) Assay
The ELISpot assay is a highly sensitive method used to quantify the frequency of cytokine-secreting cells at the single-cell level.[8]
Objective: To determine the number of HPV16 E7 (86-93)-specific T-cells that secrete IFN-γ upon stimulation.
Methodology:
-
Plate Coating: Coat a 96-well PVDF membrane plate with a capture antibody specific for human IFN-γ and incubate overnight at 4°C.[9]
-
Blocking: Wash the plate and block non-specific binding sites with a blocking solution (e.g., RPMI-1640 with 10% fetal bovine serum) for at least 2 hours at 37°C.[9]
-
Cell Plating: Add peripheral blood mononuclear cells (PBMCs) from the subject to the wells.
-
Stimulation: Add the HPV16 E7 (86-93) peptide to the experimental wells. Include a positive control (e.g., phytohemagglutinin) and a negative control (medium alone).[10]
-
Incubation: Incubate the plate for 18-48 hours at 37°C in a 5% CO2 incubator.[9]
-
Detection: Wash the wells to remove cells. Add a biotinylated detection antibody specific for human IFN-γ and incubate.
-
Enzyme Conjugation: Add streptavidin-alkaline phosphatase or streptavidin-horseradish peroxidase and incubate.[9][11]
-
Substrate Addition: Add a substrate (e.g., BCIP/NBT) that will form a colored precipitate at the site of cytokine secretion.[9]
-
Analysis: Wash and dry the plate. Count the number of spots, where each spot represents a single IFN-γ-secreting cell.
Chromium-51 (⁵¹Cr) Release Assay
The chromium release assay is a classic method for measuring cell-mediated cytotoxicity.[12]
Objective: To quantify the ability of HPV16 E7 (86-93)-specific CTLs to lyse target cells presenting the epitope.
Methodology:
-
Target Cell Labeling: Label target cells (e.g., T2 cells or autologous B-cells pulsed with the E7 (86-93) peptide) with radioactive sodium chromate (Na₂⁵¹CrO₄). The ⁵¹Cr is taken up by the cells.[13]
-
Washing: Wash the labeled target cells multiple times to remove excess, unincorporated ⁵¹Cr.[13]
-
Co-incubation: Co-incubate the labeled target cells with effector cells (CTLs) at various effector-to-target (E:T) ratios in a 96-well plate.[14]
-
Incubation: Incubate the plate for 4-6 hours at 37°C to allow for cell lysis.[14]
-
Supernatant Collection: Centrifuge the plate and collect the supernatant from each well.
-
Radioactivity Measurement: Measure the amount of ⁵¹Cr released into the supernatant using a gamma counter.[12]
-
Calculation of Specific Lysis: Determine the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.[15]
MHC Stabilization Assay
This assay measures the ability of a peptide to bind to and stabilize MHC class I molecules on the surface of TAP-deficient cells.[16]
Objective: To determine the binding affinity of the HPV16 E7 (86-93) peptide to HLA-A*02:01.
Methodology:
-
Cell Culture: Culture TAP-deficient cells, such as T2 cells, which express HLA-A*02:01. Due to the TAP deficiency, the surface expression of MHC class I is unstable in the absence of an exogenous binding peptide.[17]
-
Peptide Incubation: Incubate the T2 cells with varying concentrations of the HPV16 E7 (86-93) peptide overnight at a reduced temperature (e.g., 26°C) to allow for peptide binding and MHC stabilization.[16]
-
Staining: Stain the cells with a fluorescently labeled monoclonal antibody specific for HLA-A2.
-
Flow Cytometry: Analyze the cells by flow cytometry to measure the mean fluorescence intensity (MFI), which corresponds to the level of HLA-A2 expression on the cell surface.[2]
-
Data Analysis: An increase in MFI compared to cells incubated without the peptide indicates that the peptide has bound to and stabilized the HLA-A2 molecules. The binding affinity can be quantified by determining the concentration of peptide required for half-maximal stabilization.
Visualization of Pathways and Workflows
Visual representations are essential for understanding complex biological processes and experimental procedures. The following diagrams were generated using the Graphviz DOT language.
T-Cell Recognition and Signaling Pathway
Caption: T-cell receptor signaling cascade upon recognition of the HPV16 E7 (86-93) epitope.
Experimental Workflow: IFN-γ ELISpot Assay
References
- 1. researchgate.net [researchgate.net]
- 2. A Conserved E7-derived Cytotoxic T Lymphocyte Epitope Expressed on Human Papillomavirus 16-transformed HLA-A2+ Epithelial Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human CTL epitopes encoded by human papillomavirus type 16 E6 and E7 identified through in vivo and in vitro immunogenicity studies of HLA-A*0201-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jpt.com [jpt.com]
- 5. genscript.com [genscript.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. journals.asm.org [journals.asm.org]
- 8. Interferon-gamma ELISPOT assay for the quantitative measurement of antigen-specific murine CD8+ T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. IFN-γ ELISpot Assays on MultiScreen® IP [sigmaaldrich.com]
- 10. Ex vivo IFN-γ ELISpot assay [bio-protocol.org]
- 11. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]
- 12. revvity.com [revvity.com]
- 13. Chromium-51 (51Cr) Release Assay to Assess Human T Cells for Functional Avidity and Tumor Cell Recognition [bio-protocol.org]
- 14. scispace.com [scispace.com]
- 15. Rutgers New Jersey Medical School [njms.rutgers.edu]
- 16. A cell-based MHC stabilization assay for the detection of peptide binding to the canine classical class I molecule, DLA-88 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. HLA Stabilization Assay - Creative Biolabs [creative-biolabs.com]
HPV16 E7 (86-93): A Key Epitope for Cancer Immunotherapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
The E7 oncoprotein of high-risk human papillomavirus type 16 (HPV16) is a critical driver of malignant transformation in HPV-associated cancers, including cervical, head and neck, and anal cancers. Its constitutive expression in tumor cells and absence in healthy tissues make it an ideal target for cancer immunotherapy.[1][2] Within the E7 protein, the amino acid sequence from position 86 to 93 (TLGIVCPI) has been identified as a key immunogenic epitope, capable of eliciting potent cytotoxic T-lymphocyte (CTL) responses.[3][4] This guide provides a comprehensive overview of the preclinical and clinical research surrounding the HPV16 E7 (86-93) epitope as a target for cancer immunotherapy, with a focus on quantitative data, experimental protocols, and the underlying biological pathways.
Core Concepts in E7-Targeted Immunotherapy
The fundamental principle behind targeting the HPV16 E7 (86-93) epitope is to stimulate the patient's immune system to recognize and eliminate cancer cells expressing the E7 oncoprotein. This is primarily achieved through the activation of CD8+ cytotoxic T-lymphocytes (CTLs), which can directly kill tumor cells upon recognition of the E7 epitope presented on Major Histocompatibility Complex (MHC) class I molecules.[5][6]
However, HPV-positive tumors have evolved mechanisms to evade immune detection. The E6 and E7 oncoproteins can interfere with the host's immune response in several ways:
-
Downregulation of Antigen Presentation Machinery: HPV E7 can suppress the expression of components of the antigen processing and presentation pathway, such as LMP2, TAP1, and tapasin.[7] This reduces the presentation of viral epitopes on the cell surface, making it harder for CTLs to recognize and attack the tumor cells.
-
Modulation of the Tumor Microenvironment: HPV oncoproteins can create an immunosuppressive tumor microenvironment by upregulating immune checkpoints like PD-L1 and attracting regulatory T cells (Tregs), which dampen the anti-tumor immune response.[8]
-
Interference with Innate Immunity: HPV E7 has been shown to inhibit the cGAS-STING pathway, a critical component of the innate immune response to viral DNA, thereby reducing the production of type I interferons.[8]
Effective immunotherapies targeting the E7 (86-93) epitope must therefore not only induce a robust T-cell response but also overcome these immune evasion mechanisms.
Therapeutic Strategies
A variety of immunotherapeutic approaches have been investigated to target the HPV16 E7 (86-93) epitope, ranging from peptide-based vaccines to adoptive cell therapies.
Peptide-Based Vaccines
Peptide-based vaccines are a direct approach to inducing an epitope-specific immune response. These vaccines typically consist of the synthetic E7 (86-93) peptide, often administered with an adjuvant to enhance immunogenicity.[3][9]
Table 1: Clinical Trials of Peptide-Based Vaccines Targeting HPV16 E7 Epitopes
| Vaccine Composition | Adjuvant | Patient Population | Phase | Key Findings | Reference |
| HPV16 E7 (12-20) and E7 (86-93) peptides | Incomplete Freund's Adjuvant (IFA) | High-grade cervical or vulvar intraepithelial neoplasia (CIN/VIN) | I | 17% of subjects showed regression of dysplasia. Increased HPV E7-specific IFN-γ secretion in 63% of tested subjects. | [10] |
| HPV16 E7 (86-93) peptide (CIGB-228) | Very Small Size Proteoliposomes (VSSP) | High-grade cervical intraepithelial neoplasia (CIN II/III) | "First-in-human" | All patients showed boosted T-cell immunity to the E7 (86-93) peptide. | [11] |
| HPV16 E7 (11-20) and E7 (86-93) peptides | Montanide ISA 51 | Cervical cancer | I/II | Weak immune response elicited. | [5] |
| HPV16 E7 (12-20) peptide and E7 (86-93) lipopeptide | Montanide ISA-51 | High-grade CIN/VIN | I | 3 complete responses and 6 partial responses observed. | [12][13] |
Adoptive Cell Therapy (ACT)
Adoptive cell therapy involves the isolation, expansion, and re-infusion of tumor-specific T cells. A promising strategy for HPV-associated cancers is the use of T-cell receptor (TCR) engineered T cells that are specifically designed to recognize the HPV16 E7 epitope.
Table 2: Clinical Trials of Adoptive T-Cell Therapy Targeting HPV16 E7
| Therapy | Target | Patient Population | Phase | Key Findings | Reference |
| E7 TCR-T cells | HPV16 E7 | Metastatic HPV16-associated cancers | I/II | Objective tumor responses observed in 6 out of 12 patients, including those refractory to PD-1 inhibitors. | [14][15] |
Signaling and Experimental Workflows
Antigen Processing and Presentation Pathway
The presentation of the HPV16 E7 (86-93) epitope to CD8+ T cells is a critical step in initiating an anti-tumor immune response. The following diagram illustrates this pathway.
Caption: HPV16 E7 (86-93) Antigen Presentation Pathway.
T-Cell Mediated Tumor Cell Killing
Once a CD8+ T cell recognizes the E7 (86-93) epitope presented on a tumor cell, it initiates a cytotoxic response to eliminate the cancer cell.
Caption: Mechanism of T-Cell Mediated Tumor Cell Killing.
Experimental Workflow for Assessing Immune Response
A typical experimental workflow to evaluate the immunogenicity of an HPV16 E7 (86-93)-based therapy involves several key steps, from patient sample collection to functional assays.
Caption: Experimental Workflow for Immunogenicity Assessment.
Key Experimental Protocols
IFN-γ ELISPOT Assay
The Enzyme-Linked Immunospot (ELISPOT) assay is a highly sensitive method used to quantify the frequency of cytokine-secreting cells at the single-cell level. In the context of HPV immunotherapy, it is commonly used to measure the number of E7 (86-93)-specific T cells that produce interferon-gamma (IFN-γ) upon stimulation.[10][16]
Methodology:
-
Plate Coating: 96-well multiscreen HA plates are coated with an anti-IFN-γ capture antibody and incubated overnight at 37°C.[16]
-
Cell Plating: Peripheral blood mononuclear cells (PBMCs) isolated from vaccinated and unvaccinated individuals are added to the wells.[16]
-
Stimulation: The PBMCs are stimulated with the HPV16 E7 (86-93) peptide. A negative control (irrelevant peptide) and a positive control (mitogen) are included.[16]
-
Incubation: The plates are incubated to allow for cytokine secretion.
-
Detection: After incubation, the cells are washed away, and a biotinylated anti-IFN-γ detection antibody is added, followed by a streptavidin-enzyme conjugate.
-
Visualization: A substrate is added that precipitates, forming a spot at the location of each cytokine-secreting cell.
-
Analysis: The spots are counted, and the results are expressed as spot-forming cells per a certain number of PBMCs.[16]
Cytotoxicity Assay (Chromium-51 Release Assay)
This assay measures the ability of cytotoxic T cells to lyse target cells.
Methodology:
-
Target Cell Labeling: Target cells (e.g., HLA-A*0201 positive cells pulsed with the E7 (86-93) peptide) are labeled with radioactive chromium-51 (⁵¹Cr).[16]
-
Co-culture: The labeled target cells are co-cultured with effector cells (CTLs from vaccinated individuals) at various effector-to-target ratios.
-
Incubation: The co-culture is incubated for a set period to allow for cell lysis.
-
Measurement of Chromium Release: The amount of ⁵¹Cr released into the supernatant from lysed target cells is measured using a gamma counter.
-
Calculation of Cytotoxicity: The percentage of specific lysis is calculated by comparing the chromium release in the presence of effector cells to the spontaneous release (target cells alone) and maximum release (target cells lysed with detergent).
Future Directions and Conclusion
The HPV16 E7 (86-93) epitope remains a highly promising target for the development of immunotherapies for HPV-associated cancers. While peptide-based vaccines have shown some clinical benefit, their efficacy can be limited.[9] Future research is likely to focus on:
-
Combination Therapies: Combining E7 (86-93)-targeted therapies with immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1) to overcome the immunosuppressive tumor microenvironment.[8]
-
Novel Adjuvants and Delivery Systems: The development of more potent adjuvants and novel delivery platforms, such as nanoparticles and viral vectors, to enhance the immunogenicity of E7 (86-93)-based vaccines.[9]
-
Personalized Approaches: The use of multi-epitope vaccines that include other immunogenic HPV epitopes to broaden the immune response and prevent tumor escape.[17]
-
Advancements in Adoptive Cell Therapy: Further optimization of TCR-engineered T-cell therapies to improve their efficacy and safety.[14]
References
- 1. ora.ox.ac.uk [ora.ox.ac.uk]
- 2. Emerging human papillomavirus vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. synapse.koreamed.org [synapse.koreamed.org]
- 4. Facebook [cancer.gov]
- 5. Immunotherapy for human papillomavirus-associated disease and cervical cancer: review of clinical and translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Antitumor activity of human papillomavirus type 16 E7-specific T cells against virally infected squamous cell carcinoma of the head and neck - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. mdpi.com [mdpi.com]
- 10. journals.asm.org [journals.asm.org]
- 11. Safety and Immunogenicity of a Human Papillomavirus Peptide Vaccine (CIGB-228) in Women with High-Grade Cervical Intraepithelial Neoplasia: First-in-Human, Proof-of-Concept Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A novel CD4 T-cell epitope described from one of the cervical cancer patients vaccinated with HPV 16 or 18 E7-pulsed dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. binasss.sa.cr [binasss.sa.cr]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. A therapeutic multi-epitope protein vaccine targeting HPV16 E6 E7 elicits potent tumor regression and cytotoxic immune responses - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The HPV16 E7 Oncoprotein as an Immunological Target
An In-depth Technical Guide on the Natural Processing and Presentation of HPV16 E7 (86-93)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the core mechanisms underlying the natural processing and presentation of the human papillomavirus type 16 (HPV16) E7 protein, with a specific focus on the immunodominant cytotoxic T-lymphocyte (CTL) epitope spanning amino acids 86-93 (TLGIVCPI). This peptide is a critical target for therapeutic vaccines aimed at treating HPV-associated malignancies.
The E7 oncoprotein of high-risk HPV types, particularly HPV16, is essential for the induction and maintenance of cellular transformation.[1][2] It functions primarily by targeting the retinoblastoma tumor suppressor protein (pRb) for degradation, thereby pushing the cell cycle into an S-phase-like state conducive to viral replication.[2][3][4] Because E7 is constitutively expressed in HPV-positive precancerous and cancerous lesions, it represents an ideal target antigen for the cellular immune system.[2][5] The immune response to E7 is primarily mediated by CD8+ cytotoxic T-lymphocytes, which recognize short peptide fragments of the protein presented on Major Histocompatibility Complex (MHC) class I molecules on the surface of infected cells. The HLA-A2 restricted epitope E7 (86-93) is one of the most well-characterized of these peptides.[6][7][8]
The MHC Class I Processing and Presentation Pathway for HPV16 E7
The presentation of the E7 (86-93) epitope to CD8+ T-cells is a multi-step process that begins with the degradation of the full-length E7 protein and culminates in the display of the peptide-MHC complex on the cell surface.
Ubiquitin-Proteasome System (UPS) Degradation
The intracellular turnover of the E7 oncoprotein is regulated by the ubiquitin-proteasome system (UPS).[3] The E7 protein interacts with components of the 26S proteasome, leading to its degradation.[3][9] This process is crucial for generating the peptide fragments, including the 86-93 epitope, that can enter the MHC class I pathway.[4][10] Specifically, E7 has been shown to interact with the cullin-2 ubiquitin ligase complex to target pRb for degradation, and its own stability is also regulated via ubiquitin-dependent proteolysis.[9][10]
Peptide Translocation via TAP
Following proteasomal degradation, the resulting peptide fragments are transported from the cytoplasm into the endoplasmic reticulum (ER). This translocation is mediated by the Transporter associated with Antigen Processing (TAP), a heterodimeric protein complex embedded in the ER membrane.[11] The presentation of many HPV epitopes, including those from E6 and E7, is TAP-dependent.[11][12] However, it is noteworthy that high-risk HPV oncoproteins, including E7, can downregulate the expression of TAP to evade immune detection.[12]
Peptide Loading and MHC Class I Complex Assembly
Inside the ER, the E7 (86-93) peptide is loaded onto newly synthesized HLA-A*0201 molecules. This process is facilitated by a multi-protein complex known as the peptide-loading complex (PLC), which includes chaperones like calreticulin (CALR), calnexin (CANX), and tapasin.[5][13] Once the peptide is securely bound in the groove of the MHC class I molecule, the stable peptide-MHC complex is released from the PLC and transported to the cell surface via the Golgi apparatus.
Immune Evasion by HPV16 E7
A significant challenge in targeting E7-expressing cells is the virus's own immune evasion mechanisms. The E7 oncoprotein can transcriptionally downregulate the expression of MHC class I heavy chain genes, thereby reducing the number of platforms available for antigen presentation.[12][13] This repression can abrogate the ability of CTLs to recognize and eliminate infected cells.
Quantitative Analysis of Immunogenicity
The immunogenicity of the HPV16 E7 (86-93) epitope has been quantified in numerous pre-clinical and clinical studies, primarily through the measurement of T-cell responses. The data consistently demonstrate that this peptide can elicit robust, specific CD8+ T-cell activity.
Table 1: Summary of T-Cell Responses to HPV16 E7 Peptides in Human Studies
| Study Population | Assay | Peptide(s) Studied | Key Quantitative Findings | Reference |
|---|---|---|---|---|
| 7 women with high-grade CIN | IFN-γ ELISPOT | E7 (11-20), E7 (82-90), E7 (86-93) | Frequencies ranged from 1 HPV-specific T-cell per 100,000 PBMCs up to 7 per 10,000 PBMCs post-vaccination. | [14] |
| 15 HLA-A2+ patients with VIN | IFN-γ ELISPOT | E7 (11-20), E7 (82-90), E7 (86-93) | Significant increases in T-cell responses at day 56 (p=0.05) and day 84 (p=0.04) for E7 (86-93). | [15] |
| 16 patients with high-grade CIN/VIN | Cytokine Release & Cytolysis Assays | E7 (12-20), E7 (86-93) | E7-specific reactivity increased in 10 of 16 patients tested. |[16] |
Table 2: T-Cell Responses to HPV16 E7 Peptides in HLA-A*0201 Transgenic Mice
| Vaccine | Assay | Peptide(s) Studied | Key Quantitative Finding (Mean Spot-Forming Cells / 2x10⁵ Splenocytes ± SE) | Reference |
|---|---|---|---|---|
| E7/E6 VRP | IFN-γ ELISPOT | E7 (86-93) | ~150 ± 25 | [7] |
| Multi-epitope DNA | IFN-γ ELISPOT | E7 (86-93) | ~125 ± 20 |[7] |
Key Experimental Protocols
The characterization of the E7 (86-93) epitope has relied on a set of core immunological and cell biology techniques.
IFN-γ Enzyme-Linked Immunospot (ELISPOT) Assay
This assay is the gold standard for quantifying the frequency of antigen-specific, cytokine-producing T-cells.
Objective: To measure the number of T-cells that secrete IFN-γ upon stimulation with the HPV16 E7 (86-93) peptide.
Methodology:
-
Cell Isolation: Peripheral Blood Mononuclear Cells (PBMCs) are isolated from patient blood samples using Ficoll-Paque density gradient centrifugation.[14]
-
Plate Coating: 96-well ELISPOT plates are coated with an anti-human IFN-γ capture antibody and incubated overnight at 4°C.
-
Cell Plating and Stimulation: PBMCs (e.g., 2 x 10⁵ cells/well) are plated in the coated wells.[7] The HPV16 E7 (86-93) peptide is added at a final concentration (e.g., 10 µg/mL). A negative control (no peptide) and a positive control (e.g., phytohemagglutinin) are included.
-
Incubation: The plates are incubated for 24-48 hours at 37°C in a 5% CO₂ incubator to allow for T-cell activation and cytokine secretion.
-
Detection: After incubation, cells are washed away. A biotinylated anti-human IFN-γ detection antibody is added, followed by a streptavidin-alkaline phosphatase conjugate.
-
Development: A substrate (e.g., BCIP/NBT) is added, which forms a colored precipitate (spot) at the site of cytokine secretion.
-
Analysis: The plates are dried, and the spots are counted using an automated ELISPOT reader. Results are typically expressed as spot-forming cells (SFCs) per million PBMCs.[7]
In Vitro Antigen Presentation Assay
This assay determines if a cell can process the full-length E7 protein and present the specific 86-93 epitope to T-cells.
Objective: To assess the ability of cells transfected with an E7-encoding plasmid to activate E7 (86-93)-specific CD8+ T-cells.
Methodology:
-
Cell Transfection: Target cells (e.g., 293 cells expressing HLA-A2) are transfected with a plasmid DNA construct encoding the HPV16 E7 protein (e.g., pcDNA3-CRT/E7) using a transfection reagent like Lipofectamine.[17]
-
Co-culture: 24 hours post-transfection, the target cells are harvested and co-cultured with an established HPV16 E7 (86-93)-specific CD8+ T-cell line.[17]
-
Inhibition of Protein Transport: Brefeldin A (5 µg/mL) is added to the co-culture. This blocks the transport of proteins from the ER to the Golgi, causing cytokines like IFN-γ to accumulate inside the T-cells.[17]
-
Intracellular Cytokine Staining: After a 5-6 hour incubation, the cells are harvested and stained for surface markers (e.g., CD8). They are then fixed, permeabilized, and stained with a fluorescently-labeled antibody against intracellular IFN-γ.
-
Flow Cytometry Analysis: The percentage of IFN-γ-positive cells within the CD8+ T-cell population is quantified using a flow cytometer. A significant increase in IFN-γ+ cells compared to controls indicates successful processing and presentation of the epitope.[17]
Cytotoxicity (LDH Release) Assay
This assay measures the ability of CTLs to kill target cells presenting the E7 (86-93) epitope.
Objective: To quantify the lytic activity of E7-specific CTLs against peptide-pulsed target cells.
Methodology:
-
Cell Preparation:
-
Effector Cells (E): Splenocytes from vaccinated mice or in vitro stimulated PBMCs are prepared as the source of CTLs.[18]
-
Target Cells (T): A suitable target cell line (e.g., TC-1) is pulsed with the HPV16 E7 (86-93) peptide. Control target cells are left unpulsed.
-
-
Co-incubation: Effector and target cells are mixed at various effector-to-target (E:T) ratios (e.g., 25:1, 50:1, 100:1) in a 96-well plate.[18]
-
Incubation: The plate is incubated for 4-6 hours to allow for CTL-mediated killing.
-
LDH Measurement: During cell lysis, the enzyme lactate dehydrogenase (LDH) is released into the supernatant. A commercial LDH assay kit is used to measure the amount of LDH in the culture medium.
-
Calculation: The percentage of specific lysis is calculated using the formula: % Specific Lysis = 100 * (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)
-
Spontaneous Release: LDH from target cells incubated alone.
-
Maximum Release: LDH from target cells lysed with a detergent.
-
Conclusion and Future Directions
The natural processing of the HPV16 E7 protein yields the immunogenic E7 (86-93) peptide, which is presented by HLA-A2 and serves as a key target for CD8+ T-cell-mediated immunity. The pathway involves canonical steps of proteasomal degradation, TAP transport, and MHC class I loading in the ER. Quantitative assays consistently confirm the peptide's ability to elicit strong T-cell responses, making it a cornerstone of therapeutic vaccine development. However, the immune-evasive properties of the E7 oncoprotein, such as MHC-I downregulation, remain a significant hurdle. Future strategies for drug and vaccine development should focus not only on enhancing the immunogenicity of the E7 (86-93) epitope but also on counteracting HPV's mechanisms of immune escape to restore efficient antigen presentation in the tumor microenvironment.
References
- 1. US8252893B2 - CD8 T cell epitopes in HPV 16 E6 and E7 proteins and uses thereof - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. Therapeutic DNA Vaccines for Human Papillomavirus and Associated Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. archiv.ub.uni-heidelberg.de [archiv.ub.uni-heidelberg.de]
- 7. aacrjournals.org [aacrjournals.org]
- 8. synapse.koreamed.org [synapse.koreamed.org]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. E7 protein of human papilloma virus-16 induces degradation of retinoblastoma protein through the ubiquitin-proteasome pathway. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Analysis of Class I Major Histocompatibility Complex Gene Transcription in Human Tumors Caused by Human Papillomavirus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Safety and Immunogenicity of a Human Papillomavirus Peptide Vaccine (CIGB-228) in Women with High-Grade Cervical Intraepithelial Neoplasia: First-in-Human, Proof-of-Concept Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. journals.asm.org [journals.asm.org]
- 18. [Preparation of human papillomavirus 16 E7 peptide vaccine and its effectiveness in vitro and in vivo] - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Stimulation of T-Cells with HPV16 E7 (86-93)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the in vitro stimulation of T-cells using the human papillomavirus type 16 (HPV16) E7 (86-93) peptide epitope (sequence: TLGIVCPI). This HLA-A2.1 restricted peptide is a crucial target for cell-mediated immunity against HPV16-associated malignancies. The following protocols are designed to guide researchers in activating, expanding, and analyzing HPV16 E7 (86-93)-specific T-cell responses, which is essential for vaccine development and immunotherapy research.
Introduction
The E7 oncoprotein of high-risk HPV types, such as HPV16, is constitutively expressed in infected cervical tumor cells and is critical for cellular transformation.[1] This makes it an attractive target for therapeutic vaccines aimed at eliciting a robust T-cell mediated immune response. The E7 (86-93) peptide is a well-characterized cytotoxic T lymphocyte (CTL) epitope.[2] In vitro stimulation with this peptide allows for the assessment of T-cell reactivity and the generation of E7-specific effector cells for further study.[3][4] Key methodologies for evaluating these responses include ELISpot, ELISA, and cytotoxicity assays.[1][5]
Data Presentation
The following tables summarize quantitative data derived from various studies involving in vitro T-cell stimulation with HPV16 E7 peptides.
Table 1: T-Cell Stimulation Parameters
| Parameter | Details | Reference |
| Cell Source | Peripheral Blood Mononuclear Cells (PBMCs) | [3][6] |
| Purified CD8+ T-cells | [1] | |
| Antigen Presenting Cells (APCs) | Peptide-pulsed autologous PBMCs | [3] |
| Peptide-pulsed autologous Dendritic Cells (DCs) | [1][4][6] | |
| T2 cells (for readout assays) | [3] | |
| Peptide Concentration | 10 µg/ml | [3] |
| 20 µg/ml | [7] | |
| Co-culture Conditions | Initial stimulation followed by weekly restimulations | [1][3] |
| Cytokine Support | IL-2 (10-50 IU/ml), IL-7 (5 ng/ml) | [1][3][6] |
Table 2: Readout Assay Results
| Assay Type | Key Findings | Reference |
| IFN-γ ELISpot | HPV16-infected patients showed >200 IFN-γ spots / 1x10^6 cultured PBMCs after 7 days of stimulation with E7 (86-93). | [6] |
| Uninfected individuals showed >50 IFN-γ spots / 1x10^6 PBMCs. | [6] | |
| IFN-γ ELISA | An E7-specific T-cell clone produced 2364 ± 28 pg/mL IFN-γ upon stimulation with peptide-pulsed DCs, compared to 83 ± 21 pg/mL with control. | [1] |
| Chromium Release Assay | Augmented chromium release was observed in patients vaccinated with the 86-93 lipopeptide, indicating cytotoxic activity. | [3] |
| Effector to Target (E:T) ratios of 30:1 and 10:1 were used. | [3] |
Experimental Protocols
Protocol 1: Generation of HPV16 E7 (86-93)-Specific T-Cells from PBMCs
This protocol describes the stimulation and expansion of E7 (86-93)-specific T-cells from peripheral blood mononuclear cells (PBMCs).
Materials:
-
Ficoll-Paque
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS) or Human AB serum
-
Penicillin-Streptomycin
-
HPV16 E7 (86-93) peptide (H-TLGIVCPI-OH)[5]
-
Recombinant human IL-2
-
Recombinant human IL-7
-
24-well and 96-well culture plates
Methodology:
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Initial Stimulation:
-
Cytokine Addition:
-
After 2 days, add recombinant human IL-2 to a final concentration of 50 IU/ml.[3]
-
Replenish with fresh IL-2 every 3-4 days.
-
-
Restimulation (after 10 days):
-
Prepare autologous PBMCs as antigen-presenting cells (APCs). Pulse these PBMCs with 10 µg/ml of the E7 (86-93) peptide for 2 hours at 37°C.[3]
-
Irradiate the peptide-pulsed PBMCs (3000R).[3]
-
Co-culture the expanded T-cells with the irradiated, peptide-pulsed PBMCs.
-
Add IL-2 (50 IU/ml) 48 hours after restimulation.[3]
-
-
Further Expansion: Repeat the restimulation cycle every 7 days for 3-5 cycles to expand the antigen-specific T-cell population.[1][3]
Protocol 2: T-Cell Stimulation using Peptide-Pulsed Dendritic Cells
This protocol utilizes mature dendritic cells (DCs) for more potent antigen presentation.
Materials:
-
PBMCs
-
GM-CSF and IL-4 for DC generation
-
LPS or a cytokine cocktail for DC maturation
-
HPV16 E7 (86-93) peptide
-
Purified CD8+ T-cells (optional, can use total PBMCs)
-
Recombinant human IL-2 and IL-7
Methodology:
-
Generation of Mature DCs: Generate monocyte-derived DCs from PBMCs by culturing adherent monocytes with GM-CSF and IL-4. Mature the DCs using a maturation agent like LPS or a cytokine cocktail.
-
Peptide Pulsing:
-
Incubate the mature DCs with the HPV16 E7 (86-93) peptide (10 µM) for 2 hours.[6]
-
Wash the DCs to remove excess peptide.
-
-
Co-culture:
-
Restimulation: Restimulate the T-cells weekly with freshly pulsed, cryopreserved mature DCs.[1]
Protocol 3: IFN-γ ELISpot Assay for Detecting E7-Specific T-Cells
This assay quantifies the number of IFN-γ secreting T-cells upon antigen recognition.
Materials:
-
Expanded E7-specific T-cells (from Protocol 1 or 2)
-
T2 cells or autologous EBV-LCLs as target cells
-
HPV16 E7 (86-93) peptide
-
Human IFN-γ ELISpot kit
-
96-well ELISpot plates
Methodology:
-
Plate Coating: Coat a 96-well ELISpot plate with an anti-IFN-γ capture antibody overnight at 4°C.
-
Target Cell Preparation: Pulse T2 cells with 10 µg/ml of the E7 (86-93) peptide for 2 hours. Use unpulsed T2 cells as a negative control.
-
Co-incubation:
-
Wash the coated plate and block with medium containing 10% FBS.
-
Add 1 x 10^5 expanded T-cells (effector cells) and 1 x 10^5 peptide-pulsed T2 cells (target cells) to each well.[3]
-
Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Detection:
-
Wash the plate and add the biotinylated anti-IFN-γ detection antibody.
-
Incubate, then wash and add streptavidin-HRP.
-
Add the substrate solution and incubate until spots develop.
-
Stop the reaction by washing with water.
-
-
Analysis: Count the spots using an ELISpot reader. A positive response is typically defined as a spot count significantly higher than the negative control.
Visualizations
Caption: Workflow for stimulating and analyzing HPV16 E7-specific T-cells.
References
- 1. contemporaryobgyn.net [contemporaryobgyn.net]
- 2. US8252893B2 - CD8 T cell epitopes in HPV 16 E6 and E7 proteins and uses thereof - Google Patents [patents.google.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. jpt.com [jpt.com]
- 6. Induction of human papillomavirus type 16-specific immunologic responses in a normal and an human papillomavirus-infected populations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dendritic cell-based tumor vaccine for cervical cancer I: in vitro stimulation with recombinant protein-pulsed dendritic cells induces specific T cells to HPV16 E7 or HPV18 E7 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for HPV16 E7 (86-93) Peptide in ELISpot Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing the Human Papillomavirus (HPV) type 16 E7 (86-93) peptide (sequence: TLGIVCPI) in Enzyme-Linked Immunospot (ELISpot) assays. This peptide is a well-documented HLA-A2-restricted epitope of the HPV16 E7 oncoprotein and is instrumental in studying T-cell mediated immune responses against HPV-infected cells.[1][2][3] These protocols are designed for professionals in immunology, vaccine development, and cancer research to assess the frequency of antigen-specific, cytokine-secreting T cells.
Introduction
The HPV16 E7 oncoprotein is a critical factor in the development of cervical and other cancers.[4] The E7 (86-93) peptide is a key target for cytotoxic T lymphocytes (CTLs) in individuals with the HLA-A2 haplotype.[1] The ELISpot assay is a highly sensitive method for quantifying the number of individual cells secreting a specific cytokine, such as Interferon-gamma (IFN-γ), upon stimulation with this peptide.[5][6][7] This provides both qualitative and quantitative information about the cellular immune response, making it a valuable tool for monitoring vaccine efficacy and characterizing anti-tumor immunity.[5]
Data Presentation
The following tables summarize quantitative data from representative studies employing the HPV16 E7 (86-93) peptide in ELISpot assays.
Table 1: IFN-γ ELISpot Responses in HPV16-Infected vs. Uninfected Individuals
| Population | Stimulation | Number of IFN-γ spots / 1 x 10^6 PBMCs (Median) | Reference |
| HPV16-Infected (n=12) | E7 (86-93) peptide | >50 (in a higher percentage of individuals compared to uninfected) | [1] |
| Uninfected Volunteers (n=4) | E7 (86-93) peptide | <50 | [1] |
Note: This table illustrates the significantly higher IFN-γ response to the E7 (86-93) peptide in the HPV16-infected population, indicating a pre-existing cellular immunity.
Table 2: E7 (86-93) Peptide-Specific T-Cell Responses Post-Vaccination in Vulval Intraepithelial Neoplasia (VIN) Patients
| Time Point | Stimulation | Statistical Significance (p-value vs. baseline) | Reference |
| Day 56 | E7 (86-93) peptide | 0.05 | [8] |
| Day 84 | E7 (86-93) peptide | 0.04 | [8] |
Note: This table demonstrates a statistically significant increase in IFN-γ ELISpot responses to the E7 (86-93) peptide in patients following vaccination, suggesting an induced immune response.[8] A positive ELISpot response was defined as ≥20 spots/10^6 PBMC.[8]
Experimental Protocols
Protocol 1: Standard IFN-γ ELISpot Assay for Detection of HPV16 E7 (86-93)-Specific T Cells
This protocol is adapted from established methods for detecting peptide-specific T-cell responses.[1][9][10]
Materials:
-
PVDF membrane 96-well plates
-
Anti-human IFN-γ capture antibody
-
Biotinylated anti-human IFN-γ detection antibody
-
Streptavidin-enzyme conjugate (e.g., Streptavidin-HRP)
-
Enzyme substrate (e.g., TMB or AEC)
-
HPV16 E7 (86-93) peptide (TLGIVCPI)
-
Peripheral Blood Mononuclear Cells (PBMCs) from HLA-A2 positive donors
-
Complete RPMI medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
IL-2 and IL-7 (optional, for T-cell expansion)
Procedure:
-
Plate Coating: Coat the ELISpot plate wells with anti-human IFN-γ capture antibody overnight at 4°C.
-
Washing: Wash the plates to remove unbound antibody.
-
Cell Plating: Add 2 x 10^5 to 2.5 x 10^5 PBMCs per well.[6][9]
-
Stimulation: Add the HPV16 E7 (86-93) peptide to the wells at a final concentration of 10 µM.[1][2]
-
Positive Control: Use a mitogen (e.g., PHA) or a pool of known immunodominant peptides.
-
Negative Control: Use an irrelevant peptide or medium alone.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
-
Cell Removal: Wash the plates to remove the cells.
-
Detection Antibody: Add the biotinylated anti-human IFN-γ detection antibody and incubate.
-
Enzyme Conjugate: Add the streptavidin-enzyme conjugate and incubate.
-
Development: Add the substrate and monitor for the appearance of spots. Stop the reaction by washing with water.
-
Analysis: Air-dry the plate and count the spots using an automated ELISpot reader.
Protocol 2: ELISpot Assay with In Vitro T-Cell Expansion
For detecting low-frequency T-cell responses, an initial in vitro expansion may be necessary.[10]
Procedure:
-
Co-culture: Co-culture PBMCs (2 x 10^6 cells) with autologous dendritic cells (DCs) pulsed with 10 µM of the E7 (86-93) peptide.[1]
-
Cytokine Addition: After 2 days, add IL-2 (15 U/ml) and IL-7 (15 U/ml) to the culture.[1]
-
Incubation: Culture the cells for 7-10 days.
-
ELISpot Assay: Perform the standard ELISpot assay as described in Protocol 1, using the cultured T cells as effector cells.
Visualizations
Caption: ELISpot Assay Workflow for HPV16 E7 (86-93).
Caption: HPV16 E7 Antigen Presentation and T-Cell Activation.
Caption: Key Signaling Pathways Altered by HPV16 E7.
References
- 1. Induction of human papillomavirus type 16-specific immunologic responses in a normal and an human papillomavirus-infected populations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel CD4 T-cell epitope described from one of the cervical cancer patients vaccinated with HPV 16 or 18 E7-pulsed dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jpt.com [jpt.com]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. mabtech.com [mabtech.com]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Sensitive detection of human papillomavirus type 16 E7-specific T cells by ELISPOT after multiple in vitro stimulations of CD8+ T cells with peptide-pulsed autologous dendritic cells | springermedizin.de [springermedizin.de]
Application Notes and Protocols: HPV16 E7 (86-93) Peptide for Pulsing Dendritic Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for pulsing human monocyte-derived dendritic cells (DCs) with the HPV16 E7 (86-93) peptide. This process is a critical step in the generation of antigen-specific cytotoxic T lymphocytes (CTLs) for research and potential immunotherapeutic applications against human papillomavirus (HPV)-associated malignancies.
Introduction
The E7 oncoprotein of high-risk HPV type 16 is constitutively expressed in cervical and other HPV-associated cancers, making it an attractive target for immunotherapy. The (86-93) peptide sequence, TLGIVCPI, is a known HLA-A*02:01-restricted CTL epitope.[1][2] Pulsing dendritic cells with this synthetic peptide allows for its presentation on MHC class I molecules, leading to the activation and expansion of E7-specific CD8+ T cells. These activated T cells can then recognize and eliminate tumor cells expressing the E7 protein. This document outlines the essential protocols for the generation of immature DCs from peripheral blood mononuclear cells (PBMCs), their maturation, pulsing with the HPV16 E7 (86-93) peptide, and the subsequent induction and assessment of a specific CTL response.
Data Presentation
Table 1: Phenotypic Characterization of Monocyte-Derived Dendritic Cells
| Cell Stage | Marker | Expression Level (%) | Reference |
| Immature DC (iDC) | CD14 | Low (<10%) | [3] |
| CD1a | High (>90%) | [4] | |
| CD80 | Low | [3][5] | |
| CD83 | Low/Negative | [3][5] | |
| CD86 | Moderate | [3][5] | |
| HLA-DR | Moderate-High | [3][5] | |
| Mature DC (mDC) | CD14 | Low (<5%) | [3] |
| CD80 | High | [3][5] | |
| CD83 | High | [3][5] | |
| CD86 | High | [3][5] | |
| HLA-DR | High | [3][5] |
Table 2: Parameters for HPV16 E7 (86-93) Peptide Pulsing of Dendritic Cells
| Parameter | Recommended Range | Typical Value | Reference |
| Peptide Concentration | 1 - 40 µg/mL | 10 - 20 µg/mL | [1][6][7] |
| Incubation Time | 1 - 24 hours | 2 - 4 hours | [3][8][9][10][11] |
| Incubation Temperature | Room Temperature - 37°C | 37°C | [3][6][10] |
| Cell Density | 1 x 10^6 cells/mL | 1 x 10^6 cells/mL | [8][9] |
| Media | Serum-free medium | Serum-free RPMI or IMDM | [8][9] |
| Adjuvant | β2-microglobulin (optional) | 2.5 - 5 µg/mL | [8][9][10] |
Table 3: Assessment of HPV16 E7-Specific T-Cell Response
| Assay | Readout | Example Result | Reference |
| IFN-γ ELISpot | Spot Forming Cells (SFC) / 10^5 cells | >50 SFCs above background | [8][9] |
| Intracellular Cytokine Staining | % of IFN-γ+ CD8+ T cells | Significant increase over control | [10] |
| Chromium Release Assay | % Specific Lysis (E:T Ratio dependent) | >20% specific lysis at 30:1 E:T | [6] |
| IFN-γ ELISA | IFN-γ concentration (pg/mL) | >100 pg/mL increase over baseline | [6] |
Experimental Protocols
Protocol 1: Generation of Monocyte-Derived Dendritic Cells (Mo-DCs)
This protocol describes the generation of immature dendritic cells from human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Ficoll-Paque density gradient medium
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
L-Glutamine
-
Recombinant Human GM-CSF (Granulocyte-Macrophage Colony-Stimulating Factor)
-
Recombinant Human IL-4 (Interleukin-4)
-
Human AB serum (optional)
-
PBS (Phosphate-Buffered Saline)
Procedure:
-
PBMC Isolation: Isolate PBMCs from healthy donor buffy coats or whole blood by density gradient centrifugation using Ficoll-Paque.[4]
-
Monocyte Adherence: Resuspend PBMCs in RPMI 1640 supplemented with 1-2% FBS or human AB serum. Plate the cells in a T-75 flask at a density of 5-10 x 10^6 cells/mL and incubate for 2 hours at 37°C in a 5% CO2 incubator to allow monocytes to adhere.
-
Initiation of DC Culture: Gently wash the flask with warm PBS to remove non-adherent cells. Add complete RPMI 1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 1% L-Glutamine) containing 800-1000 U/mL of GM-CSF and 500-1000 U/mL of IL-4.[3][12]
-
Cell Culture: Culture the cells for 5-7 days at 37°C in a 5% CO2 incubator.
-
Cytokine Feeding: On day 3, add fresh complete medium with the same concentrations of GM-CSF and IL-4.[13]
-
Harvesting Immature DCs: On day 5 or 6, harvest the loosely adherent and floating cells, which are the immature dendritic cells (iDCs).
Protocol 2: Maturation and Peptide Pulsing of Dendritic Cells
This protocol details the maturation of iDCs and the subsequent pulsing with the HPV16 E7 (86-93) peptide.
Materials:
-
Immature Dendritic Cells (from Protocol 1)
-
Complete RPMI 1640 medium
-
Maturation Cocktail:
-
TNF-α (10-50 ng/mL)
-
IL-1β (10-50 ng/mL)
-
IL-6 (10 ng/mL)
-
PGE2 (1 µM)
-
-
HPV16 E7 (86-93) peptide (TLGIVCPI), high purity (>95%)
-
Serum-free RPMI 1640 or IMDM
-
Human β2-microglobulin (optional)
Procedure:
-
DC Maturation: Resuspend the harvested iDCs in fresh complete medium containing a maturation cocktail (e.g., TNF-α, IL-1β, IL-6, and PGE2). Culture for 24-48 hours.[12]
-
Harvesting Mature DCs: Harvest the mature dendritic cells (mDCs).
-
Peptide Pulsing: a. Wash the mDCs twice with serum-free medium. b. Resuspend the cells at a density of 1 x 10^6 cells/mL in serum-free medium.[8][9] c. Add the HPV16 E7 (86-93) peptide to a final concentration of 10-20 µg/mL.[1][6] d. (Optional) Add human β2-microglobulin to a final concentration of 2.5-5 µg/mL to stabilize the peptide-MHC complex.[8][9][10] e. Incubate for 2-4 hours at 37°C in a 5% CO2 incubator, with gentle agitation every 30 minutes.[3][8][9][10][11]
-
Washing: After incubation, wash the peptide-pulsed DCs three times with complete medium to remove excess peptide.
-
Final Preparation: The peptide-pulsed DCs are now ready for T-cell co-culture or other downstream applications.
Protocol 3: Co-culture of Peptide-Pulsed DCs and T-Cells for CTL Induction
This protocol describes the use of peptide-pulsed DCs to stimulate a specific CTL response from autologous T cells.
Materials:
-
Peptide-pulsed Dendritic Cells (from Protocol 2)
-
Autologous CD8+ T cells (isolated from the non-adherent fraction of PBMCs using magnetic bead separation)
-
Complete RPMI 1640 medium
-
Recombinant Human IL-2
-
Recombinant Human IL-7 (optional)
Procedure:
-
Co-culture Setup: Co-culture the peptide-pulsed DCs with autologous CD8+ T cells at a stimulator-to-responder (DC:T cell) ratio of 1:10 to 1:20 in a 24-well plate.[14]
-
Cytokine Addition: After 24 hours, add IL-2 to a final concentration of 20-50 IU/mL to support T-cell proliferation. IL-7 (10 ng/mL) can also be added.[6][14]
-
Restimulation: Restimulate the T cells every 7-10 days with freshly prepared, irradiated (3000 rads) peptide-pulsed DCs.[6]
-
Expansion and Maintenance: Maintain the T-cell culture by splitting as needed and adding fresh medium with IL-2 every 2-3 days.
-
Assessment of CTL Activity: After 2-3 rounds of stimulation, the expanded T-cell population can be assessed for HPV16 E7 (86-93)-specific activity using assays such as ELISpot or a chromium release assay.
Visualizations
Caption: Experimental workflow for generating HPV16 E7-specific T cells.
Caption: T-cell activation by peptide-pulsed dendritic cells.
References
- 1. Dendritic cell-based tumor vaccine for cervical cancer I: in vitro stimulation with recombinant protein-pulsed dendritic cells induces specific T cells to HPV16 E7 or HPV18 E7 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel CD4 T-cell epitope described from one of the cervical cancer patients vaccinated with HPV 16 or 18 E7-pulsed dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Characterization of Antigen-Peptide Pulsed Dendritic Cells: Immature Dendritic Cells Develop a Distinct Molecular Profile when Pulsed with Antigen Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Generation and Maturation of Human Monocyte-derived DCs [bio-protocol.org]
- 5. Frontiers | The safety and anti-tumor effect of multiple peptides-pulsed dendritic cells combined with induced specific cytotoxic T lymphocytes for patients with solid tumors [frontiersin.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. journals.asm.org [journals.asm.org]
- 8. Sensitive detection of human papillomavirus type 16 E7-specific T cells by ELISPOT after multiple in vitro stimulations of CD8+ T cells with peptide-pulsed autologous dendritic cells | springermedizin.de [springermedizin.de]
- 9. contemporaryobgyn.net [contemporaryobgyn.net]
- 10. Route of Immunization with Peptide-pulsed Dendritic Cells Controls the Distribution of Memory and Effector T Cells in Lymphoid Tissues and Determines the Pattern of Regional Tumor Control - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Peptide-Pulsed Dendritic Cells Have Superior Ability to Induce Immune-Mediated Tissue Destruction Compared to Peptide with Adjuvant | PLOS One [journals.plos.org]
- 12. Development of a new protocol for 2-day generation of mature dendritic cells from human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. stemcell.com [stemcell.com]
- 14. Human Papillomavirus Type 16 E6/E7-Specific Cytotoxic T Lymphocytes for Adoptive Immunotherapy of HPV-Associated Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Cytotoxicity Assay with HPV16 E7 (86-93)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Papillomavirus (HPV) type 16 is a primary etiological agent for cervical and other cancers. The viral oncoprotein E7 is constitutively expressed in HPV-positive cancer cells and represents a key target for T-cell-mediated immunotherapy. The HPV16 E7 (86-93) peptide is a known epitope that can be recognized by cytotoxic T lymphocytes (CTLs). This document provides detailed application notes and protocols for conducting an in vivo cytotoxicity assay to evaluate the efficacy of immunotherapies designed to elicit a CTL response against the HPV16 E7 (86-93) epitope.
The in vivo cytotoxicity assay, often referred to as a CTL killing assay, is a powerful method to assess the functional capacity of antigen-specific CD8+ T cells to eliminate target cells within a living organism.[1][2] This assay typically involves the adoptive transfer of fluorescently labeled target cells pulsed with the specific peptide of interest into immunized and control animals. The subsequent elimination of the peptide-pulsed target cells is then quantified using flow cytometry.
Materials and Reagents
| Material/Reagent | Supplier (Example) | Catalog Number (Example) |
| HPV16 E7 (86-93) Peptide | Genscript | Custom Synthesis |
| Control Peptide (irrelevant) | Genscript | Custom Synthesis |
| C57BL/6 Mice (6-8 weeks old) | The Jackson Laboratory | 000664 |
| RPMI 1640 Medium | Thermo Fisher Scientific | 11875093 |
| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific | 26140079 |
| Penicillin-Streptomycin | Thermo Fisher Scientific | 15140122 |
| Carboxyfluorescein succinimidyl ester (CFSE) | Thermo Fisher Scientific | C34554 |
| 7-Aminoactinomycin D (7-AAD) | BioLegend | 420404 |
| Red Blood Cell (RBC) Lysis Buffer | BioLegend | 420301 |
| Phosphate-Buffered Saline (PBS) | Thermo Fisher Scientific | 10010023 |
| Incomplete Freund's Adjuvant (IFA) | Sigma-Aldrich | F5506 |
| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich | D2650 |
Experimental Protocols
I. Immunization of Mice to Generate Effector CTLs
This protocol aims to generate a robust population of HPV16 E7 (86-93)-specific CTLs in C57BL/6 mice.
-
Peptide-Adjuvant Emulsion Preparation:
-
Dissolve the HPV16 E7 (86-93) peptide in sterile DMSO to a stock concentration of 10 mg/mL.
-
Further dilute the peptide stock in sterile PBS to a working concentration of 1 mg/mL.
-
To prepare the immunizing emulsion, mix an equal volume of the peptide solution with Incomplete Freund's Adjuvant (IFA). For example, mix 100 µL of the 1 mg/mL peptide solution with 100 µL of IFA.
-
Emulsify the mixture by repeatedly drawing it up and expelling it through a syringe with a small gauge needle until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed in water.
-
-
Immunization Procedure:
-
Anesthetize C57BL/6 mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Inject 100 µL of the peptide-IFA emulsion subcutaneously at the base of the tail. This delivers 50 µg of the HPV16 E7 (86-93) peptide per mouse.
-
House the mice under standard conditions for 7-10 days to allow for the development of an adaptive immune response.
-
II. Preparation of Labeled Target Cells
This protocol describes the preparation of two populations of splenocytes to be used as target cells: one pulsed with the HPV16 E7 (86-93) peptide and labeled with a high concentration of CFSE (CFSEhigh), and a control population pulsed with an irrelevant peptide and labeled with a low concentration of CFSE (CFSElow).[3][4][5]
-
Splenocyte Isolation:
-
Euthanize naïve, non-immunized C57BL/6 mice.
-
Aseptically harvest the spleens and place them in a sterile petri dish containing RPMI 1640 medium.
-
Gently mash the spleens through a 70 µm cell strainer to obtain a single-cell suspension.
-
Lyse red blood cells using RBC Lysis Buffer according to the manufacturer's instructions.
-
Wash the splenocytes twice with RPMI 1640 medium by centrifugation at 400 x g for 5 minutes.
-
Resuspend the cells in RPMI 1640 and perform a cell count using a hemocytometer or an automated cell counter.
-
-
Peptide Pulsing:
-
Divide the splenocyte suspension into two equal aliquots in separate conical tubes.
-
To one tube, add the HPV16 E7 (86-93) peptide to a final concentration of 1-10 µg/mL. This will be the target cell population.
-
To the second tube, add an irrelevant control peptide at the same final concentration. This will be the control cell population.
-
Incubate both cell suspensions for 90 minutes at 37°C in a humidified incubator with 5% CO2, with gentle agitation every 30 minutes.
-
-
CFSE Labeling:
-
During the last 15 minutes of peptide pulsing, prepare two CFSE solutions in pre-warmed PBS. For the target cells (HPV16 E7 pulsed), prepare a high concentration CFSE solution (e.g., 5 µM). For the control cells (irrelevant peptide pulsed), prepare a low concentration CFSE solution (e.g., 0.5 µM).[3][5]
-
After incubation, wash the cells once with PBS.
-
Resuspend the HPV16 E7-pulsed splenocytes in the high concentration CFSE solution and the control splenocytes in the low concentration CFSE solution.
-
Incubate for 10-15 minutes at 37°C, protected from light.
-
Quench the labeling reaction by adding 5 volumes of ice-cold RPMI 1640 medium containing 10% FBS.
-
Wash the cells twice with cold RPMI 1640 + 10% FBS to remove excess CFSE.
-
-
Preparation for Injection:
-
Resuspend each cell population in sterile, ice-cold PBS.
-
Count the CFSEhigh and CFSElow cells separately.
-
Mix the two populations at a 1:1 ratio.
-
Adjust the final cell concentration to 5 x 107 cells/mL in PBS.
-
III. Adoptive Transfer and In Vivo Killing
This protocol describes the injection of the labeled target cells into immunized and control mice and the subsequent analysis of their elimination.
-
Adoptive Transfer:
-
Inject 200 µL of the mixed CFSE-labeled cell suspension (containing 5 x 106 CFSEhigh cells and 5 x 106 CFSElow cells) intravenously (i.v.) via the tail vein into both the HPV16 E7 (86-93) immunized mice and a group of naïve (non-immunized) control mice.[6]
-
-
In Vivo Incubation:
-
Return the mice to their cages and allow the in vivo killing to proceed for 18-24 hours.[2]
-
IV. Flow Cytometry Analysis and Data Quantification
This protocol outlines the procedure for analyzing the splenocytes from the recipient mice to determine the percentage of specific killing.
-
Sample Preparation:
-
After the in vivo incubation period, euthanize the mice.
-
Harvest the spleens and prepare single-cell suspensions as described in section II.1.
-
Stain the cells with a viability dye such as 7-AAD to exclude dead cells from the analysis.
-
-
Flow Cytometry:
-
Acquire the samples on a flow cytometer equipped with appropriate lasers and filters for detecting CFSE and 7-AAD.
-
Collect a sufficient number of events (e.g., 100,000-500,000) for accurate analysis.
-
-
Data Analysis:
-
Gate on the live, single-cell population using forward and side scatter profiles and the viability dye.
-
Within the live cell gate, distinguish the CFSEhigh and CFSElow populations based on their fluorescence intensity.
-
Determine the number of events in the CFSEhigh and CFSElow gates for each mouse.
-
-
Calculation of Specific Lysis:
-
Calculate the ratio of CFSElow to CFSEhigh cells for each mouse.
-
The percentage of specific lysis is calculated using the following formula:[7]
% Specific Lysis = [1 - (Ratio in immunized mice / Ratio in naïve mice)] x 100
Where:
-
Ratio = (% CFSElow cells / % CFSEhigh cells)
-
Data Presentation
The following table presents representative data from an in vivo cytotoxicity assay.
| Group | Mouse ID | % CFSElow | % CFSEhigh | Ratio (%CFSElow/%CFSEhigh) | % Specific Lysis |
| Naïve (Control) | 1 | 1.52 | 1.48 | 1.03 | N/A |
| 2 | 1.61 | 1.55 | 1.04 | N/A | |
| 3 | 1.49 | 1.51 | 0.99 | N/A | |
| Average | 1.54 | 1.51 | 1.02 | ||
| Immunized | 4 | 1.45 | 0.36 | 4.03 | 75.3 |
| 5 | 1.58 | 0.31 | 5.10 | 80.0 | |
| 6 | 1.51 | 0.42 | 3.60 | 71.8 | |
| Average | 1.51 | 0.36 | 4.24 | 75.7 |
Visualization of Pathways and Workflows
Signaling Pathway for CTL-Mediated Cytotoxicity
The recognition of the HPV16 E7 (86-93) peptide presented on an MHC class I molecule by the T-cell receptor (TCR) of a CD8+ CTL triggers a signaling cascade leading to the destruction of the target cell. The two primary pathways for CTL-mediated killing are the perforin/granzyme pathway and the Fas/FasL pathway.[1][8][9][10][11]
Caption: CTL-mediated killing via Perforin/Granzyme and Fas/FasL pathways.
Experimental Workflow for In Vivo Cytotoxicity Assay
The following diagram illustrates the key steps involved in the in vivo cytotoxicity assay.
References
- 1. CTL-mediated cytotoxicity - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Targeted Cell-to-Cell Delivery of Protein Payloads via the Granzyme-Perforin Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human papillomavirus 16-encoded E7 protein inhibits IFN-γ-mediated MHC class I antigen presentation and CTL-induced lysis by blocking IRF-1 expression in mouse keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies on in vivo induction of cytotoxic T lymphocyte responses by synthetic peptides from E6 and E7 oncoproteins of human papillomavirus type 16 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peptide-assisted direct detection of HPV nucleic acids from liquid-based cytology samples without extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A critical role for fas-mediated off-target tumor killing in T cell immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. T cell-mediated cytotoxicity - Immunobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Frontiers | Fas–Fas Ligand: Checkpoint of T Cell Functions in Multiple Sclerosis [frontiersin.org]
- 11. ashpublications.org [ashpublications.org]
Application of HPV16 E7 (86-93) Peptide in a Therapeutic Vaccine Clinical Trial
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols concerning the clinical application of the Human Papillomavirus type 16 (HPV16) E7 protein-derived peptide, specifically the amino acid sequence 86-93 (TLGIVCPI), in a therapeutic peptide vaccine clinical trial. The information is compiled from a notable Phase I clinical trial and supplementary immunological studies, designed to be a practical resource for professionals in the fields of immunology, oncology, and vaccine development.
Introduction
The HPV16 E7 oncoprotein is constitutively expressed in HPV-associated malignancies, making it a prime target for therapeutic cancer vaccines. The E7 (86-93) peptide is a known HLA-A0201-restricted cytotoxic T-lymphocyte (CTL) epitope.[1] This means that in individuals with the common HLA-A0201 immune-response gene, this peptide can be presented on the surface of cancer cells, flagging them for destruction by the immune system's CTLs. The clinical trial detailed below investigated the safety, immunogenicity, and preliminary efficacy of a vaccine incorporating this peptide in women with high-grade cervical or vulvar intraepithelial neoplasia (CIN/VIN).
Clinical Trial Overview
A Phase I clinical trial was conducted to evaluate a peptide vaccine targeting HPV16 E7 in HLA-A2-positive women diagnosed with high-grade CIN or VIN.[2] The vaccine initially consisted of the HPV16 E7 (12-20) peptide emulsified with Montanide ISA-51 (an incomplete Freund's adjuvant).[3] For a subset of patients in the trial, the vaccine formulation was augmented to include the HPV16 E7 (86-93) peptide, administered as a lipopeptide to enhance its immunogenicity.[2]
Patient Population and Vaccine Administration
Eighteen HLA-A2-positive women with HPV16-positive high-grade CIN or VIN were enrolled in the study.[2] Patients received four immunizations at three-week intervals.[2] The dosage of the E7 (12-20) peptide was escalated in cohorts, and the E7 (86-93) lipopeptide was introduced for later participants.[2]
Quantitative Data Summary
The following tables summarize the key quantitative outcomes from the clinical trial.
Table 1: Patient Demographics and Clinical Characteristics [2][4]
| Characteristic | Value |
| Number of Patients | 18 |
| Median Age (years) | 29 |
| HLA Type | All HLA-A2 positive |
| HPV Status | All HPV16 positive |
| Diagnosis | 16 CIN II/III, 2 VIN II/III |
Table 2: Clinical and Virological Responses [2][4][5]
| Outcome | Number of Patients | Percentage |
| Complete Dysplasia Clearance | 3 out of 18 | 17% |
| Partial Regression of Lesions | 6 out of 18 | 33% |
| Viral Clearance (Cervical Scrapings) | 12 out of 18 | 67% |
| Biopsy Viral Positivity (Post-vaccination) | 18 out of 18 | 100% |
Table 3: Immunological Responses [2][4]
| Immunological Assay | Number of Responders | Percentage |
| Increased Cytokine Release (E7-specific) | 10 out of 16 tested | 63% |
| Augmented Cytolysis (E7 12-20-specific) | 8 out of 10 with increased cytokine release | 80% |
| Augmented Cytolysis (E7 86-93-specific) | 3 out of 6 tested | 50% |
| Increased S100+ Dendritic Cell Infiltrate | 6 out of 6 tested | 100% |
Experimental Protocols
Detailed methodologies for the key immunological assays used in the clinical trial are provided below.
Peripheral Blood Mononuclear Cell (PBMC) Isolation
Objective: To isolate PBMCs from patient blood for use in subsequent immunological assays.
Protocol:
-
Collect peripheral blood from patients via leucopheresis before the first vaccination and after the final vaccination.
-
Dilute the collected blood with an equal volume of phosphate-buffered saline (PBS).
-
Carefully layer the diluted blood over a Ficoll-Paque density gradient medium in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, carefully aspirate the upper layer (plasma and platelets) and collect the buffy coat layer containing the PBMCs.
-
Wash the collected PBMCs twice with PBS by centrifuging at 300 x g for 10 minutes.
-
Resuspend the PBMC pellet in an appropriate cell culture medium for subsequent experiments.
Interferon-gamma (IFN-γ) ELISpot Assay
Objective: To quantify the frequency of IFN-γ secreting T-cells in response to the HPV16 E7 peptides.
Protocol:
-
Coat a 96-well PVDF membrane plate with an anti-human IFN-γ capture antibody overnight at 4°C.
-
Wash the plate three times with sterile PBS to remove unbound antibody.
-
Block the wells with a blocking buffer (e.g., RPMI 1640 with 10% fetal bovine serum) for at least 2 hours at 37°C.
-
Prepare a suspension of patient PBMCs at a concentration of 2-5 x 10^5 cells per well.
-
Add the PBMCs to the wells.
-
Stimulate the cells by adding the HPV16 E7 (86-93) peptide to the respective wells at a final concentration of 10 µg/mL. Include a positive control (e.g., phytohemagglutinin) and a negative control (medium only).
-
Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.
-
After incubation, wash the plate six times with PBS containing 0.05% Tween-20.
-
Add a biotinylated anti-human IFN-γ detection antibody to each well and incubate for 2 hours at room temperature.
-
Wash the plate six times with PBS/Tween-20.
-
Add streptavidin-alkaline phosphatase conjugate and incubate for 1 hour at room temperature.
-
Wash the plate again and add the substrate solution (e.g., BCIP/NBT).
-
Stop the reaction by washing with distilled water once the spots have developed.
-
Allow the plate to dry completely and count the spots using an automated ELISpot reader.
Chromium-51 (⁵¹Cr) Release Assay for Cytotoxicity
Objective: To measure the cytotoxic activity of patient-derived CTLs against target cells presenting the HPV16 E7 (86-93) peptide.
Protocol:
-
Target Cell Preparation:
-
Use an HLA-A2 positive target cell line (e.g., T2 cells).
-
Incubate 1 x 10^6 target cells with 100 µCi of ⁵¹Cr (as sodium chromate) in a 37°C water bath for 1 hour.
-
Wash the labeled target cells three times with culture medium to remove excess ⁵¹Cr.
-
Resuspend the cells to a final concentration of 1 x 10^5 cells/mL.
-
Pulse one aliquot of target cells with the HPV16 E7 (86-93) peptide (10 µg/mL) for 1 hour at 37°C. Leave another aliquot unpulsed as a negative control.
-
-
Effector Cell Preparation:
-
Use patient PBMCs (effector cells) isolated before and after vaccination.
-
Prepare serial dilutions of effector cells to achieve various effector-to-target (E:T) ratios (e.g., 100:1, 50:1, 25:1).
-
-
Cytotoxicity Assay:
-
Plate 1 x 10^4 labeled target cells (pulsed and unpulsed) in a 96-well U-bottom plate.
-
Add the effector cells at the different E:T ratios.
-
For maximum release, add a detergent (e.g., 2% Triton X-100) to a set of target cell wells.
-
For spontaneous release, add medium only to another set of target cell wells.
-
Incubate the plate for 4-6 hours at 37°C.
-
After incubation, centrifuge the plate at 200 x g for 5 minutes.
-
Carefully collect the supernatant from each well.
-
Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
-
-
Calculation of Specific Lysis:
-
Percent specific lysis = [(Experimental release - Spontaneous release) / (Maximum release - Spontaneous release)] x 100.
-
Signaling Pathways and Experimental Workflows
T-Cell Receptor Signaling Pathway for HPV16 E7 (86-93) Recognition
The following diagram illustrates the signaling cascade initiated upon the recognition of the HPV16 E7 (86-93) peptide presented by an HLA-A2 molecule on an antigen-presenting cell (APC) or a tumor cell by a specific CD8+ T-cell.
Caption: T-cell receptor signaling cascade upon recognition of HPV16 E7 (86-93) peptide.
Experimental Workflow for Assessing Vaccine-Induced Immunity
The diagram below outlines the overall experimental workflow from patient sample collection to the assessment of the immunological response to the HPV16 E7 (86-93) peptide vaccine.
Caption: Workflow for evaluating immune responses to the HPV16 E7 (86-93) vaccine.
Conclusion
The clinical trial of the HPV16 E7 (86-93) peptide vaccine demonstrated that it is biologically active and can induce specific immune responses in patients with high-grade CIN/VIN.[2] While the clinical efficacy in terms of complete lesion clearance was modest in this early phase trial, the immunological data, showing increased cytokine production and cytotoxic T-lymphocyte activity, are encouraging.[2] These findings support the further development of peptide-based therapeutic vaccines for HPV-associated diseases, potentially in combination with other immunomodulatory agents to enhance their efficacy. The protocols and data presented here serve as a valuable reference for the design and evaluation of future clinical trials in this field.
References
- 1. Human Papillomavirus Type 16 E7 Peptide-Directed CD8+ T Cells from Patients with Cervical Cancer Are Cross-Reactive with the Coronavirus NS2 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. HPV16 synthetic long peptide (HPV16-SLP) vaccination therapy of patients with advanced or recurrent HPV16-induced gynecological carcinoma, a phase II trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The long-term immune response after HPV16 peptide vaccination in women with low-grade pre-malignant disorders of the uterine cervix: a placebo-controlled phase II study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Generating HPV16 E7 (86-93) Specific Cytotoxic T Lymphocytes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the in vitro generation of cytotoxic T lymphocytes (CTLs) specific for the human papillomavirus type 16 (HPV16) E7 protein epitope spanning amino acids 86-93 (TLGIVCPI). These CTLs are a critical tool for research into HPV-associated malignancies and the development of novel immunotherapies.
Introduction
The E7 oncoprotein of high-risk HPV types, such as HPV16, is constitutively expressed in infected cells and plays a crucial role in cellular transformation, making it an attractive target for T-cell-based immunotherapies.[1][2] The generation of E7-specific CTLs in vitro allows for the investigation of their cytotoxic potential against tumor cells and provides a platform for the development and testing of therapeutic vaccines and adoptive T-cell transfer strategies.[3][4][5] This protocol outlines a robust method for generating HPV16 E7 (86-93) specific CTLs from peripheral blood mononuclear cells (PBMCs).
Experimental Overview
The overall workflow for generating HPV16 E7 (86-93) specific CTLs involves the isolation of PBMCs from a blood source, differentiation of monocytes into dendritic cells (DCs), pulsing of DCs with the synthetic HPV16 E7 (86-93) peptide, co-culture of the peptide-pulsed DCs with autologous T cells to induce specific CTLs, and subsequent assessment of their cytotoxic activity.
References
- 1. Cross‐typic specificity and immunotherapeutic potential of a human HPV16 E7‐specific CTL line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chimeric Infectious Bursal Disease Virus-Like Particles as Potent Vaccines for Eradication of Established HPV-16 E7–Dependent Tumors | PLOS One [journals.plos.org]
- 3. Human Papillomavirus Type 16 E6/E7-Specific Cytotoxic T Lymphocytes for Adoptive Immunotherapy of HPV-Associated Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for IFN-γ Release Assay Using HPV16 E7 (86-93) Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Papillomavirus (HPV) type 16 is a primary causative agent of cervical and other cancers. The HPV E7 oncoprotein is constitutively expressed in these cancer cells and represents a key target for cytotoxic T lymphocytes (CTLs). The peptide sequence TLGIVCPI, corresponding to amino acids 86-93 of the HPV16 E7 protein, is a well-characterized HLA-A2 restricted CTL epitope. Assays that measure the release of interferon-gamma (IFN-γ) from T cells upon stimulation with this peptide are critical tools for monitoring cellular immune responses in the context of natural infection and immunotherapies such as therapeutic vaccines. This document provides detailed protocols for performing IFN-γ release assays using the HPV16 E7 (86-93) peptide, including the Enzyme-Linked Immunospot (ELISpot) assay and Intracellular Cytokine Staining (ICS) with flow cytometry.
Data Presentation
Table 1: Summary of Quantitative Data for IFN-γ ELISpot Assay
| Parameter | Uninfected Population | HPV16-Infected Population | Post-Vaccination |
| Median IFN-γ Concentration (pg/ml) | <100 | >400[1] | >100 (compared to baseline considered positive)[2] |
| Number of IFN-γ spots / 1x10^6 PBMCs | <200 | >200[1] | Increased spot-forming cells post-vaccination[3] |
Table 2: Key Reagents and their Roles in IFN-γ Release Assays
| Reagent | Function | Assay |
| HPV16 E7 (86-93) Peptide | Specific antigen to stimulate CTLs | ELISpot, ICS |
| Phytohemagglutinin (PHA) / PMA & Ionomycin | Polyclonal T cell activators (Positive Control) | ELISpot, ICS |
| Irrelevant Peptide (e.g., from Flu M1) | Negative control for peptide specificity | ELISpot, ICS |
| Brefeldin A | Protein transport inhibitor; causes intracellular cytokine accumulation | ICS |
| Anti-IFN-γ Monoclonal Antibody | Captures secreted IFN-γ | ELISpot |
| Biotinylated Anti-IFN-γ Monoclonal Antibody | Detects captured IFN-γ | ELISpot |
| Streptavidin-Alkaline Phosphatase | Binds to biotinylated antibody for colorimetric detection | ELISpot |
| BCIP/NBT Substrate | Colorimetric substrate for alkaline phosphatase | ELISpot |
| Anti-CD8 Antibody | Surface marker for identifying cytotoxic T lymphocytes | ICS |
| Anti-IFN-γ Antibody (Fluorochrome-conjugated) | Intracellular staining for IFN-γ detection | ICS |
| Fixation/Permeabilization Buffer | Fixes cells and allows intracellular antibody staining | ICS |
Experimental Protocols
Protocol 1: IFN-γ ELISpot Assay
This protocol is designed to quantify the number of IFN-γ secreting cells upon stimulation with the HPV16 E7 (86-93) peptide.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) from HLA-A2 positive donors
-
HPV16 E7 (86-93) peptide (TLGIVCPI)
-
Positive control (e.g., Phytohemagglutinin - PHA)
-
Negative control (e.g., irrelevant peptide or DMSO vehicle)
-
Human IFN-γ ELISpot kit (containing capture and detection antibodies, and enzyme substrate)
-
96-well PVDF plates
-
AIM-V or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
CO2 incubator (37°C, 5% CO2)
Methodology:
-
Plate Coating: Coat a 96-well PVDF plate with anti-IFN-γ capture antibody overnight at 4°C.
-
Cell Preparation: Thaw cryopreserved PBMCs and resuspend in culture medium.
-
Plating:
-
Wash the coated plate with sterile PBS.
-
Add 2 x 10^5 PBMCs to each well.
-
-
Stimulation:
-
Add HPV16 E7 (86-93) peptide to the respective wells at a final concentration of 10 µg/mL.
-
Add PHA to positive control wells (e.g., 5 µg/mL).
-
Add the negative control (irrelevant peptide or DMSO) to the negative control wells.
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection:
-
Wash the plate to remove cells.
-
Add the biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate and add streptavidin-alkaline phosphatase. Incubate for 1 hour at room temperature.
-
Wash the plate and add the BCIP/NBT substrate. Allow color to develop until distinct spots emerge.
-
-
Analysis: Stop the reaction by washing with distilled water. Allow the plate to dry and count the spots using an ELISpot reader.
Protocol 2: Intracellular Cytokine Staining (ICS) for Flow Cytometry
This protocol allows for the identification and quantification of IFN-γ producing T cells, and can be combined with surface marker staining to identify the specific T cell subset (e.g., CD8+ T cells).
Materials:
-
PBMCs from HLA-A2 positive donors
-
HPV16 E7 (86-93) peptide (TLGIVCPI)
-
Positive control (e.g., PMA and Ionomycin)
-
Negative control (e.g., irrelevant peptide or DMSO vehicle)
-
Brefeldin A
-
Fluorochrome-conjugated antibodies for cell surface markers (e.g., anti-CD8)
-
Fluorochrome-conjugated antibody for intracellular IFN-γ
-
Fixation/Permeabilization buffer kit
-
FACS tubes
-
Flow cytometer
Methodology:
-
Cell Stimulation:
-
In FACS tubes, resuspend 1 x 10^6 PBMCs in 1 mL of culture medium.
-
Add the HPV16 E7 (86-93) peptide to a final concentration of 10 µg/mL.
-
For the positive control, add PMA (50 ng/mL) and Ionomycin (1 µg/mL).
-
Add the negative control to the respective tubes.
-
-
Incubation: Incubate for 1-2 hours at 37°C in a 5% CO2 incubator.
-
Protein Transport Inhibition: Add Brefeldin A to all tubes (e.g., 10 µg/mL) and incubate for an additional 4-6 hours.
-
Surface Staining:
-
Wash the cells with FACS buffer (PBS with 2% FBS).
-
Add the fluorochrome-conjugated anti-CD8 antibody and incubate for 30 minutes at 4°C in the dark.
-
-
Fixation and Permeabilization:
-
Wash the cells.
-
Resuspend the cells in fixation buffer and incubate for 20 minutes at room temperature.
-
Wash the cells and resuspend in permeabilization buffer.
-
-
Intracellular Staining:
-
Add the fluorochrome-conjugated anti-IFN-γ antibody and incubate for 30 minutes at 4°C in the dark.
-
-
Analysis:
-
Wash the cells and resuspend in FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on the CD8+ T cell population and quantifying the percentage of IFN-γ positive cells.
-
Mandatory Visualizations
Caption: Experimental workflows for IFN-γ ELISpot and Intracellular Cytokine Staining assays.
References
Application Notes and Protocols: Utilizing HPV16 E7 (86-93) Peptide in HLA-A*0201 Transgenic Mice Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the Human Papillomavirus type 16 (HPV16) E7 (86-93) peptide, with the amino acid sequence TLGIVCPI, in preclinical studies involving HLA-A0201 transgenic mice. This peptide is a well-documented cytotoxic T-lymphocyte (CTL) epitope restricted by the human leukocyte antigen (HLA)-A0201 allele, making it a valuable tool for developing and evaluating immunotherapies against HPV-associated cancers.
Introduction
The HPV16 E7 oncoprotein is a critical target for immunotherapy as it is constitutively expressed in cervical and other HPV-associated cancers. The E7 (86-93) peptide is a naturally processed human CTL epitope that can be recognized by the immune system in the context of the HLA-A0201 molecule.[1][2] HLA-A0201 transgenic mice serve as an essential in vivo model to study the immunogenicity of such human epitopes and to test the efficacy of vaccine strategies before they are moved into human clinical trials.[3][4]
A crucial consideration in these models is the presence of a dominant murine H-2Db-restricted epitope in the HPV16 E7 protein (amino acids 49-57).[3][5] To ensure that the immune response is directed towards the intended HLA-A*0201-restricted epitopes, it is often necessary to use modified E7 constructs where this dominant murine epitope has been removed or mutated.[3][5][6]
Data Presentation
Table 1: Immunogenicity of HPV16 E7 Peptides in HLA-A*0201 Transgenic Mice
| Peptide Sequence | Amino Acid Position | HLA-A0201 Binding Affinity | Immunogenic in HLA-A0201 Mice | Reference |
| YMLDLQPETT | 11-20 | High | Yes | [1][2] |
| LLMGTLGIV | 82-90 | High | Yes | [1][2] |
| TLGIVCPI | 86-93 | High | Yes | [1][2] |
| E6 29-38 | 29-38 | Good | Yes | [7] |
Table 2: Representative Quantitative Data from CTL Assays
| Vaccination Strategy | Target Cells | Effector to Target Ratio | Specific Lysis (%) | IFN-γ Secreting Cells (per 10^6 splenocytes) | Reference |
| E7 (86-93) Peptide in IFA | Peptide-pulsed T2 cells | 50:1 | ~40% | Not Reported | [3] |
| E7-E6 VRPs | HLF16 tumor cells | 50:1 | ~60% (for E7 86-93) | ~200 | [3] |
| Multi-epitope DNA vaccine | HLF16 tumor cells | 50:1 | ~30% (for E7 86-93) | ~150 | [3] |
| pcDNA3-CRT/E7 | Peptide-pulsed splenocytes | Not Applicable | Not Reported | ~28.5 ± 2.12 | [8] |
Note: The values presented are approximate and compiled from multiple studies for illustrative purposes. Actual results will vary based on specific experimental conditions.
Experimental Protocols
Protocol 1: Peptide Immunization of HLA-A*0201 Transgenic Mice
This protocol outlines the procedure for immunizing HLA-A*0201 transgenic mice with the HPV16 E7 (86-93) peptide to elicit a specific CTL response.
Materials:
-
HPV16 E7 (86-93) peptide (TLGIVCPI), high purity (>90%)[9]
-
Incomplete Freund's Adjuvant (IFA)
-
Phosphate-buffered saline (PBS), sterile
-
HLA-A*0201 transgenic mice (6-8 weeks old)
-
Syringes and needles
Procedure:
-
Peptide Preparation: Dissolve the HPV16 E7 (86-93) peptide in sterile PBS or DMSO at a stock concentration of 1-2 mg/mL.
-
Emulsification: To prepare the immunizing emulsion, mix an equal volume of the peptide solution with Incomplete Freund's Adjuvant (IFA). Emulsify by repeatedly drawing the mixture into and expelling it from a syringe until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed in water.
-
Immunization: Subcutaneously inject 100-200 µL of the emulsion per mouse. A common immunization schedule is to administer the peptide on day 0 and a booster immunization on day 14.[3]
-
Monitoring: Monitor the mice for any adverse reactions at the injection site.
-
Harvesting Splenocytes: 7-10 days after the final immunization, euthanize the mice and aseptically harvest the spleens for subsequent immunological assays.
Protocol 2: Enzyme-Linked Immunospot (ELISPOT) Assay for IFN-γ Secretion
The ELISPOT assay is a highly sensitive method to quantify the number of IFN-γ secreting T cells in response to peptide stimulation.[3]
Materials:
-
ELISPOT plates (e.g., MultiScreen HA plates)
-
Anti-mouse IFN-γ capture antibody
-
Biotinylated anti-mouse IFN-γ detection antibody
-
Streptavidin-alkaline phosphatase (or horseradish peroxidase)
-
Substrate for the enzyme (e.g., BCIP/NBT)
-
Splenocytes from immunized mice
-
HPV16 E7 (86-93) peptide
-
Irradiated peptide-pulsed antigen-presenting cells (APCs) or fibroblasts from HLA-A*0201 mice.[3]
-
Complete RPMI-1640 medium
Procedure:
-
Plate Coating: Coat the ELISPOT plates with anti-IFN-γ antibody overnight at 4°C.[3]
-
Blocking: Wash the plates and block with sterile blocking solution (e.g., PBS with 1% BSA) for 2 hours at 37°C.
-
Cell Plating: Add splenocytes from immunized mice to the wells.
-
Stimulation: Add the HPV16 E7 (86-93) peptide at a final concentration of 1-10 µg/mL. Alternatively, co-culture splenocytes with irradiated fibroblasts that have been pre-incubated with the peptide.[3] Include negative controls (no peptide) and positive controls (e.g., Concanavalin A).
-
Incubation: Incubate the plates for 24-48 hours at 37°C in a CO2 incubator.
-
Detection: Wash the plates and add the biotinylated detection antibody. Incubate for 2 hours at 37°C.
-
Enzyme Conjugation: Wash and add the streptavidin-enzyme conjugate. Incubate for 1 hour at room temperature.
-
Development: Wash and add the substrate. Stop the reaction when distinct spots emerge.
-
Analysis: Air-dry the plates and count the spots using an ELISPOT reader.
Protocol 3: In Vivo Tumor Challenge Model
This protocol is used to assess the therapeutic or prophylactic efficacy of a vaccine strategy utilizing the HPV16 E7 (86-93) peptide.
Materials:
-
HLA-A*0201 transgenic mice
-
A tumor cell line that is tumorigenic in HLA-A*0201 mice and expresses a modified HPV16 E6 and E7 (with the H-2Db epitope removed).[3][6] An example is the HLF16 cell line.[3]
-
Vaccine formulation (e.g., peptide in IFA, DNA vaccine, viral vector)
-
Calipers for tumor measurement
Procedure:
-
Prophylactic Model:
-
Immunize HLA-A*0201 transgenic mice with the chosen vaccine formulation according to the established schedule.[3]
-
7-14 days after the final vaccination, challenge the mice by subcutaneously injecting a tumorigenic dose of the HLF16 cells (e.g., 1 x 105 to 1 x 106 cells) into the flank.
-
Monitor tumor growth in vaccinated mice compared to a control group of unvaccinated or mock-vaccinated mice.
-
-
Therapeutic Model:
-
First, inject the HLF16 tumor cells subcutaneously into the flank of the mice.
-
Once tumors are established and palpable (e.g., 3-5 mm in diameter), begin the vaccination protocol.
-
Monitor tumor growth and survival of the mice in the vaccinated group versus a control group.
-
-
Tumor Measurement: Measure tumor size with calipers every 2-3 days. Tumor volume can be calculated using the formula: (length x width2) / 2.
-
Endpoint: Euthanize mice when tumors reach a predetermined size (e.g., >1.5 cm in any dimension) or if they show signs of distress, in accordance with institutional animal care and use guidelines.
Visualizations
Experimental Workflow for Peptide Immunogenicity Testing
Caption: Workflow for testing HPV16 E7 (86-93) peptide immunogenicity.
Logical Relationship in HLA-A*0201 Transgenic Mouse Models
Caption: Immune response pathway in vaccinated HLA-A*0201 transgenic mice.
Signaling Pathway for CTL-Mediated Tumor Cell Killing
Caption: CTL-mediated apoptosis of an HPV16 E7-expressing tumor cell.
References
- 1. Human CTL epitopes encoded by human papillomavirus type 16 E6 and E7 identified through in vivo and in vitro immunogenicity studies of HLA-A*0201-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Limitations of HLA-transgenic mice in presentation of HLA-restricted cytotoxic T-cell epitopes from endogenously processed human papillomavirus type 16 E7 protein. - 1 | NIH Tetramer Core Facility [tetramer.yerkes.emory.edu]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. US8252893B2 - CD8 T cell epitopes in HPV 16 E6 and E7 proteins and uses thereof - Google Patents [patents.google.com]
- 8. Characterization of HLA-A2-restricted HPV-16 E7-specific CD8+ T-cell immune responses induced by DNA vaccines in HLA-A2 transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jpt.com [jpt.com]
Application Notes: Experimental Use of HPV16 E7 (86-93) Lipopeptide in Vaccination
References
- 1. scispace.com [scispace.com]
- 2. Facebook [cancer.gov]
- 3. Cervical Cancer: Development of Targeted Therapies Beyond Molecular Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Safety and Immunogenicity of a Human Papillomavirus Peptide Vaccine (CIGB-228) in Women with High-Grade Cervical Intraepithelial Neoplasia: First-in-Human, Proof-of-Concept Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. Frontiers | Advances in Designing and Developing Vaccines, Drugs and Therapeutic Approaches to Counter Human Papilloma Virus [frontiersin.org]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
troubleshooting low T-cell response to HPV16 E7 (86-93) stimulation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering low T-cell responses to Human Papillomavirus Type 16 (HPV16) E7 (86-93) peptide stimulation.
Troubleshooting Guide
This guide addresses common issues encountered during the detection of HPV16 E7-specific T-cell responses.
Question: My ELISpot or Intracellular Cytokine Staining (ICS) assay shows a weak or no response to HPV16 E7 (86-93) stimulation, but my positive control (e.g., PHA, CEF peptide pool) is strong. What are the potential causes?
Answer: This is a frequent challenge, often indicating an issue specific to the E7 antigen stimulation rather than a systemic failure of the assay or T-cells. The primary reasons include:
-
Low Precursor Frequency: The frequency of HPV-specific cytotoxic T lymphocytes (CTLs) in healthy donors and even in patients can be very low, sometimes below the detection limit of standard assays without prior enrichment.[1] HPV16 E7-specific T-cells are often scant or absent in the peripheral blood lymphocytes (PBL) of cervical cancer patients.[2]
-
Insufficient In Vitro Stimulation: A single stimulation with the E7 peptide is often insufficient to expand the rare E7-specific T-cells to a detectable level.[1] Multiple rounds of stimulation are typically required.[1][3][4][5]
-
Suboptimal Antigen Presentation: The choice and condition of Antigen Presenting Cells (APCs) are critical. For optimal stimulation, professional APCs like mature, peptide-pulsed dendritic cells (DCs) are highly effective.[1][3][4][5][6]
-
T-Cell Exhaustion: Due to persistent antigen exposure from chronic HPV infection or tumors, E7-specific T-cells can enter a state of exhaustion.[7][8] This leads to impaired function, including reduced cytokine production (e.g., IFN-γ, IL-2, TNFα) and proliferative capacity.[9] Exhausted T-cells are characterized by the sustained expression of inhibitory receptors like PD-1, TIM-3, and LAG3.[8][9]
-
Peptide Issues: The quality, purity, and concentration of the E7 (86-93) peptide are crucial. Ensure the peptide has been stored correctly and consider titrating the concentration to find the optimal dose for stimulation.
-
Cross-Reactivity and Low Affinity: In some cases, ineffective T-cell responses may be associated with low-affinity T-cell receptors (TCRs) resulting from cross-reactive recognition of peptides from other common pathogens or self-antigens.[2]
Frequently Asked Questions (FAQs)
Q1: How can I increase the sensitivity of my assay to detect low-frequency HPV16 E7-specific T-cells?
A1: To enhance detection sensitivity, consider the following strategies:
-
Multiple Stimulation Rounds: Implement a protocol with multiple weekly stimulations (e.g., 5 weekly cycles) using peptide-pulsed mature dendritic cells to sufficiently expand the T-cell population.[1][3][4][5]
-
Use a Sensitive Assay: The IFN-γ ELISpot assay is more sensitive than conventional ELISA or cytotoxicity assays for detecting cytokine-producing cells.[1] An ELISpot can theoretically detect one IFN-γ-secreting cell among 500,000 cells.[1] Intracellular cytokine staining (ICS) followed by flow cytometry is another highly sensitive method.[10]
-
Incorporate Accessory Cytokines: The addition of cytokines such as IL-2, IL-6, IL-7, IL-12, and IL-15 during the culture period can be critical for the successful reactivation and expansion of E6/E7-specific T-cells.[11][12]
Q2: What is the recommended cell type for antigen presentation of the E7 (86-93) peptide?
A2: Autologous, mature monocyte-derived dendritic cells (DCs) are highly effective for stimulating a specific CD8+ T-cell response.[1][3][4][5][6] DCs pulsed with the E7 peptide can efficiently present the epitope via MHC class I molecules to activate CD8+ T-cells.[1] Alternatively, peptide-pulsed autologous PBMCs or B-cell blasts can be used, particularly for restimulation steps.[11][12]
Q3: What are the characteristics of T-cell exhaustion and how can it be identified?
A3: T-cell exhaustion is a state of T-cell dysfunction arising from chronic antigen exposure.[7][8] Key characteristics include:
-
Progressive loss of effector functions: T-cells first lose the ability to produce IL-2, followed by TNFα, and finally IFN-γ.[9]
-
Sustained expression of inhibitory receptors: Key markers include PD-1, TIM-3, LAG3, and CTLA-4.[8][9] The level and number of these receptors often correlate with the severity of exhaustion.[9]
-
Altered transcriptional and epigenetic states: These changes distinguish exhausted T-cells from functional effector or memory T-cells.[7] Exhaustion can be identified using flow cytometry to measure the co-expression of these inhibitory receptors on antigen-specific T-cells.
Q4: Can the HPV16 E7 (86-93) peptide stimulate both CD4+ and CD8+ T-cells?
A4: The HPV16 E7 (86-93) peptide, with the sequence TLGIVCPI, is a well-characterized HLA-A*02:01-restricted epitope that primarily stimulates CD8+ cytotoxic T-lymphocytes.[13][14] For simultaneous stimulation of both CD4+ and CD8+ T-cells, it is common to use overlapping peptide pools (e.g., 15-mers with 11-amino acid overlaps) that span the entire E7 protein.[12][15] These longer peptides can be processed and presented by APCs on both MHC class I and class II molecules.
Quantitative Data Summary
The following tables summarize key quantitative data from relevant studies to provide a reference for expected outcomes.
Table 1: Comparison of IFN-γ Release by T-Cell Clone Upon Stimulation
| Stimulator Cells | IFN-γ Release (pg/mL) | p-value | Reference |
|---|---|---|---|
| E7 Peptide-Pulsed Mature DC | 2364 ± 28 | 0.001 | [1] |
| Non-Pulsed Mature DC (Control) | 83 ± 21 | |[1] |
Table 2: Example of ELISpot Results After Multiple In Vitro Stimulations
| Target Cells | Mean Spot-Forming Cells (SFC) / 5x10⁴ T-cells | Condition | Reference |
|---|---|---|---|
| K562-A2 Pulsed with E7 Peptide | 150 | E7-Specific Response | [1] |
| K562-A2 Non-Pulsed (Control) | 10 | Background |[1] |
Experimental Protocols & Methodologies
Protocol 1: In Vitro Stimulation of CD8+ T-Cells with E7 Peptide-Pulsed Dendritic Cells
This protocol describes a method for expanding rare HPV16 E7-specific T-cells to detectable levels.[1][3][4][5]
-
Generation of Mature Dendritic Cells (DCs):
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood via density gradient centrifugation.
-
Enrich for monocytes by plastic adherence.
-
Culture adherent monocytes for 5-7 days in RPMI 1640 medium supplemented with GM-CSF (800 U/mL) and IL-4 (500 U/mL) to generate immature DCs.
-
Induce DC maturation by adding a cytokine cocktail (e.g., IL-1β, IL-6, TNF-α, and PGE₂) for the final 48 hours of culture.
-
-
Peptide Pulsing:
-
Harvest mature DCs and wash them.
-
Incubate the mature DCs with the HPV16 E7 (86-93) peptide (e.g., at 10 µg/mL) for 2 hours at 37°C.[11]
-
-
T-Cell Co-culture and Stimulation:
-
Isolate autologous CD8+ T-cells from PBMCs using magnetic-activated cell sorting (MACS).
-
Co-culture the isolated CD8+ T-cells with the peptide-pulsed mature DCs at a specific ratio (e.g., 10:1 T-cell to DC ratio).
-
Add IL-2 (e.g., 50 IU/mL) to the culture medium after 48 hours.[11]
-
Repeat the stimulation weekly for a total of 5 weeks using freshly pulsed DCs.
-
-
Readout:
-
After the final stimulation, harvest the cultured T-cells and assess their E7-specificity using an IFN-γ ELISpot assay or Intracellular Cytokine Staining (ICS).
-
Protocol 2: IFN-γ ELISpot Assay
This protocol outlines the steps for performing a highly sensitive ELISpot assay to enumerate antigen-specific, cytokine-secreting cells.[3][5][12]
-
Plate Coating: Coat a 96-well PVDF plate with an anti-human IFN-γ capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with RPMI medium containing 10% human serum for at least 2 hours at 37°C.
-
Cell Plating:
-
Add the expanded effector T-cells (responder cells) to the wells (e.g., 5 x 10⁴ cells/well).[3][5]
-
Add target cells (stimulator cells), such as T2 cells or K562-HLA-A*0201 cells, pulsed with the HPV16 E7 (86-93) peptide (e.g., 1 x 10⁴ cells/well).[3][5] Use non-pulsed target cells as a negative control.
-
-
Incubation: Incubate the plate overnight (18-24 hours) at 37°C in a 5% CO₂ incubator.
-
Detection:
-
Wash the plate to remove cells.
-
Add a biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at 37°C.
-
Wash and add streptavidin-alkaline phosphatase (ALP) and incubate for 1 hour.
-
Wash and add the BCIP/NBT substrate solution.
-
Stop the reaction by washing with water once spots have developed.
-
-
Analysis: Air-dry the plate and count the spots using an automated ELISpot reader.
Protocol 3: Intracellular Cytokine Staining (ICS) and Flow Cytometry
This protocol is for detecting intracellular cytokine production in response to antigen stimulation.[10][12]
-
Restimulation:
-
Stimulate 1 x 10⁶ expanded T-cells with the E7 peptide pool or specific peptide for 6-12 hours at 37°C.
-
Include an unstimulated (negative) control and a positive control (e.g., SEB or PMA/Ionomycin).
-
Add a protein transport inhibitor (e.g., Brefeldin A or Monensin) for the final 4-6 hours of incubation to trap cytokines intracellularly.[12]
-
-
Surface Staining:
-
Wash the cells in FACS buffer (PBS with 2% FBS).
-
Stain with fluorescently-conjugated antibodies against surface markers (e.g., CD3, CD8, CD4) for 30 minutes at 4°C.
-
-
Fixation and Permeabilization:
-
Wash the cells.
-
Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
-
Intracellular Staining:
-
Stain the permeabilized cells with a fluorescently-conjugated anti-IFN-γ antibody (and other cytokines like TNFα, IL-2) for 30 minutes at 4°C.
-
-
Acquisition and Analysis:
-
Wash the cells and resuspend in FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on the lymphocyte population, then on CD3+ T-cells, followed by CD8+ or CD4+ subsets, to determine the percentage of cells producing IFN-γ.
-
Visualizations: Workflows and Pathways
References
- 1. contemporaryobgyn.net [contemporaryobgyn.net]
- 2. Human Papillomavirus Type 16 E7 Peptide-Directed CD8+ T Cells from Patients with Cervical Cancer Are Cross-Reactive with the Coronavirus NS2 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sensitive detection of human papillomavirus type 16 E7-specific T cells by ELISPOT after multiple in vitro stimulations of CD8+ T cells with peptide-pulsed autologous dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sensitive detection of human papillomavirus type 16 E7-specific T cells by ELISPOT after multiple in vitro stimulations of CD8+ T cells with peptide-pulsed autologous dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sensitive detection of human papillomavirus type 16 E7-specific T cells by ELISPOT after multiple in vitro stimulations of CD8+ T cells with peptide-pulsed autologous dendritic cells | springermedizin.de [springermedizin.de]
- 6. medchemexpress.com [medchemexpress.com]
- 7. T Cell Exhaustion During Persistent Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proliferative exhausted CD8+ T cells exacerbate long-lasting anti-tumor effects in human papillomavirus-positive head and neck squamous cell carcinoma | eLife [elifesciences.org]
- 9. The current state and future of T-cell exhaustion research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Profiling HPV-16–specific T cell responses reveals broad antigen reactivities in oropharyngeal cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Human Papillomavirus Type 16 E6/E7-Specific Cytotoxic T Lymphocytes for Adoptive Immunotherapy of HPV-Associated Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reversal of Human Papillomavirus-Specific T Cell Immune Suppression through TLR Agonist Treatment of Langerhans Cells Exposed to Human Papillomavirus Type 16 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. miltenyibiotec.com [miltenyibiotec.com]
improving stability and solubility of HPV16 E7 (86-93) peptide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the HPV16 E7 (86-93) peptide. The information provided is intended to assist in overcoming common challenges related to the stability and solubility of this peptide in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the amino acid sequence and molecular weight of the HPV16 E7 (86-93) peptide?
The amino acid sequence of the HPV16 E7 (86-93) peptide is Threonine-Leucine-Glycine-Isoleucine-Valine-Cysteine-Proline-Isoleucine (TLGIVCPI)[1][2][3]. Its molecular weight is approximately 815.1 g/mol [3].
Q2: Why is the HPV16 E7 (86-93) peptide difficult to dissolve in aqueous solutions?
The HPV16 E7 (86-93) peptide is highly hydrophobic due to the presence of multiple hydrophobic amino acid residues (Leucine, Isoleucine, Valine, Proline) in its sequence[4][5]. Hydrophobic peptides tend to aggregate in aqueous solutions to minimize their contact with water, leading to poor solubility[5].
Q3: What is the recommended solvent for initial reconstitution of the lyophilized HPV16 E7 (86-93) peptide?
Due to its hydrophobic nature, it is recommended to first dissolve the lyophilized peptide in a small amount of an organic solvent such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile (ACN)[4][5][6][7]. Once the peptide is fully dissolved in the organic solvent, you can then gradually add your aqueous buffer of choice to reach the desired final concentration[5][6]. It is crucial to ensure the final concentration of the organic solvent is compatible with your experimental assay[6].
Q4: Are there any specific handling precautions for this peptide?
Yes, as the peptide contains a cysteine residue, it is susceptible to oxidation which can lead to the formation of disulfide bonds and aggregation[5]. It is advisable to use oxygen-free buffers for reconstitution and to avoid repeated freeze-thaw cycles[5][6]. For long-term storage, it is recommended to store the peptide as a lyophilized powder at -20°C or colder[3][6].
Troubleshooting Guides
Issue 1: Peptide Precipitation Upon Addition of Aqueous Buffer
Problem: After dissolving the HPV16 E7 (86-93) peptide in an organic solvent, it precipitates when I add my aqueous buffer.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Final concentration is too high | The peptide's solubility limit in the final aqueous/organic mixture has been exceeded. Try preparing a more dilute final solution. |
| Rapid change in solvent polarity | Adding the aqueous buffer too quickly can cause the peptide to crash out of solution. Add the aqueous buffer dropwise while vortexing or sonicating to ensure gradual mixing. |
| pH of the aqueous buffer is not optimal | Although this peptide is neutral, slight adjustments in the pH of the final solution might influence its solubility. Experiment with buffers of slightly different pH values (e.g., pH 6.0-8.0). |
| Salt concentration in the buffer | High salt concentrations can sometimes decrease the solubility of hydrophobic peptides. Try reducing the salt concentration of your aqueous buffer. |
Issue 2: Inconsistent Results in Biological Assays
Problem: I am observing high variability in my experimental results when using the HPV16 E7 (86-93) peptide.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Peptide aggregation | Aggregated peptides can have altered biological activity. Before use, centrifuge your peptide solution at high speed (e.g., 10,000 x g for 10 minutes) to pellet any aggregates and use the supernatant. Consider using sonication during reconstitution to minimize aggregation[5]. |
| Peptide degradation | The peptide may be degrading over time, especially if stored improperly. Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles of stock solutions by preparing single-use aliquots[6]. Assess peptide purity and integrity using HPLC. |
| Inaccurate peptide concentration | Incomplete dissolution will lead to an overestimation of the actual peptide concentration in solution. Ensure the peptide is fully dissolved before making dilutions. |
| Oxidation of the cysteine residue | Oxidation can alter the peptide's structure and function. Use oxygen-free buffers and consider adding a reducing agent like DTT if compatible with your assay. |
Experimental Protocols
Protocol 1: Solubilization of HPV16 E7 (86-93) Peptide
This protocol provides a general guideline for solubilizing the hydrophobic HPV16 E7 (86-93) peptide.
Materials:
-
Lyophilized HPV16 E7 (86-93) peptide
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile aqueous buffer of choice (e.g., Phosphate Buffered Saline - PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Allow the lyophilized peptide vial to warm to room temperature before opening to prevent condensation.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Add a small volume of DMSO to the vial to dissolve the peptide. The exact volume will depend on the amount of peptide and the desired stock concentration. Start with a volume sufficient to create a concentrated stock (e.g., 10-20 µL for 1 mg of peptide).
-
Vortex thoroughly to ensure the peptide is completely dissolved. A brief sonication (10-20 seconds) can aid in dissolution.
-
Once the peptide is fully dissolved in DMSO, gradually add the desired aqueous buffer to the DMSO stock solution dropwise while vortexing.
-
Continue to add the aqueous buffer until the desired final concentration is reached.
-
If any precipitation is observed, try sonicating the solution for a few minutes. If the precipitate does not dissolve, the concentration may be too high.
-
Before use in an assay, it is recommended to centrifuge the final solution to remove any potential micro-aggregates.
Protocol 2: Stability Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the stability of the HPV16 E7 (86-93) peptide over time.
Materials:
-
Solubilized HPV16 E7 (86-93) peptide solution
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Incubator or water bath for temperature stress studies
-
Buffers of various pH for pH stability studies
Procedure:
-
Prepare a stock solution of the HPV16 E7 (86-93) peptide at a known concentration.
-
To assess stability, aliquot the stock solution and store under different conditions (e.g., different temperatures: 4°C, 25°C, 37°C; different pH values).
-
At specified time points (e.g., 0, 24, 48, 72 hours), take a sample from each condition.
-
Analyze the samples by reverse-phase HPLC. A typical gradient could be from 5% to 95% Mobile Phase B over 30 minutes.
-
Monitor the elution profile at a wavelength of 214 nm or 280 nm.
-
The stability of the peptide is determined by the decrease in the peak area of the intact peptide over time. The appearance of new peaks may indicate degradation products.
-
Calculate the percentage of remaining intact peptide at each time point relative to the initial time point (t=0).
Data Presentation
Table 1: Solubility of Hydrophobic Peptides in Different Solvents (General Guidance)
| Solvent | General Solubility of Hydrophobic Peptides | Recommended for HPV16 E7 (86-93) |
| Water | Poor | Not recommended for initial dissolution |
| PBS | Poor | Not recommended for initial dissolution |
| DMSO | Good | Recommended for initial dissolution |
| DMF | Good | Alternative for initial dissolution |
| Acetonitrile | Moderate to Good | Alternative for initial dissolution |
Table 2: Factors Influencing Peptide Stability
| Factor | Effect on Stability | Recommendation for HPV16 E7 (86-93) |
| Temperature | Higher temperatures generally accelerate degradation. | Store stock solutions at -20°C or -80°C. Minimize time at room temperature. |
| pH | Extreme pH values can cause hydrolysis of peptide bonds. | Maintain pH in the range of 6.0-8.0 for optimal stability. |
| Oxidation | Cysteine and other residues can be oxidized, leading to loss of activity. | Use oxygen-free buffers; consider adding reducing agents if compatible with the assay. |
| Proteases | Enzymatic degradation can occur if proteases are present. | Use sterile, protease-free reagents and buffers. |
| Freeze-Thaw Cycles | Repeated freezing and thawing can lead to aggregation and degradation. | Aliquot stock solutions into single-use vials. |
Visualizations
References
Technical Support Center: Optimizing HPV16 E7 (86-93) Peptide Concentration for T-Cell Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for optimizing the concentration of the HPV16 E7 (86-93) peptide (Sequence: TLGIVCPI) in T-cell assays such as ELISpot and Intracellular Cytokine Staining (ICS).
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for the HPV16 E7 (86-93) peptide in a T-cell assay?
A1: A common starting point for peptide concentration in T-cell assays is a titration series. For the HPV16 E7 (86-93) epitope, a typical final concentration for stimulation is between 1 µM and 10 µM.[1] It is highly recommended to perform a dose-response experiment, for instance, by serially diluting the peptide from 10⁻⁵ M (10 µM) down to 10⁻¹⁰ M, to determine the optimal concentration that yields the strongest specific response with the lowest background.[2] Some protocols have successfully used a concentration of 10 µM for pulsing antigen-presenting cells like dendritic cells.[3]
Q2: How should I reconstitute and store the lyophilized HPV16 E7 (86-93) peptide?
A2: Lyophilized peptides should be warmed to room temperature and briefly centrifuged before opening the vial.[4][5] Reconstitute the peptide in a small amount of sterile, pure Dimethyl Sulfoxide (DMSO) to create a high-concentration stock (e.g., 10 mM).[1] Once fully dissolved, which can be aided by gentle vortexing or sonication, further dilute the stock solution with sterile cell culture medium or PBS to create working stocks.[1][4][5] To avoid toxicity, the final concentration of DMSO in the cell culture must be below 1% (v/v).[5][6] For storage, it is best to prepare single-use aliquots of both the concentrated and working stocks and store them at -20°C or colder to avoid repeated freeze-thaw cycles.[5]
Q3: Why am I not detecting a T-cell response to the peptide?
A3: A lack of response is a common issue and can be due to several factors:
-
Low Precursor Frequency: HPV-specific T-cells can be very rare in peripheral blood, especially in healthy donors.[7][8] A single in vitro stimulation may be insufficient to expand these cells to a detectable level.[7][8] Consider multiple weekly stimulations with peptide-pulsed dendritic cells to expand the specific T-cell population before running the final assay.[7][8]
-
Suboptimal Peptide Concentration: The peptide concentration may be too high (causing T-cell anergy or death) or too low. A careful titration is crucial.
-
Peptide Degradation: Improper storage or multiple freeze-thaw cycles can degrade the peptide. Always use freshly thawed aliquots.
-
Assay Sensitivity: Assays like ELISA may not be sensitive enough to detect responses from a small number of cells.[7] The ELISpot assay is significantly more sensitive for detecting low-frequency cytokine-secreting cells.[7][8]
Q4: What are the essential positive and negative controls for my assay?
A4:
-
Positive Controls: A mitogen like Phytohemagglutinin (PHA) or a combination of PMA/Ionomycin can be used to confirm that the T-cells are viable and capable of producing cytokines.[9] Alternatively, a peptide pool known to elicit a response in your donor population (e.g., CEF peptide pool for memory responses) is an excellent antigen-specific positive control.
-
Negative Controls:
-
Unstimulated Cells: Cells cultured in medium alone (with the same final DMSO concentration as the peptide-stimulated wells) to measure background cytokine production.
-
Irrelevant Peptide: A peptide with a different sequence that is known not to be recognized by the T-cells, but presented by the same HLA allele, to control for non-specific peptide effects.
-
Q5: How long should I stimulate the cells with the peptide?
A5: The optimal stimulation time depends on the assay.
-
For ELISpot: A common incubation period is 18-24 hours overnight at 37°C.[8][10]
-
For Intracellular Cytokine Staining (ICS): A shorter stimulation of 5-6 hours is typical.[6] A protein transport inhibitor (e.g., Brefeldin A or Monensin) must be added for the last 2-4 hours of incubation to trap cytokines inside the cell for detection.[9]
Section 2: Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No / Weak Signal | 1. Low precursor frequency of HPV-specific T-cells. [7][8] | Perform multiple rounds of in vitro stimulation with peptide-pulsed APCs to expand the T-cell population before the assay.[7][8] |
| 2. Suboptimal peptide concentration. | Perform a peptide titration experiment, testing a wide range of concentrations (e.g., 0.01 µM to 10 µM) to find the optimal dose.[2] | |
| 3. Degraded peptide. | Reconstitute a fresh vial of peptide. Ensure proper storage (-20°C or colder) and avoid repeated freeze-thaw cycles by using single-use aliquots.[5] | |
| 4. Low cell viability. | Check cell viability before and after the assay using Trypan Blue or a viability dye for flow cytometry. Ensure proper cell handling and culture conditions. | |
| High Background | 1. High DMSO concentration. | Ensure the final DMSO concentration in the culture is less than 1% (v/v), as higher levels can be toxic or cause non-specific activation.[5][6] |
| 2. Contamination (e.g., endotoxin). | Use endotoxin-free peptides and reagents. Maintain sterile technique during all procedures. | |
| 3. Non-specific cell activation. | Ensure cells are well-rested after thawing (if using cryopreserved cells) before stimulation. Use an irrelevant peptide control to assess non-specific responses. | |
| Inconsistent Results | 1. Pipetting or dilution errors. | Use calibrated pipettes. Prepare a master mix of cells and reagents where possible to minimize well-to-well variability. |
| 2. Variability in peptide aliquots. | Ensure the peptide stock is thoroughly mixed before making aliquots and before use in an experiment. | |
| 3. Edge effects on plates. | Avoid using the outer wells of 96-well plates, or ensure they are filled with sterile media to maintain humidity. |
Section 3: Experimental Protocols & Data
Data Presentation
Table 1: HPV16 E7 Peptide Specifications
| Parameter | Description |
| Protein | Human Papillomavirus Type 16 E7 |
| Epitope | Amino acids 86-93[2] |
| Sequence | TLGIVCPI[3] |
| MHC Restriction | HLA-A2[2][3] |
| Purity | Recommended >85-95% (HPLC)[4][11] |
| Form | Lyophilized powder[4] |
Table 2: Recommended Concentration Ranges for T-Cell Assays
| Assay | Typical Concentration Range (Final) | Reference |
| ELISpot | 1 µg/mL - 10 µg/mL (approx. 1-10 µM) | [6][12] |
| Intracellular Cytokine Staining (ICS) | 1 µM - 10 µM | [1] |
| In Vitro T-Cell Expansion | 10 µM (for pulsing Dendritic Cells) | [3] |
| Peptide Titration Experiment | 10⁻⁵ M to 10⁻¹⁰ M (10 µM to 0.1 nM) | [2] |
Experimental Protocols
Protocol 1: Peptide Reconstitution and Handling
-
Bring the lyophilized peptide vial to room temperature.
-
Centrifuge the vial briefly to collect all powder at the bottom.
-
Add a small volume of pure, sterile DMSO to achieve a high-concentration stock (e.g., 10 mM). Vortex thoroughly to ensure the peptide is completely dissolved.[1]
-
Dilute an aliquot of the DMSO stock 1:10 in sterile, serum-free culture medium (e.g., RPMI-1640) to create a 1 mM working stock.[1] The final DMSO concentration in this working stock will be 10%.
-
Create single-use aliquots of both the 10 mM and 1 mM stocks.
-
Store all aliquots at -20°C or -80°C.[5] Avoid repeated freeze-thaw cycles.
Protocol 2: Peptide Titration using IFN-γ ELISpot
-
Plate Coating: Coat a 96-well PVDF plate with an anti-IFN-γ capture antibody overnight at 4°C, according to the manufacturer's instructions.
-
Cell Preparation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using a density gradient medium. Resuspend cells in complete culture medium (e.g., RPMI + 10% FBS) at a concentration of 2 x 10⁶ cells/mL.
-
Peptide Dilution: Prepare a series of 10X working concentrations of the HPV16 E7 (86-93) peptide by serially diluting the 1 mM stock. A range from 100 µM down to 1 nM (10X) is a good starting point.
-
Plate Seeding:
-
Wash the coated plate with sterile PBS and block with culture medium for 1 hour at 37°C.
-
Add 100 µL of the cell suspension (200,000 cells) to each well.[13]
-
Add 10 µL of each 10X peptide dilution to triplicate wells.
-
Include positive controls (e.g., PHA) and negative controls (medium with DMSO vehicle).
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂.
-
Development: Wash the plate and add the biotinylated anti-IFN-γ detection antibody. Follow the kit manufacturer's instructions for subsequent steps with streptavidin-enzyme conjugate and substrate (e.g., AEC or BCIP/NBT).
-
Analysis: Wash and dry the plate. Count the spots in each well using an automated ELISpot reader. Plot the number of Spot-Forming Cells (SFCs) against the peptide concentration to determine the optimal dose.
Protocol 3: Intracellular Cytokine Staining (ICS)
-
Cell Preparation: Prepare a single-cell suspension (e.g., PBMCs or splenocytes) at 1-2 x 10⁷ cells/mL in complete culture medium.
-
Stimulation:
-
Add 1 x 10⁶ cells in 900 µL of medium to flow cytometry tubes or a 24-well plate.[9]
-
Add 100 µL of a 10X working solution of the HPV16 E7 (86-93) peptide (final concentration typically 1-10 µg/mL).[6]
-
Include positive (PMA/Ionomycin) and negative (unstimulated) controls.
-
Incubate for 2 hours at 37°C, 5% CO₂.[9]
-
Add a protein transport inhibitor (e.g., Brefeldin A at 10 µg/mL) and incubate for an additional 4 hours.[9]
-
-
Surface Staining:
-
Harvest cells and wash with ice-cold FACS buffer (PBS + 2% FBS).
-
Pellet cells and resuspend in FACS buffer containing fluorochrome-conjugated antibodies against surface markers (e.g., CD3, CD8).
-
Incubate for 20-30 minutes on ice in the dark.
-
-
Fixation and Permeabilization:
-
Intracellular Staining:
-
Add fluorochrome-conjugated anti-IFN-γ antibody (and other cytokines like TNF-α) diluted in permeabilization buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Acquisition: Wash cells twice with permeabilization buffer, then resuspend in FACS buffer. Acquire data on a flow cytometer. Analyze the percentage of IFN-γ⁺ cells within the CD8⁺ T-cell gate.
Section 4: Visual Guides
Caption: Workflow for optimizing peptide concentration for T-cell assays.
References
- 1. Protocol for generation of human peptide-specific primary CD8+ T cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Induction of human papillomavirus type 16-specific immunologic responses in a normal and an human papillomavirus-infected populations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iba-lifesciences.com [iba-lifesciences.com]
- 5. cdn.stemcell.com [cdn.stemcell.com]
- 6. stemcell.com [stemcell.com]
- 7. contemporaryobgyn.net [contemporaryobgyn.net]
- 8. Sensitive detection of human papillomavirus type 16 E7-specific T cells by ELISPOT after multiple in vitro stimulations of CD8+ T cells with peptide-pulsed autologous dendritic cells | springermedizin.de [springermedizin.de]
- 9. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 10. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 11. Human Papillomavirus (HPV) E7 protein (49-57) - 1 mg [anaspec.com]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. med.virginia.edu [med.virginia.edu]
reducing non-specific T-cell activation with HPV16 E7 peptides
This guide provides troubleshooting advice and frequently asked questions for researchers using HPV16 E7 peptides to stimulate T-cell responses. The focus is on minimizing non-specific activation and ensuring reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why am I observing high background signal (e.g., IFN-γ secretion) in my negative control wells?
High background signal in negative controls (e.g., T-cells cultured with no peptide or with a vehicle like DMSO) can be caused by several factors:
-
Endotoxin Contamination: Peptides contaminated with lipopolysaccharides (LPS), also known as endotoxins, can cause potent, non-specific activation of immune cells, including monocytes and macrophages, leading to a cytokine-rich environment that indirectly activates T-cells.[1][2] This can result in false-positive results and obscure the true antigen-specific response.[2]
-
Peptide Impurities: Besides the target peptide, preparations can contain by-products from synthesis or residual reagents like Trifluoroacetic acid (TFA).[1] TFA is commonly used for peptide cleavage and purification and can interfere with cellular assays by inhibiting or, in some cases, increasing cell proliferation.[1] Impurities such as peptide fragments with amino acid omissions can also lead to unexpected T-cell activation.[3][4]
-
Tonic Signaling: T-cells exhibit a low level of constitutive, or "tonic," signaling even in a resting state, which is driven by transient interactions with self-peptide-MHC complexes.[5][6] A high cell density or prolonged culture time before the assay can sometimes elevate this baseline activation.
-
Cell Culture Conditions: The use of whole proteins or serum in culture media can introduce unknown variables and activate various immune cells non-specifically.[7] Frequent freeze-thaw cycles of peptide stocks can also lead to degradation, generating new peptide species that might cause unforeseen effects.[1]
Q2: My antigen-specific T-cell response to the HPV16 E7 peptide is weak or undetectable. What are the common causes and solutions?
Detecting HPV16 E7-specific T-cells, especially from healthy donors, can be challenging due to their low precursor frequency.[8] If you are experiencing weak or absent responses, consider the following:
-
Low Precursor Frequency: The number of T-cells specific for a single HPV epitope in peripheral blood is often very low.[8] A single in vitro stimulation may not be sufficient to expand these cells to a detectable level.[8]
-
Solution: Implement multiple rounds of weekly stimulation using peptide-pulsed antigen-presenting cells (APCs), such as mature dendritic cells (DCs), to sufficiently expand the antigen-specific T-cell population.[8]
-
-
Suboptimal Peptide Concentration: The peptide concentration is critical. Too low a concentration will not trigger a response, while an excessively high concentration can sometimes lead to T-cell anergy or non-specific activation.
-
Assay Sensitivity: The assay used to measure the T-cell response may not be sensitive enough. Bulk assays like ELISA, which measure cytokines in the supernatant, are generally less sensitive than single-cell assays.[8]
-
Peptide Type: Short peptides (8-10 amino acids) primarily bind to MHC class I molecules, while long peptides (longer than 30 amino acids) can be processed by APCs and presented on both MHC class I and class II, thus activating both CD8+ and CD4+ T-cells.[11][12] Using overlapping 15-mer peptides is an optimized strategy for stimulating both T-cell subsets.[13]
Q3: How do I properly dissolve and store my HPV16 E7 peptides to maintain their activity?
Proper handling is crucial to prevent peptide degradation and contamination.
-
Dissolution: HPV16 E7 peptides are often hydrophobic. It is recommended to first dissolve them in a small amount of sterile DMSO (e.g., to 10 mg/mL).[8] This stock can then be further diluted in serum-free culture medium or sterile water to a working concentration.[8][10] The final concentration of DMSO in the cell culture should be kept below 1% (v/v) to avoid cytotoxicity.[10]
-
Storage: Peptides should be stored lyophilized at -20°C or -80°C, protected from light.[1][8] After reconstitution, create single-use aliquots of the stock solution and store them at -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation.[1][8]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High background in negative controls | 1. Endotoxin Contamination: LPS from gram-negative bacteria is a potent immune stimulator.[2] | 1. Purchase peptides with guaranteed low endotoxin levels (e.g., ≤ 0.01 EU/µg).[1] Use endotoxin-free water and reagents for all steps.[14] |
| 2. Peptide Impurities/TFA: Residual TFA from synthesis or other by-products can be cytotoxic or stimulatory.[1] | 2. Use high-purity peptides (>95%).[8] If TFA interference is suspected, consider obtaining peptides with TFA removed (e.g., acetate or hydrochloride salts). | |
| 3. Mycoplasma Contamination: A common, often undetected, source of non-specific immune activation. | 3. Regularly test cell lines and primary cultures for mycoplasma. | |
| Inconsistent results between experiments | 1. Peptide Degradation: Improper storage or multiple freeze-thaw cycles.[1] | 1. Aliquot peptide stocks into single-use volumes and store at -80°C.[1][8] Avoid repeated freezing and thawing. |
| 2. Batch-to-Batch Variability: Different synthesis batches may contain different impurities.[3][4] | 2. If possible, purchase a large single batch of peptide for the entire study. Qualify each new batch with a standardized control experiment. | |
| 3. Donor Variability: T-cell responses are highly variable between individuals.[10] | 3. Test a sufficient number of donors. Always include internal positive (e.g., CEF peptide pool, PMA/Ionomycin) and negative controls for each donor.[10] | |
| No response in positive control (e.g., CEF peptides) | 1. Cell Viability Issue: PBMCs may have low viability post-thaw or due to culture conditions. | 1. Check cell viability using Trypan Blue or a viability dye for flow cytometry. Allow cells to rest for several hours after thawing before stimulation. |
| 2. Assay Technical Error: Incorrect antibody concentrations, expired reagents, or improper instrument setup. | 2. Review all steps of the assay protocol. Use a polyclonal stimulator like PMA/Ionomycin as an ultimate positive control for cell reactivity.[9][10] |
Quantitative Data Summary
The following tables summarize representative quantitative data from studies on HPV16 E7-specific T-cell responses.
Table 1: IFN-γ Production by an HPV16 E7 Peptide-Specific T-Cell Clone This table shows the specific recognition of the E7 peptide by a cytotoxic T-lymphocyte (CTL) clone when presented by mature dendritic cells (DCs).
| Stimulator Cells | IFN-γ Secretion (pg/mL) | p-value |
| Mature DCs + E7 Peptide | 2364 ± 28 | 0.001 |
| Mature DCs (No Peptide) | 83 ± 21 | |
| (Data sourced from a study on detecting E7-specific T-cells)[8] |
Table 2: Frequency of HPV16 E7-Specific T-Cells in Patients This table illustrates the detection of T-cell responses in different patient cohorts, highlighting the variability and the impact of disease status.
| Patient Cohort | T-Cell Response Metric | Result |
| Patients with Cervical Cancer | % of patients with ≥0.1% E7-reactive CD8+ T-cells in PBL | 3 of 18 (16.7%) |
| Patients with Carcinoma in situ | % of patients with ≥0.1% E7-reactive CD8+ T-cells in PBL | 0 of 10 (0%) |
| Oropharyngeal Cancer (Pre-therapy) | % IFN-γ+ CD4+ T-cells post-stimulation (vs. no peptide) | Significant response (P=0.0043) |
| (Data synthesized from studies on T-cell responses in cervical and oropharyngeal cancer patients)[9][15] |
Key Experimental Protocols
Protocol 1: In Vitro Stimulation of T-Cells with Peptide-Pulsed Dendritic Cells
This protocol is designed to expand low-frequency HPV16 E7-specific T-cells for detection by ELISPOT or ICS. Multiple stimulation rounds are often necessary.[8]
-
Monocyte Isolation & DC Generation:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using density gradient centrifugation (e.g., Lymphoprep™).[10]
-
Isolate monocytes by plastic adherence or magnetic separation (CD14+ beads).
-
Culture monocytes for 6 days in the presence of GM-CSF and IL-4 to generate immature DCs.[8]
-
Induce DC maturation by adding a cytokine cocktail (e.g., IL-1β, IL-6, TNF-α, and PGE₂) for 24-48 hours.[8]
-
-
Peptide Pulsing:
-
Harvest mature DCs and wash.
-
Resuspend DCs in serum-free medium and add the HPV16 E7 peptide (e.g., final concentration of 20 µg/mL).[8]
-
Incubate for 2-4 hours at 37°C to allow peptide loading onto MHC molecules.
-
-
T-Cell Co-culture & Restimulation:
-
Isolate CD8+ or CD4+ T-cells from PBMCs using magnetic separation.
-
Co-culture T-cells with peptide-pulsed DCs at a ratio of approximately 10:1 (T-cell:DC).[8]
-
Culture for 7 days. From day 2 onwards, supplement with IL-2 (e.g., 200 IU/mL).[9]
-
For multiple rounds, repeat steps 1-3 weekly, using freshly prepared peptide-pulsed DCs to restimulate the cultured T-cells.[8] After 4-5 stimulations, the T-cells can be analyzed.[8]
-
Protocol 2: Intracellular Cytokine Staining (ICS) by Flow Cytometry
This method quantifies the frequency of cytokine-producing T-cells at the single-cell level.
-
Cell Stimulation:
-
Add 1-2 x 10⁶ cultured T-cells (or PBMCs) to a 96-well U-bottom plate.
-
Add the HPV16 E7 peptide pool to a final concentration of 1-2 µg/mL per peptide.[9][10] Include a "no peptide" negative control and a polyclonal positive control (PMA/Ionomycin).
-
Incubate for 1-2 hours at 37°C, 5% CO₂.
-
Add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to block cytokine secretion.[10]
-
Incubate for an additional 4-16 hours. A shorter incubation (total 5-6 hours) is common.[10]
-
-
Staining:
-
Acquisition & Analysis:
-
Acquire events on a flow cytometer.
-
Analyze the data by gating on live, single lymphocytes, then on CD4+ or CD8+ T-cell populations. Determine the percentage of cells positive for the cytokine of interest. The value from the negative control is subtracted from the peptide-stimulated sample.[9]
-
Protocol 3: ELISPOT Assay
This is a highly sensitive assay for quantifying the number of cytokine-secreting cells.
-
Plate Preparation:
-
Pre-coat a 96-well PVDF plate with an anti-IFN-γ capture antibody overnight, according to the manufacturer's instructions.
-
-
Cell Plating and Stimulation:
-
Development:
-
Discard cells and wash the plate.
-
Add a biotinylated anti-IFN-γ detection antibody.
-
Add an enzyme-labeled streptavidin conjugate (e.g., Alkaline Phosphatase or Horseradish Peroxidase).
-
Add the corresponding substrate to develop colored spots. Each spot represents a cytokine-secreting cell.
-
-
Analysis:
-
Stop the reaction by washing with water.
-
Dry the plate and count the spots using an automated ELISPOT reader. A positive response is typically defined as a spot count significantly higher than the negative control well (e.g., >3 standard deviations above the mean of control wells).[8]
-
Visualizations
Experimental & Troubleshooting Workflows
Caption: General workflow for HPV16 E7-specific T-cell stimulation and analysis.
Caption: Decision tree for troubleshooting high background in T-cell assays.
Signaling Pathway
Caption: Simplified TCR signaling pathway leading to IFN-γ production.
References
- 1. genscript.com [genscript.com]
- 2. Endotoxin Contamination can distort T Cell Assay Results [peptides.de]
- 3. The impact of impurities in synthetic peptides on the outcome of T-cell stimulation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Strategies to address chimeric antigen receptor tonic signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rooselab.ucsf.edu [rooselab.ucsf.edu]
- 7. viraxbiolabs.com [viraxbiolabs.com]
- 8. contemporaryobgyn.net [contemporaryobgyn.net]
- 9. rupress.org [rupress.org]
- 10. stemcell.com [stemcell.com]
- 11. Optimal long peptide for flagellin-adjuvanted HPV E7 cancer vaccine to enhance tumor suppression in combination with anti-PD-1 - Lee - Translational Cancer Research [tcr.amegroups.org]
- 12. Frontiers | Antigenic Peptide Prediction From E6 and E7 Oncoproteins of HPV Types 16 and 18 for Therapeutic Vaccine Design Using Immunoinformatics and MD Simulation Analysis [frontiersin.org]
- 13. miltenyibiotec.com [miltenyibiotec.com]
- 14. rdworldonline.com [rdworldonline.com]
- 15. Human Papillomavirus Type 16 E7 Peptide-Directed CD8+ T Cells from Patients with Cervical Cancer Are Cross-Reactive with the Coronavirus NS2 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | HPV-16 E7-Specific Cellular Immune Response in Women With Cervical Intraepithelial Lesion Contributes to Viral Clearance: A Cross-Sectional and Longitudinal Clinical Study [frontiersin.org]
issues with HPV16 E7 (86-93) processing and presentation by tumor cells
Welcome to the technical support center for researchers investigating the HPV16 E7 (86-93) epitope. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments related to its processing and presentation by tumor cells.
Frequently Asked Questions (FAQs)
Q1: My cytotoxic T lymphocytes (CTLs) specific for the HPV16 E7 (86-93) peptide efficiently lyse peptide-pulsed target cells, but not tumor cells expressing the full-length E7 protein. Why is this happening?
A1: This is a frequently observed phenomenon. While the HPV16 E7 (86-93) peptide is known to be immunogenic and can bind to HLA-A2.1, its natural processing and presentation by tumor cells are often inefficient.[1][2][3] Several factors can contribute to this discrepancy:
-
Inefficient Proteasomal Cleavage: The proteasome may not efficiently generate the precise E7 (86-93) epitope from the full-length E7 oncoprotein. The flanking regions of the epitope can influence cleavage patterns.
-
Destruction of the Epitope: The generated peptide may be further trimmed and destroyed by cytosolic peptidases before it can be transported into the endoplasmic reticulum (ER).
-
HPV-Mediated Immune Evasion: The HPV16 E7 oncoprotein itself can interfere with the antigen presentation pathway, reducing the overall efficiency of epitope presentation.[4]
Q2: What are the known mechanisms by which HPV16 E7 interferes with the antigen presentation pathway?
A2: HPV16 E7 has evolved several mechanisms to evade immune recognition by downregulating the MHC class I antigen presentation pathway. These include:
-
Interference with IFN-γ Signaling: E7 can suppress the IFN-γ-mediated upregulation of key antigen presentation components by inhibiting the JAK/STAT signaling pathway. This leads to reduced expression of interferon regulatory factor-1 (IRF-1).[4]
-
Downregulation of TAP-1: A consequence of IRF-1 inhibition is the reduced expression of the Transporter associated with Antigen Processing (TAP-1).[4][5] TAP is essential for transporting processed peptides from the cytosol into the ER for loading onto MHC class I molecules.
-
MHC Class I Downregulation: E7 expression has been shown to decrease the surface expression of HLA class I molecules on tumor cells, in part due to the reduction in TAP-1.[5]
-
Altering Dendritic Cell (DC) Function: Expression of E7 in keratinocytes can attract immune-modulatory DCs and suppress their antigen-processing capacity.[6][7][8]
Q3: Can the type of proteasome in the tumor cell affect the generation of the E7 (86-93) epitope?
A3: Yes, the composition of the proteasome can significantly impact epitope generation. In the presence of inflammatory cytokines like IFN-γ, the constitutive proteasome can be replaced by the immunoproteasome.[9][10] The immunoproteasome has different cleavage specificities that are thought to be more efficient at generating MHC class I epitopes.[10][11] However, if the tumor microenvironment lacks a strong inflammatory component, immunoproteasome induction may be limited, potentially leading to suboptimal processing of the E7 oncoprotein.[9]
Q4: What is the role of ERAP in the processing of HPV epitopes?
A4: Endoplasmic Reticulum Aminopeptidase (ERAP) plays a crucial role in trimming the N-terminus of peptides that are transported into the ER to the optimal length for binding to MHC class I molecules.[12][13] The efficiency and specificity of ERAP can influence the final peptide repertoire presented on the cell surface. Polymorphisms in the ERAP1 gene can lead to variations in its enzymatic activity, which has been shown to correlate with the extent of CD8+ T cell infiltration in HPV-driven cancers.[12][13] Inefficient trimming by a particular ERAP allotype could prevent the proper generation of the E7 (86-93) epitope from a longer precursor.
Troubleshooting Guides
Problem 1: Low or absent lysis of HPV16 E7-positive tumor cells by E7 (86-93)-specific CTLs in a chromium release assay.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inefficient endogenous processing and presentation of the E7 (86-93) epitope. | 1. Use a positive control target cell line pulsed with the E7 (86-93) peptide. 2. Use a target cell line known to present other HPV16 E7 epitopes (e.g., E7 11-20) to verify CTL specificity for the E7 protein in general.[3][14] | 1. High lysis of peptide-pulsed cells confirms CTL activity. 2. Lysis of cells presenting other E7 epitopes indicates a processing issue specific to the 86-93 epitope. |
| Downregulation of MHC class I or TAP-1 in the tumor cell line. | 1. Analyze surface HLA-A2 expression on the tumor cells by flow cytometry. 2. Analyze intracellular TAP-1 expression by flow cytometry or western blot. 3. Treat tumor cells with IFN-γ to potentially upregulate antigen presentation machinery components.[4] | 1. Low HLA-A2 expression will prevent recognition. 2. Low TAP-1 expression will impair peptide transport. 3. Increased lysis after IFN-γ treatment suggests a reversible defect in the antigen presentation pathway. |
| CTLs have low avidity and require high epitope density for activation. | 1. Increase the effector-to-target (E:T) ratio in your assay. 2. Co-culture CTLs with tumor cells for a longer duration (e.g., 8-16 hours) if using a non-radioactive assay. | 1. Higher E:T ratios may overcome low avidity. 2. Longer co-incubation may allow for sufficient signaling to induce killing. |
Problem 2: No significant IFN-γ secretion detected in an ELISPOT assay when co-culturing E7 (86-93)-specific T-cells with E7-expressing tumor cells.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Insufficient number of antigen-presenting cells (APCs) or poor presentation by tumor cells. | 1. Use professional APCs, such as dendritic cells (DCs), transfected with the E7 gene or pulsed with the full-length E7 protein as stimulators. 2. Include a positive control with DCs pulsed with the E7 (86-93) peptide.[15] | 1. Professional APCs are more potent T-cell stimulators and may overcome low epitope density on tumor cells. 2. A strong response to peptide-pulsed DCs confirms the T-cells are functional. |
| T-cell exhaustion or anergy. | 1. Rest T-cells in cytokine-free media for 24-48 hours before the assay. 2. Analyze T-cells for expression of exhaustion markers (e.g., PD-1, TIM-3, LAG-3) by flow cytometry. | 1. Resting may restore T-cell functionality. 2. High expression of exhaustion markers indicates a need to refresh or re-expand the T-cell culture. |
| Tumor cells are producing immunosuppressive factors. | 1. Perform the ELISPOT assay in the presence of neutralizing antibodies to immunosuppressive cytokines like TGF-β or IL-10. 2. Analyze the supernatant from tumor cell cultures for the presence of these cytokines. | 1. Blocking immunosuppressive factors may restore T-cell IFN-γ production. 2. Detection of these cytokines will confirm their production by the tumor cells. |
Experimental Protocols
Chromium Release Assay for CTL Cytotoxicity
This assay measures the ability of CTLs to lyse target cells by quantifying the release of radioactive chromium-51 (⁵¹Cr) from pre-labeled target cells.
Materials:
-
CTL effector cells
-
Tumor target cells (and control cells)
-
Complete RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
⁵¹Cr-sodium chromate
-
Triton X-100 (for maximum release)
-
96-well V-bottom plates
-
Gamma counter
Methodology:
-
Target Cell Labeling:
-
Resuspend 1 x 10⁶ target cells in 100 µL of FBS.
-
Add 100 µCi of ⁵¹Cr-sodium chromate and incubate for 1-2 hours at 37°C, mixing every 30 minutes.
-
Wash the cells three times with complete medium to remove excess ⁵¹Cr.
-
Resuspend the labeled cells at 1 x 10⁵ cells/mL in complete medium.
-
-
Assay Setup:
-
Plate 100 µL of labeled target cells into each well of a 96-well V-bottom plate (10,000 cells/well).
-
Add 100 µL of effector cells at various concentrations to achieve desired E:T ratios (e.g., 40:1, 20:1, 10:1, 5:1).
-
Spontaneous Release Control: Add 100 µL of medium instead of effector cells.
-
Maximum Release Control: Add 100 µL of 2% Triton X-100 instead of effector cells.
-
Set up all conditions in triplicate.
-
-
Incubation and Data Collection:
-
Centrifuge the plate at 200 x g for 3 minutes to pellet the cells.
-
Incubate for 4-6 hours at 37°C.
-
Centrifuge the plate again at 500 x g for 5 minutes.
-
Carefully collect 100 µL of supernatant from each well and transfer to tubes for counting in a gamma counter.
-
-
Calculation of Specific Lysis:
-
Percent specific lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
IFN-γ ELISPOT Assay
This assay quantifies the frequency of IFN-γ-secreting T-cells upon antigen recognition.
Materials:
-
PVDF-membrane 96-well plates
-
Anti-human IFN-γ capture antibody
-
Effector T-cells
-
Stimulator cells (e.g., peptide-pulsed DCs or tumor cells)
-
Biotinylated anti-human IFN-γ detection antibody
-
Streptavidin-Alkaline Phosphatase (or HRP)
-
Substrate for AP (or HRP) (e.g., BCIP/NBT)
-
ELISPOT reader
Methodology:
-
Plate Coating:
-
Coat the ELISPOT plate with anti-human IFN-γ capture antibody overnight at 4°C.
-
Wash the plate with sterile PBS and block with complete medium for 1-2 hours at 37°C.
-
-
Cell Plating:
-
Remove the blocking solution.
-
Add responder T-cells to the wells (e.g., 2 x 10⁵ cells/well).
-
Add stimulator cells at an appropriate ratio (e.g., 1:10 stimulator-to-responder).
-
Negative Control: T-cells with irrelevant peptide-pulsed stimulators or medium alone.
-
Positive Control: T-cells with a mitogen (e.g., PHA) or a known positive control peptide.
-
-
Incubation:
-
Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.
-
-
Detection:
-
Wash the plate extensively with PBS containing 0.05% Tween-20 (PBST).
-
Add the biotinylated detection antibody and incubate for 2 hours at room temperature.
-
Wash with PBST.
-
Add streptavidin-AP and incubate for 1 hour at room temperature.
-
Wash with PBST, then with PBS.
-
Add the substrate solution and incubate until distinct spots emerge.
-
Stop the reaction by washing with distilled water.
-
-
Analysis:
-
Allow the plate to dry completely.
-
Count the spots in each well using an automated ELISPOT reader.
-
Visualizations
Caption: MHC Class I antigen processing and presentation pathway for HPV16 E7.
Caption: Mechanisms of HPV16 E7-mediated immune evasion.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Human papillomavirus 16-encoded E7 protein inhibits IFN-γ-mediated MHC class I antigen presentation and CTL-induced lysis by blocking IRF-1 expression in mouse keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Down-regulation of HLA class I antigen in human papillomavirus type 16 E7 expressing HaCaT cells: correlate with TAP-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Epithelium Expressing the E7 Oncoprotein of HPV16 Attracts Immune-Modulatory Dendritic Cells to the Skin and Suppresses Their Antigen-Processing Capacity | PLOS One [journals.plos.org]
- 7. Epithelium Expressing the E7 Oncoprotein of HPV16 Attracts Immune-Modulatory Dendritic Cells to the Skin and Suppresses Their Antigen-Processing Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Human papillomavirus E5 suppresses immunity via inhibition of the immunoproteasome and STING pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kezarlifesciences.com [kezarlifesciences.com]
- 11. researchgate.net [researchgate.net]
- 12. HPV epitope processing differences correlate with ERAP1 allotype and extent of CD8+ T cell tumor infiltration in OPSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HPV Epitope Processing Differences Correlate with ERAP1 Allotype and Extent of CD8+ T-cell Tumor Infiltration in OPSCC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A novel CD4 T-cell epitope described from one of the cervical cancer patients vaccinated with HPV 16 or 18 E7-pulsed dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. contemporaryobgyn.net [contemporaryobgyn.net]
Technical Support Center: Enhancing Immunogenicity of HPV16 E7 Peptide Vaccines
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working to enhance the immunogenicity of Human Papillomavirus (HPV) 16 E7 peptide vaccines.
Troubleshooting Guide
This guide addresses common issues encountered during the preclinical and clinical development of HPV16 E7 peptide vaccines.
Question: Why am I observing a weak or undetectable E7-specific T-cell response in my ELISpot assay?
Answer:
A weak T-cell response is a common challenge. The issue can stem from the peptide itself, the vaccine formulation, or the assay methodology. Consider the following troubleshooting steps:
-
Peptide Design and Stability:
-
Short vs. Long Peptides: Short peptides (8-10 amino acids) can bind directly to MHC class I molecules on any cell, potentially leading to T-cell tolerance instead of activation.[1][2] Long peptides (25-35 amino acids) require processing by professional Antigen Presenting Cells (APCs), which promotes robust CD4+ and CD8+ T-cell activation.[1][2][3] If using short peptides, consider switching to a long peptide design that encompasses known CD4+ and CD8+ epitopes.[2]
-
Peptide Solubility and Stability: Ensure your E7 peptide is fully solubilized before administration. Hydrophobic peptides can be difficult to work with. Using a small amount of dimethyl sulfoxide (DMSO) can aid solubilization.[4] Confirm the stability of your peptide under your storage and experimental conditions.
-
-
Adjuvant and Delivery System:
-
Inadequate Adjuvant: Peptides alone are often poorly immunogenic.[4] An effective adjuvant is critical. Ensure you are using an adjuvant known to elicit a strong cell-mediated (Th1-type) immune response. TLR agonists like Poly(I:C) (TLR3) or CpG oligonucleotides (TLR9) are effective choices.[5][6][7] Montanide ISA-51 has also been used in clinical trials to induce strong IFNγ-associated T-cell responses.[3]
-
Inefficient Delivery to APCs: The vaccine must effectively target and be taken up by APCs, such as dendritic cells (DCs). Consider using a nanoparticle-based delivery system (e.g., PLGA microspheres, liposomes) to improve peptide delivery and lymph node accumulation.[6][7][8][9]
-
-
Assay Sensitivity and Protocol:
-
T-Cell Frequency: The frequency of E7-specific T-cells, especially ex vivo, can be very low.[10] Your assay may not be sensitive enough. Consider an in vitro expansion phase where peripheral blood mononuclear cells (PBMCs) are stimulated with the E7 peptide for several days before the ELISpot assay to increase the frequency of antigen-specific cells.[10][11]
-
Stimulation Protocol: Use peptide-pulsed mature DCs as stimulator cells for a more potent T-cell activation in your assay.[11] Ensure the concentration of peptide used for restimulation is optimal.
-
-
Host Immune Status:
-
Immune Evasion: The HPV16 E7 oncoprotein actively suppresses the host immune response by interfering with interferon pathways, reducing MHC class I expression, and downregulating TLR9 expression.[12][13] This can create a tolerogenic environment that is difficult to overcome.
-
Pre-existing Immunity: In clinical studies, patients may have pre-existing tolerance to E7, making it harder to induce a robust new response.[3]
-
Question: My E7 peptide vaccine shows a good in vitro T-cell response, but it fails to control tumor growth in our TC-1 mouse model. What's happening?
Answer:
A discrepancy between in vitro immunogenicity and in vivo efficacy is a significant hurdle, often related to the tumor microenvironment (TME) and the quality of the T-cell response.
-
Tumor Microenvironment (TME):
-
Immunosuppression: The TME is highly immunosuppressive. HPV-associated cancers can recruit regulatory T-cells (Tregs) and myeloid-derived suppressor cells (MDSCs) that inhibit the function of effector T-cells.[13][14]
-
Poor T-cell Infiltration: Even if E7-specific T-cells are generated, they may fail to infiltrate the tumor bed effectively.
-
Solution: Combination Therapy: Combine your peptide vaccine with an immune checkpoint inhibitor, such as an anti-PD-1 antibody.[1][2] This can help overcome T-cell exhaustion within the TME and enhance the anti-tumor effect of the vaccine-induced T-cells. Combining vaccination with an anti-4-1BB agonistic antibody has also shown promise.[7]
-
-
Magnitude and Quality of the Immune Response:
-
Insufficient CD8+ T-cells: While CD4+ T-cells are important helpers, a powerful cytotoxic CD8+ T-cell response is critical for killing tumor cells.[15] Your vaccine formulation may be skewing towards a CD4+ response. Evaluate the CD8+/Treg ratio.[7]
-
Sub-optimal Adjuvant: The choice of adjuvant is critical for shaping the immune response. For example, the bacterial flagellin FlaB (a TLR5 agonist) has been shown to be an excellent adjuvant for inducing tumor-specific immune responses.[1]
-
-
Experimental Model and Timing:
-
Tumor Burden: Therapeutic vaccines are often less effective against large, established tumors.[7] Try initiating vaccination earlier when the tumor burden is smaller. Some studies have noted that vaccination efficacy is greatly improved if the primary tumor is resected first.[16]
-
Vaccination Schedule: Optimize the number of vaccinations and the interval between them. Most protocols involve a prime followed by one or two boosts.[3]
-
Frequently Asked Questions (FAQs)
Question: What is the difference between using a short peptide versus a long peptide for an HPV E7 vaccine?
Answer: The length of the peptide is a critical design choice that dictates how it is processed and presented to the immune system.
-
Short Peptides (SPs): Typically 8-10 amino acids long, SPs are designed to bind directly to MHC class I molecules. However, they can bind to these molecules on any cell, not just professional APCs. This can lead to inefficient T-cell activation or even the induction of immune tolerance.[2]
-
Long Peptides (LPs): Generally over 20-25 amino acids in length, LPs are too large to bind directly to MHC molecules.[2][3] They must be taken up and processed by professional APCs like dendritic cells. This ensures the peptide epitopes are presented in the context of co-stimulatory signals, leading to a more robust and effective activation of both CD4+ helper T-cells and CD8+ cytotoxic T-cells.[1][2] Clinical and preclinical studies have shown that LP vaccines are superior to SPs for inducing anti-tumor immunity.[1][3][17]
Question: Which adjuvants are most effective for an E7 peptide vaccine?
Answer: The ideal adjuvant for a therapeutic cancer vaccine should drive a strong Th1-polarized cellular immune response. Several have shown promise:
-
TLR Agonists: These are potent activators of innate immunity.
-
Poly(I:C): A TLR3 ligand that enhances dendritic cell activation and promotes robust CD8+ T-cell responses.[5][6]
-
CpG Oligonucleotides: A TLR9 agonist used in nanoparticle formulations to enhance E7-specific immunity.[7][9]
-
Flagellin (FlaB): A TLR5 agonist that has demonstrated excellent adjuvant activity for E7 peptides.[1][2]
-
-
Emulsion Adjuvants:
-
Cytokines:
-
GM-CSF: Fusing the gene for Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) to E7 in DNA vaccines has been shown to promote the proliferation of E7-specific CD8+ T-cells.[19]
-
-
Other Immunostimulants:
Question: How do HPV16 E6 and E7 oncoproteins help the virus evade the immune system?
Answer: HPV has evolved sophisticated mechanisms to evade host immunity, which is a major reason for persistent infection and cancer development. The E6 and E7 oncoproteins are key players in this process.[12][20]
-
Interference with Interferon (IFN) Pathways: E6 and E7 interfere with the IFN signaling pathway, which is a primary antiviral defense mechanism.[12] E6 can bind to and inhibit IRF3, a key transcription factor for IFN-β production.[14]
-
Downregulation of MHC Class I: By disrupting IFN signaling, E7 leads to reduced expression of MHC class I molecules on the surface of infected cells. This makes it difficult for CD8+ cytotoxic T-cells to recognize and kill them.[12][13]
-
Inhibition of Innate Sensing: E7 can suppress the expression of Toll-like Receptor 9 (TLR9), a key sensor of viral DNA.[13] It can also bind to and block STING, a critical adaptor protein in the cytosolic DNA sensing pathway, further dampening the innate immune response.[13]
-
Creation of an Immunosuppressive Microenvironment: E7 expression can lead to an influx of regulatory T-cells (Tregs) into the lesion, which actively suppress the function of effector T-cells.[14]
Data Presentation: Comparative Efficacy of Vaccine Strategies
Table 1: Adjuvant and Delivery System Impact on E7-Specific Immune Response
| Vaccine Formulation | Adjuvant/System | Key Outcome | Animal Model | Reference |
|---|---|---|---|---|
| E7 Long Peptide | Montanide ISA-51 | Induced broad IFNγ-associated T-cell response. | Clinical Trial (Humans) | [3] |
| E7 Peptide | Poly(I:C) + PADRE peptide | Elicited robust CD8+ T-cell responses and anti-tumor effects. | Mouse | [5][6] |
| E7 Long Peptide | CpG-B Oligonucleotide | NP-conjugation significantly increased IFNγ, TNFα, and Granzyme B production from CD8+ T-cells compared to free peptide. | Mouse (TC-1) | [7] |
| E7 Peptide | Candida Skin Test Reagent | Induced significant HPV-specific CD8+ and Th1 CD4+ T-cell responses. | Mouse (C57BL/6) | [15] |
| E7 DNA Vaccine | GM-CSF (fused) | Enhanced and prolonged E7-specific CD8+ T-cell response and IFN-γ secretion compared to E7 DNA alone. | Mouse | [19] |
| E7 Peptide Mixture | PLGA Microspheres | Enabled CTLs to eliminate TC-1 tumor cells in vitro and protected mice against in vivo challenge. | Mouse (C57BL/6) |[8] |
Table 2: Clinical Trial Outcomes for E7-Targeting Vaccines
| Vaccine Name/Type | Phase | Patient Population | Key Clinical/Immunological Outcome | Reference |
|---|---|---|---|---|
| HPV16 E6/E7 Long Peptides + Montanide | Phase I | End-stage cervical cancer | Well-tolerated; induced strong and broad T-cell response. | [3] |
| pNGVL4a-Sig/E7(detox)/HSP70 DNA Vaccine | Phase I/II | CIN 2/3 | Histological regression observed in some patients with generation of E7-specific IFN-γ expressing T-cells. | [21] |
| HPV-16 E6/E7 DNA Tattoo Vaccine | Phase I/II | Usual Vulvar Intraepithelial Neoplasia (uVIN) | Clinical responses in 43% of patients; responders showed detectable HPV-specific T-cell responses. | [22] |
| ISA101 (HPV16 E6/E7 SLP) + Nivolumab | Phase II | HPV16+ Cancers | Overall response rate of 33%. | [5] |
| IGMKK16E7 (Oral L. casei-E7) | Phase I/II | CIN 2/3 | Increased number of E7-specific IFN-γ producing cells correlated with clinical response. Low pre-treatment CD86 expression was a predictive biomarker for response. |[23][24] |
Experimental Protocols
Protocol 1: IFN-γ ELISpot Assay for E7-Specific T-Cell Response
This protocol is for quantifying the frequency of E7-specific IFN-γ-secreting T-cells from vaccinated mice.
Materials:
-
96-well ELISpot plates (e.g., Millipore MSIPS4510)
-
Anti-mouse IFN-γ capture and detection antibodies
-
Streptavidin-Alkaline Phosphatase (SA-ALP)
-
BCIP/NBT substrate
-
RPMI-1640 medium with 10% FBS
-
HPV16 E7 peptide (e.g., RAHYNIVTF for H-2Db mice)[7]
-
Concanavalin A (positive control)
-
Splenocytes from vaccinated and control mice
Methodology:
-
Plate Coating: Coat a 96-well ELISpot plate with anti-mouse IFN-γ capture antibody overnight at 4°C.
-
Washing and Blocking: Wash the plate 4 times with sterile PBS. Block wells with RPMI-1640 + 10% FBS for 2 hours at 37°C.
-
Cell Plating: Prepare a single-cell suspension of splenocytes from vaccinated and control mice. Add 2x10^5 to 5x10^5 cells per well.
-
Stimulation: Add stimuli to triplicate wells:
-
E7 Peptide: Add E7 peptide to a final concentration of 1-10 µg/mL.
-
Negative Control: Add medium only.
-
Positive Control: Add Concanavalin A (2.5 µg/mL).
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO2.
-
Detection:
-
Wash plates extensively with PBS, then with PBS + 0.05% Tween-20.
-
Add biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash, then add SA-ALP and incubate for 1 hour.
-
Wash, then add BCIP/NBT substrate and incubate in the dark until spots develop (10-30 minutes).
-
-
Analysis: Stop the reaction by washing with distilled water. Allow the plate to dry completely. Count the spots using an automated ELISpot reader. The number of spots corresponds to the number of IFN-γ-secreting cells.
Protocol 2: In Vivo Tumor Challenge Model (TC-1 Cells)
This protocol describes a common model to assess the therapeutic efficacy of an E7 vaccine.
Materials:
-
C57BL/6 mice (female, 6-8 weeks old)
-
TC-1 tumor cells (a C57BL/6 lung epithelial cell line transformed with HPV16 E6, E7, and c-Ha-ras)
-
PBS, cell culture medium
-
Your E7 peptide vaccine formulation
-
Calipers for tumor measurement
Methodology:
-
Tumor Implantation: Subcutaneously inject 1-5 x 10^5 TC-1 cells in 100 µL of PBS into the right flank of each mouse.[7]
-
Tumor Growth Monitoring: Allow tumors to establish. Begin monitoring tumor growth 5-7 days post-implantation. Measure tumors with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Vaccination: Once tumors are palpable (e.g., 50-100 mm³), randomize mice into treatment groups (e.g., PBS control, Adjuvant only, Vaccine).
-
Prime-Boost Schedule: Administer the first ("prime") vaccination (e.g., subcutaneously at the base of the tail). Follow with one or two "boost" vaccinations at 7-day intervals.
-
Efficacy Assessment: Continue to monitor tumor growth and survival.
-
Primary Endpoint: Compare tumor growth curves between groups.
-
Secondary Endpoint: Monitor overall survival. Mice should be euthanized when tumors reach a predetermined size (e.g., >2000 mm³) or become ulcerated, per institutional guidelines.
-
-
Immunological Readout: At the end of the experiment (or in a satellite group of mice), spleens can be harvested to measure E7-specific T-cell responses via ELISpot or intracellular cytokine staining.
Visualizations
References
- 1. Optimal long peptide for flagellin-adjuvanted HPV E7 cancer vaccine to enhance tumor suppression in combination with anti-PD-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimal long peptide for flagellin-adjuvanted HPV E7 cancer vaccine to enhance tumor suppression in combination with anti-PD-1 - Lee - Translational Cancer Research [tcr.amegroups.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Enhancement of HPV therapeutic peptide-based vaccine efficacy through combination therapies and improved delivery strategies: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Human papillomavirus type 16 based L1, L2, E6, and E7 peptide microspheres induce encapsulated peptide mixture specific cytotoxic T lymphocytes and tumor regression in a murine model of cervical cancer | EurekAlert! [eurekalert.org]
- 9. "Cpg-B Odn And E7-Peptide Functionalized Pamam Dendrimers For Co-Delivery Of Hpv-16 Ca . . ." by Joshua Johns [digitalcommons.wayne.edu]
- 10. rupress.org [rupress.org]
- 11. contemporaryobgyn.net [contemporaryobgyn.net]
- 12. Mechanisms of virus immune evasion lead to development from chronic inflammation to cancer formation associated with human papillomavirus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Papillomavirus Immune Evasion Strategies Target the Infected Cell and the Local Immune System [frontiersin.org]
- 14. Evasion of Host Immune Defenses by Human Papillomavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of immune responses induced by a novel human papillomavirus type 16 E7 peptide-based vaccine with Candida skin test reagent as an adjuvant in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Therapeutic Vaccines Targeting Oncoprotein E6/E7 Against Human Papillomavirus 16 and 18 – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]
- 17. jitc.bmj.com [jitc.bmj.com]
- 18. The progress of peptide vaccine clinical trials in gynecologic oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Enhancing immunogenicity of HPV16 E7 DNA vaccine by conjugating codon-optimized GM-CSF to HPV16 E7 DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. sciencedaily.com [sciencedaily.com]
- 21. Improvement of different vaccine delivery systems for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. jitc.bmj.com [jitc.bmj.com]
- 23. Frontiers | Current status and future directions for the development of human papillomavirus vaccines [frontiersin.org]
- 24. researchgate.net [researchgate.net]
Technical Support Center: HPV16 E7 (86-93) ELISpot Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background and achieve optimal results in Human Papillomavirus Type 16 (HPV16) E7 (86-93) ELISpot assays.
Troubleshooting Guide: Minimizing High Background
High background staining in ELISpot assays can obscure specific responses and lead to inaccurate quantification of spot-forming cells (SFCs). The following guide addresses common causes of high background and provides targeted solutions.
| Problem ID | Issue | Potential Causes | Recommended Solutions |
| HB-01 | High background in all wells (including negative controls) | 1. Inadequate washing steps.[1] 2. Contaminated reagents or culture medium.[2] 3. Sub-optimal blocking of the membrane. 4. Over-development of the plate.[1] 5. Issues with the enzyme-substrate combination.[3] 6. Use of human AB serum containing heterophilic antibodies.[4] | 1. Increase the number and vigor of wash steps. Ensure both sides of the membrane are washed if the underdrain is removed. 2. Use fresh, sterile reagents. Filter antibodies if necessary.[2] Consider using serum-free media.[5] 3. Optimize blocking agent (e.g., BSA, non-fat dry milk) concentration and incubation time. A study found 10% BSA or 10% autologous plasma to be effective.[6] 4. Reduce the substrate incubation time. Monitor spot development under a microscope. 5. A study on HPV16 E7 ELISpot found that switching from an Avidin-HRP/TMB system to a Streptavidin-ALP/BCIP-NBT system reduced background and provided more vivid spots.[3] 6. Heat-inactivate serum before use or switch to a different serum source. |
| HB-02 | High background only in antigen/peptide wells | 1. Peptide solvent (e.g., DMSO) concentration is too high.[4] 2. Peptide is cytotoxic or mitogenic at the concentration used. 3. In vivo activated cells are responding to the peptide.[4] | 1. Ensure the final concentration of DMSO is low (e.g., <0.4%). Dissolve the peptide in a high concentration of DMSO initially, then dilute it further in culture medium.[4] 2. Titrate the HPV16 E7 (86-93) peptide to determine the optimal concentration that induces a specific response without causing non-specific activation. A starting point could be 1-10 µg/mL.[4][7] 3. Rest cells overnight after thawing before adding them to the ELISpot plate to reduce spontaneous cytokine secretion.[6][8] |
| HB-03 | "Fuzzy" or poorly defined spots | 1. Plate was moved or disturbed during incubation.[1][2] 2. Over-stimulation of cells due to high antigen concentration or prolonged incubation.[9] 3. Membrane was not properly pre-wetted before coating.[2] | 1. Ensure the incubator is stable and avoid stacking plates. Do not disturb the plates during the cell incubation period.[1][5] 2. Optimize the peptide concentration and reduce the cell incubation time.[9] Incubation times can range from 18 to 48 hours depending on the cell type.[2] 3. Ensure the membrane is adequately pre-wetted with 35% ethanol, followed by thorough washing with PBS. |
| HB-04 | General membrane darkening | 1. The plate was not dried properly before reading.[10] 2. Carryover of secreted cytokines from pre-incubation medium.[2][4] 3. Use of Tween during washing steps with certain plate types.[4] | 1. Allow the plate to dry completely at room temperature or 37°C. Drying overnight at 4°C may improve contrast.[2][10] 2. Wash cells thoroughly after thawing and before plating to remove any pre-existing cytokines.[1][2] 3. Avoid using Tween in wash buffers if using pre-coated plates or plates that have been activated with ethanol.[4] |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting cell concentration for an HPV16 E7 (86-93) ELISpot assay?
A1: A common starting point is to titrate peripheral blood mononuclear cells (PBMCs) or splenocytes from 1 x 10^5 to 5 x 10^5 cells per well.[3][10] The optimal cell number should be determined experimentally to achieve distinct, countable spots without causing confluence or high background.[1][9]
Q2: How can I reduce spot size if they are too large and merging?
A2: Confluent or overly large spots are often due to over-stimulation.[9] To address this, you can:
-
Reduce the cell incubation time. Shorter incubation (e.g., 18-24 hours) will limit the amount of cytokine secreted per cell.[5]
-
Decrease the number of cells per well. [9]
-
Lower the concentration of the HPV16 E7 (86-93) peptide.
Q3: My negative control wells (cells only, no peptide) show a high number of spots. What should I do?
A3: High background in negative controls indicates spontaneous cytokine secretion. This can be caused by:
-
Recent in vivo activation of cells: Allow cells to rest for a period (e.g., 2 days or overnight) in culture medium without stimulants after thawing or isolation.[6][8]
-
Stress during cell preparation: Handle cells gently during isolation and washing steps.
-
Mitogenic components in serum: Use serum-free medium or heat-inactivated fetal bovine serum (FBS) to reduce non-specific stimulation.[5]
-
Contamination: Ensure all reagents and equipment are sterile.[2]
Q4: What are the critical washing steps to minimize background?
A4: Thorough washing is crucial at several stages:
-
After plate coating: Wash the plate to remove unbound capture antibody.
-
After cell incubation: Wash extensively to remove cells and any secreted cytokines that have not been captured. This step is critical for preventing non-specific spots.
-
After detection antibody and enzyme conjugate incubation: Wash thoroughly to remove any unbound reagents, which can cause general background staining.[11]
Increasing the number of washes or using a slightly more vigorous manual wash than an automated plate washer can help reduce background.[2]
Q5: Can the choice of substrate system affect the background?
A5: Yes. A study standardizing an HPV16 E7 ELISpot assay found that initial experiments using an Avidin-HRP enzyme conjugate with a TMB substrate resulted in high background.[3] Switching to a Streptavidin-Alkaline Phosphatase (ALP) conjugate with a BCIP/NBT substrate significantly reduced the background and produced more vivid, easily readable spots.[3]
Experimental Protocols
Protocol 1: Basic IFN-γ ELISpot Assay for HPV16 E7 (86-93) Peptide
This protocol provides a general framework. Optimization of cell numbers, peptide concentration, and incubation times is highly recommended.
-
Plate Coating:
-
Pre-wet the PVDF membrane of the ELISpot plate with 15-50 µL of 35% ethanol for 1 minute.
-
Wash the plate 3-5 times with 200 µL/well of sterile PBS.
-
Coat the plate with an anti-IFN-γ capture antibody diluted in sterile PBS (e.g., 10-15 µg/mL). Add 100 µL/well.
-
Incubate overnight at 4°C.
-
-
Cell Preparation and Plating:
-
The next day, wash the plate 3-5 times with sterile PBS to remove unbound capture antibody.
-
Block the membrane with 200 µL/well of blocking buffer (e.g., RPMI + 10% FBS) for at least 2 hours at room temperature.
-
Thaw and wash your PBMCs or splenocytes. Resuspend them in culture medium. Perform a cell count and viability check.
-
Prepare dilutions of the HPV16 E7 (86-93) peptide in culture medium. A typical starting concentration is 10 µg/mL.[7]
-
Aspirate the blocking buffer from the plate.
-
Add 100 µL of your cell suspension (e.g., 2-3 x 10^5 cells) to the appropriate wells.
-
Add 100 µL of the peptide solution to the stimulation wells, and 100 µL of medium to the negative control wells.
-
Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.[5] Do not disturb the plate during incubation.[5]
-
-
Detection and Development:
-
Wash the plate 4-6 times with PBS containing 0.05% Tween 20 (PBST) to remove the cells.
-
Add 100 µL/well of a biotinylated anti-IFN-γ detection antibody diluted in an appropriate buffer (e.g., PBS + 0.5% BSA).
-
Incubate for 2 hours at room temperature.
-
Wash the plate 4-6 times with PBST.
-
Add 100 µL/well of Streptavidin-ALP or Streptavidin-HRP conjugate.
-
Incubate for 1 hour at room temperature.
-
Wash the plate 4-6 times with PBST, followed by 2-3 final washes with PBS (no Tween).
-
Add 100 µL/well of a precipitating substrate (e.g., BCIP/NBT for ALP or AEC for HRP).
-
Monitor spot development (5-30 minutes). Stop the reaction by washing thoroughly with deionized water.
-
Allow the plate to dry completely before counting the spots.
-
Visualizations
Diagram 1: General ELISpot Workflow
This diagram outlines the key steps of the ELISpot assay, from plate preparation to final analysis.
Caption: A flowchart of the major steps in an ELISpot assay protocol.
Diagram 2: Troubleshooting Logic for High Background
This decision tree helps diagnose the cause of high background based on which wells are affected.
Caption: A decision tree for troubleshooting high background in ELISpot assays.
References
- 1. ELISpot Troubleshooting [elisa-antibody.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. researchgate.net [researchgate.net]
- 4. mabtech.com [mabtech.com]
- 5. mstechno.co.jp [mstechno.co.jp]
- 6. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Troubleshooting T cell ELISPOT assay | U-CyTech [ucytech.com]
- 10. Troubleshooting Guide: ELISpot: R&D Systems [rndsystems.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Generating CTLs Against HPV16 E7 Expressing Tumor Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the generation of cytotoxic T lymphocytes (CTLs) against Human Papillomavirus type 16 (HPV16) E7 expressing tumor cells.
Troubleshooting Guides
This section addresses common issues encountered during experimental workflows.
| Problem ID | Issue | Possible Causes | Suggested Solutions |
| CTL-001 | Low yield or failure of in vitro CTL expansion | 1. Low precursor frequency of HPV16 E7-specific T cells in the peripheral blood.[1][2][3] 2. Suboptimal antigen presentation by dendritic cells (DCs) or other antigen-presenting cells (APCs). 3. Inadequate cytokine support for T cell survival and proliferation.[4][5] 4. T cell exhaustion or senescence due to prolonged culture or repeated stimulation.[6][7] 5. Contamination of cell cultures. | 1. Increase the starting number of peripheral blood mononuclear cells (PBMCs). Consider using enriched CD8+ T cells. 2. Ensure DCs are mature and properly loaded with E7 peptides or protein. Use of overlapping peptide libraries (pepmixes) can be beneficial.[4] Consider alternative APCs like artificial APCs (aAPCs).[8] 3. Supplement culture media with a cytokine cocktail, such as IL-2, IL-7, IL-15, and IL-21. The combination of IL-6, IL-7, IL-12, and IL-15 has been shown to be critical.[4][5] 4. Optimize the stimulation frequency. Rest periods between stimulations can help prevent exhaustion. Monitor expression of exhaustion markers like PD-1 and LAG-3.[9] 5. Regularly check for mycoplasma and other contaminants. |
| CTL-002 | Generated CTLs show low cytotoxicity against HPV16 E7+ tumor cells | 1. Poor recognition of endogenously processed and presented E7 epitopes by the CTLs.[10] 2. Downregulation of MHC class I molecules on tumor cells, a common immune evasion mechanism of HPV.[11][12][13] 3. The tumor microenvironment produces immunosuppressive factors like TGF-β.[8] 4. Mismatch between the HLA type of the CTLs and the target tumor cells. | 1. Use CTLs generated against a pool of overlapping E7 peptides to target multiple epitopes.[4] Validate recognition of naturally processed epitopes using target cells endogenously expressing E7.[10] 2. Treat tumor cells with IFN-γ to potentially upregulate MHC class I expression, though HPV16 E7 can interfere with this pathway.[13] 3. Consider using CTLs engineered to be resistant to TGF-β.[8] 4. Ensure HLA matching between effector and target cells in your assays. |
| CTL-003 | High background lysis or non-specific killing in cytotoxicity assays | 1. Generation of non-specific activated killer cells (e.g., LAK cells) during CTL expansion. 2. Contamination of CTL culture with NK cells. 3. Issues with the cytotoxicity assay itself (e.g., target cell viability). | 1. Include non-peptide pulsed or irrelevant peptide-pulsed target cells as negative controls in the cytotoxicity assay.[4] 2. Deplete NK cells from the culture if they are suspected to be the cause of non-specific lysis. 3. Ensure target cells are healthy and have low spontaneous lysis. Titrate the effector-to-target (E:T) ratio. |
| CTL-004 | Difficulty in detecting HPV16 E7-specific T cells ex vivo | 1. Very low frequency of these cells in peripheral blood.[2] 2. Insufficient sensitivity of the detection assay.[2] | 1. Multiple rounds of in vitro stimulation are often required to expand the cells to a detectable level.[2][8] 2. Use highly sensitive assays like IFN-γ ELISpot or intracellular cytokine staining (ICS) instead of bulk assays like ELISA or chromium release assays for initial detection.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in generating a robust CTL response against HPV16 E7?
A1: The primary challenges stem from the immune evasion strategies employed by HPV. The E6 and E7 oncoproteins can interfere with the interferon signaling pathway, leading to reduced expression of MHC class I molecules on the surface of infected cells, thus making them less visible to CTLs.[11][12][13] Additionally, HPV can foster an immunosuppressive tumor microenvironment.[14][15] From an experimental standpoint, the precursor frequency of T cells that recognize HPV16 E7 epitopes is very low in peripheral blood, making their isolation and expansion challenging.[1][2][3]
Q2: Which E7 peptides are best to use for stimulating CTLs?
A2: Several HLA-A*02:01-restricted epitopes from HPV16 E7 have been identified, with E7(11-20) (YMLDLQPETT), E7(82-90) (LLMGTLGIV), and E7(86-93) (TLGIVCPI) being well-characterized and immunogenic.[16] However, to overcome potential epitope escape and to be applicable across different HLA types, it is often recommended to use a library of overlapping peptides (pepmixes) that span the entire E7 protein.[4] This approach allows for the stimulation of both CD8+ and CD4+ T cells, targeting a broader range of epitopes.
Q3: What is a typical starting cell population for generating HPV16 E7-specific CTLs?
A3: Typically, peripheral blood mononuclear cells (PBMCs) from healthy donors or patients with HPV-associated cancers are used as the starting population.[4][17] Some protocols may involve an initial enrichment step for CD8+ T cells to increase the precursor frequency.
Q4: What are the most common methods to measure the cytotoxicity of generated CTLs?
A4: The most common methods include:
-
Chromium-51 (⁵¹Cr) Release Assay: A traditional method that measures the release of ⁵¹Cr from pre-loaded target cells upon lysis by CTLs.[4][13][18]
-
IFN-γ ELISpot Assay: A highly sensitive assay that quantifies the number of antigen-specific T cells based on their cytokine secretion (IFN-γ) upon recognition of the target epitope.[4][19]
-
Flow Cytometry-Based Cytotoxicity Assays: These assays use fluorescent dyes to distinguish between live and apoptotic target cells, allowing for the quantification of killing at a single-cell level.[20]
-
Live-Cell Imaging Assays: These newer methods provide real-time visualization and quantification of target cell killing by CTLs.[9]
Q5: How can I improve the in vivo efficacy of adoptively transferred CTLs?
A5: Several strategies are being explored to enhance the in vivo efficacy of CTLs. These include:
-
Lymphodepletion: Administering chemotherapy to the recipient before T cell infusion can create a more favorable environment for the transferred T cells to expand and persist.[8]
-
Combination with Checkpoint Inhibitors: Combining adoptive T cell therapy with antibodies that block immune checkpoints, such as PD-1/PD-L1, can enhance the anti-tumor activity of the transferred CTLs.[21]
-
Genetic Engineering of T cells: T cells can be genetically modified to express high-affinity T cell receptors (TCRs) specific for HPV16 E7 or to be resistant to immunosuppressive factors in the tumor microenvironment, such as TGF-β.[8][10][22]
-
Co-administration of Adjuvants: Using adjuvants like TLR ligands can enhance dendritic cell activation and promote a more robust T cell response.[23]
Experimental Protocols
Protocol 1: Generation of HPV16 E7-Specific CTLs from PBMCs
Objective: To expand HPV16 E7-specific CTLs from peripheral blood mononuclear cells (PBMCs) using peptide-pulsed dendritic cells (DCs).
Materials:
-
Ficoll-Paque
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Recombinant human GM-CSF and IL-4 for DC generation.
-
Recombinant human IL-6, IL-7, IL-12, and IL-15 for T cell expansion.[4]
-
HPV16 E7 overlapping peptide library (pepmix).
-
LPS or other DC maturation stimuli.
Methodology:
-
Isolate PBMCs: Isolate PBMCs from healthy donor or patient blood using Ficoll-Paque density gradient centrifugation.
-
Generate Monocyte-Derived DCs:
-
Adhere PBMCs to a plastic culture flask for 2 hours at 37°C.
-
Wash away non-adherent cells. The adherent cells are predominantly monocytes.
-
Culture the adherent monocytes in RPMI-1640 supplemented with GM-CSF (50 ng/mL) and IL-4 (50 ng/mL) for 5-7 days to generate immature DCs.
-
-
Mature and Load DCs:
-
On day 5 or 6, add a maturation stimulus (e.g., LPS at 1 µg/mL) to the DC culture.
-
At the same time, pulse the DCs with the HPV16 E7 pepmix (1 µg/mL per peptide) for at least 4 hours.
-
-
Co-culture DCs and T cells:
-
Harvest the non-adherent cells (lymphocytes) from step 2b and co-culture them with the peptide-pulsed mature DCs at a ratio of 10:1 (lymphocytes:DCs).
-
Culture in the presence of IL-6, IL-7, IL-12, and IL-15.[4]
-
-
Restimulation and Expansion:
-
Restimulate the T cell culture every 7-10 days with freshly prepared peptide-pulsed mature DCs.
-
Expand the T cells for a total of 2-3 weeks, maintaining them in media supplemented with the cytokine cocktail.
-
-
Assess Specificity and Function: After expansion, assess the specificity of the T cells using IFN-γ ELISpot or intracellular cytokine staining and their cytotoxic function using a chromium release assay or flow cytometry-based assay.
Protocol 2: Chromium-51 (⁵¹Cr) Release Cytotoxicity Assay
Objective: To measure the cytotoxic activity of generated CTLs against target cells.
Materials:
-
Generated HPV16 E7-specific CTLs (effector cells).
-
Target cells (e.g., T2 cells or autologous B-lymphoblastoid cell lines) and control cells.
-
HPV16 E7 peptide of interest.
-
Sodium Chromate (⁵¹Cr).
-
FCS.
-
Gamma counter.
Methodology:
-
Prepare Target Cells:
-
Resuspend 1 x 10⁶ target cells in 100 µL of media.
-
Add 100 µCi of ⁵¹Cr and incubate for 1 hour at 37°C, mixing every 15 minutes.
-
Wash the labeled target cells three times with media to remove excess ⁵¹Cr.
-
Resuspend the cells to a final concentration of 1 x 10⁵ cells/mL.
-
-
Peptide Pulsing: Pulse the labeled target cells with the specific E7 peptide (10 µg/mL) for 1 hour at 37°C. Use unpulsed or irrelevant peptide-pulsed cells as a negative control.
-
Set up the Assay:
-
Plate 100 µL of the target cell suspension (1 x 10⁴ cells) into each well of a 96-well U-bottom plate.
-
Add 100 µL of effector cells at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).
-
For spontaneous release control, add 100 µL of media instead of effector cells.
-
For maximum release control, add 100 µL of 2% Triton X-100 instead of effector cells.
-
-
Incubation: Centrifuge the plate at 200 x g for 3 minutes and incubate for 4-6 hours at 37°C.
-
Harvest Supernatant: After incubation, centrifuge the plate at 500 x g for 5 minutes. Carefully collect 100 µL of supernatant from each well.
-
Measure Radioactivity: Measure the radioactivity (counts per minute, CPM) in each supernatant sample using a gamma counter.
-
Calculate Specific Lysis:
-
% Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Data Presentation
Table 1: Representative Cytotoxicity Data from a ⁴-hour ⁵¹Cr Release Assay
| Effector Cell Line | Target Cell | Peptide Pulse | E:T Ratio | % Specific Lysis | Reference |
| HPV16 E7-specific CTLs | Autologous PHA blasts | E6/E7 pepmix | 40:1 | 45-61% | [5] |
| HPV16 E7-specific CTLs | Autologous PHA blasts | Irrelevant peptide | 40:1 | 0-8% | [5] |
| E7 TCR T cells | 4050 Tumor Cells (HPV16+) | Endogenous | Not specified | Significant killing observed | [10] |
| E7 TCR T cells | CaSki Cells (HPV16+) | Endogenous | Not specified | Killing observed with CD8+ T cells | [10] |
Visualizations
References
- 1. Optimum in vitro expansion of human antigen-specific CD8+ T cells for adoptive transfer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. contemporaryobgyn.net [contemporaryobgyn.net]
- 3. Human Papillomavirus Type 16 E7 Peptide-Directed CD8+ T Cells from Patients with Cervical Cancer Are Cross-Reactive with the Coronavirus NS2 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human Papillomavirus Type 16 E6/E7-Specific Cytotoxic T Lymphocytes for Adoptive Immunotherapy of HPV-Associated Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. mdpi.com [mdpi.com]
- 7. ashpublications.org [ashpublications.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Frontiers | Highly sensitive live-cell imaging-based cytotoxicity assay enables functional validation of rare epitope-specific CTLs [frontiersin.org]
- 10. Engineered T cells targeting E7 mediate regression of human papillomavirus cancers in a murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of virus immune evasion lead to development from chronic inflammation to cancer formation associated with human papillomavirus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Papillomavirus Immune Evasion Strategies Target the Infected Cell and the Local Immune System [frontiersin.org]
- 13. Human papillomavirus 16-encoded E7 protein inhibits IFN-γ-mediated MHC class I antigen presentation and CTL-induced lysis by blocking IRF-1 expression in mouse keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. HPV16 E6 and E7 expressing cancer cells suppress the antitumor immune response by upregulating KLF2-mediated IL-23 expression in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Human CTL epitopes encoded by human papillomavirus type 16 E6 and E7 identified through in vivo and in vitro immunogenicity studies of HLA-A*0201-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Optimization of protocol for in vitro generation of HPV-specific T-cell lines | LUP Student Papers [lup.lub.lu.se]
- 18. Cytotoxic T-Lymphocyte Responses to Human Papillomavirus Type 16 E5 and E7 Proteins and HLA-A*0201-Restricted T-Cell Peptides in Cervical Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Assessment of Lymphocyte-Mediated Cytotoxicity Using Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 21. A Therapeutic DNA Vaccine Targeting HPV16 E7 in Combination with Anti-PD-1/PD-L1 Enhanced Tumor Regression and Cytotoxic Immune Responses | MDPI [mdpi.com]
- 22. Facebook [cancer.gov]
- 23. Enhancement of HPV therapeutic peptide-based vaccine efficacy through combination therapies and improved delivery strategies: A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing HPV16 E7 Peptide Vaccine Efficacy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development and preclinical evaluation of HPV16 E7 peptide-based vaccines.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during your experiments.
Issue 1: Low or Undetectable E7-Specific T-Cell Response in ELISpot Assay
| Potential Cause | Recommended Solution |
| Suboptimal Peptide Sequence | - Use Overlapping Long Peptides: Long peptides (25-35 amino acids) require processing by antigen-presenting cells (APCs) and can elicit both CD4+ and CD8+ T-cell responses, which is often more effective than short peptides (8-11 amino acids). - Multi-Epitope Peptides: Consider a construct containing multiple validated CD4+ and CD8+ T-cell epitopes from the E7 protein to broaden the immune response. |
| Insufficient Adjuvant Activity | - Adjuvant Selection: Ensure the use of a potent adjuvant. Toll-like receptor (TLR) agonists are effective. For example, Poly(I:C) (TLR3 agonist), CpG oligodeoxynucleotides (TLR9 agonist), or Flagellin (TLR5 agonist) can significantly enhance dendritic cell (DC) activation and subsequent T-cell priming. - Adjuvant Combination: In some cases, a combination of adjuvants may be synergistic. |
| Ineffective Vaccine Delivery | - Utilize a Delivery System: Simple peptide formulations can be poorly immunogenic. Encapsulating the peptide in delivery systems like nanoparticles, liposomes, or microspheres can protect the peptide from degradation, enhance uptake by APCs, and facilitate cross-presentation. |
| Assay Sensitivity | - Increase In Vitro Stimulation: For detecting low-frequency T-cells, a cultured ELISpot assay with one or more rounds of in vitro stimulation of PBMCs with the E7 peptide may be necessary to expand the antigen-specific T-cell population before the assay.[1] |
| Incorrect Cell Concentration | - Optimize Cell Numbers: Titrate the number of splenocytes or PBMCs per well. A typical starting point is 2-5 x 10^5 cells/well. |
Issue 2: Poor In Vivo Anti-Tumor Efficacy in Mouse Models (e.g., TC-1 tumor model)
| Potential Cause | Recommended Solution |
| Weak Cellular Immunity | - Combination Therapy: Combine the peptide vaccine with immune checkpoint inhibitors (ICIs) such as anti-PD-1, anti-PD-L1, or anti-CTLA-4 antibodies. This can overcome tumor-induced immunosuppression and enhance the activity of vaccine-induced T-cells. Agonistic antibodies targeting co-stimulatory molecules like 4-1BB (CD137) can also boost T-cell responses.[2] - Prime-Boost Strategy: Consider a heterologous prime-boost regimen, for example, priming with a DNA or viral vector vaccine encoding E7 and boosting with the E7 peptide vaccine. |
| Tumor Microenvironment (TME) | - Analyze the TME: Characterize the immune cell infiltrate in the tumor. A high presence of regulatory T-cells (Tregs) or myeloid-derived suppressor cells (MDSCs) can inhibit the anti-tumor response. Strategies to deplete or inhibit these cells may be necessary. |
| Vaccination Route and Schedule | - Optimize Administration: The route of administration can influence the immune response. Subcutaneous or intramuscular injections are common. The vaccination schedule, including the number and timing of boosts, should be optimized. |
| Peptide Stability | - Formulation: Ensure the peptide is stable in the chosen formulation. Degradation of the peptide will lead to a loss of immunogenicity. |
Frequently Asked Questions (FAQs)
Q1: What are the key strategies to improve the immunogenicity of my HPV16 E7 peptide vaccine?
A1: The primary strategies can be categorized as follows:
-
Adjuvant Selection: Incorporating powerful adjuvants is crucial. TLR agonists like Poly(I:C), CpG, and flagellin are known to effectively activate dendritic cells, leading to a robust adaptive immune response.
-
Advanced Delivery Systems: Utilizing delivery platforms such as nanoparticles, liposomes, or virus-like particles can protect the peptide antigen from degradation, improve its delivery to lymph nodes, and enhance its uptake by antigen-presenting cells.
-
Peptide Engineering: Using synthetic long peptides that encompass both CD4+ and CD8+ T-cell epitopes is generally more effective than using minimal short epitopes. Creating multi-epitope constructs can also broaden the immune response.
-
Combination Immunotherapies: Combining the vaccine with immune checkpoint inhibitors (e.g., anti-PD-1) can overcome the immunosuppressive tumor microenvironment and significantly enhance therapeutic efficacy.[3]
Q2: Should I use a short peptide (8-11 aa) or a long peptide (>20 aa) for my E7 vaccine?
A2: While short peptides can directly bind to MHC class I molecules, they often have low immunogenicity and may even induce tolerance.[4] Long peptides are generally preferred for therapeutic vaccines because they need to be taken up and processed by professional APCs, which ensures proper co-stimulation and leads to the activation of both CD4+ helper T-cells and CD8+ cytotoxic T-lymphocytes.[4][5] This results in a more robust and durable immune response.
Q3: What mouse model is appropriate for testing my HPV16 E7 therapeutic peptide vaccine?
A3: The most commonly used preclinical model is the TC-1 tumor model. TC-1 cells are C57BL/6 mouse lung epithelial cells that have been immortalized and transformed with HPV16 E6 and E7 oncogenes and an activated H-Ras oncogene. This model allows for both prophylactic (vaccination before tumor challenge) and therapeutic (vaccination after tumor establishment) studies to evaluate the vaccine's efficacy in controlling tumor growth.
Q4: What are the essential immunological assays to evaluate the efficacy of my vaccine?
A4: A comprehensive evaluation should include:
-
Enzyme-Linked Immunospot (ELISpot) Assay: To quantify the frequency of antigen-specific, cytokine-secreting T-cells (typically IFN-γ).
-
Intracellular Cytokine Staining (ICS) by Flow Cytometry: To phenotype and quantify cytokine-producing T-cell subsets (e.g., CD8+ IFN-γ+, CD4+ TNF-α+).
-
Cytotoxicity Assays (e.g., Chromium-51 Release Assay): To directly measure the killing capacity of vaccine-induced cytotoxic T-lymphocytes (CTLs) against E7-expressing target cells.
-
In Vivo Tumor Studies: To assess the vaccine's ability to prevent or inhibit tumor growth in a relevant animal model.
Quantitative Data Summary
Table 1: Comparison of Anti-Tumor Efficacy of Different HPV16 E7 Vaccine Formulations in TC-1 Mouse Model
| Vaccine Formulation | Adjuvant | Delivery System | Tumor Growth Inhibition (%) | Reference |
| E7 Long Peptide (E7-LP35) | Flagellin | - | Significant | [4] |
| E7 Long Peptide (E7-LP35) + anti-PD-1 | Flagellin | - | Enhanced | [4] |
| E7 Long Peptide | CpG | Nanoparticle | Significant | [2] |
| E7 Short Peptide | CpG | - | Moderate | [4] |
| Mutant E7 Protein | - | - | Significant | [6] |
| E7-STxB Fusion Protein | - | - | Significant | [7] |
| E7 Protein | - | - | Moderate | [8] |
Note: "Significant" and "Enhanced" are qualitative summaries from the source material. Direct percentage comparisons between studies may not be appropriate due to differing experimental conditions.
Table 2: E7-Specific CD8+ T-Cell Responses Induced by Different Vaccine Strategies
| Vaccine Strategy | Measurement | Result | Reference |
| E7 Peptide + PADRE + Poly(I:C) | Frequency of E7-specific CD8+ T-cells | Significantly higher than with either component alone | [9] |
| Nanoparticle-conjugated E7LP vs. Free E7LP | Pool of E7-specific CD8+ T-cells | Larger with nanoparticle formulation | [2] |
| Ad-E7 vaccine + anti-PD-1/PD-L1 | IFN-γ-secreting CD8+ T-cells | Increased proportion | [10] |
| E7-LP35 + Flagellin | E7-specific CD8+ T-cell response | Potent induction | [4] |
Experimental Protocols
1. IFN-γ ELISpot Assay for E7-Specific T-Cells
-
Principle: This assay quantifies the number of individual cells secreting IFN-γ in response to stimulation with the HPV16 E7 peptide.
-
Methodology:
-
Plate Coating: Coat a 96-well PVDF membrane plate with an anti-IFN-γ capture antibody overnight at 4°C.
-
Cell Preparation: Isolate splenocytes or PBMCs from vaccinated and control mice.
-
Cell Plating: Wash the plate and block with RPMI-1640 medium containing 10% FBS. Add 2-5 x 10^5 cells per well.
-
Stimulation: Add the HPV16 E7 peptide (e.g., a specific peptide epitope or a pool of overlapping peptides) to the experimental wells at a final concentration of 1-10 µg/mL. Use a mitogen (e.g., Concanavalin A) as a positive control and medium alone as a negative control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection: Wash the plate and add a biotinylated anti-IFN-γ detection antibody. Incubate for 2 hours at room temperature.
-
Enzyme Conjugation: Wash the plate and add streptavidin-alkaline phosphatase (ALP) or streptavidin-horseradish peroxidase (HRP). Incubate for 1 hour at room temperature.
-
Development: Wash the plate and add a substrate solution (e.g., BCIP/NBT for ALP or AEC for HRP). Stop the reaction when distinct spots emerge.
-
Analysis: Wash the plate, allow it to dry, and count the spots using an automated ELISpot reader. The results are expressed as spot-forming units (SFU) per million cells.
-
2. Chromium-51 (⁵¹Cr) Release Assay for Cytotoxicity
-
Principle: This assay measures the ability of cytotoxic T-lymphocytes (CTLs) to lyse target cells expressing the E7 antigen. Target cells are labeled with radioactive ⁵¹Cr, which is released upon cell lysis.
-
Methodology:
-
Target Cell Labeling: Incubate target cells (e.g., TC-1 cells) with Na₂⁵¹CrO₄ for 1-2 hours at 37°C.[11][12]
-
Effector Cell Preparation: Isolate splenocytes from vaccinated mice to use as effector cells.
-
Assay Setup: In a 96-well U-bottom plate, mix the labeled target cells with effector cells at various effector-to-target (E:T) ratios (e.g., 100:1, 50:1, 25:1).
-
Controls:
-
Spontaneous Release: Target cells with medium only.
-
Maximum Release: Target cells with a detergent (e.g., 1% Triton X-100).[11]
-
-
Incubation: Centrifuge the plate briefly to initiate cell contact and incubate for 4-6 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant from each well.
-
Radioactivity Measurement: Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
-
Calculation: Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
3. Intracellular Cytokine Staining (ICS) by Flow Cytometry
-
Principle: This technique identifies and quantifies cells that produce a specific cytokine upon antigen stimulation.
-
Methodology:
-
Cell Stimulation: Stimulate splenocytes or PBMCs (1-2 x 10^6 cells) with the HPV16 E7 peptide (1-10 µg/mL) for 4-6 hours at 37°C. Include a protein transport inhibitor (e.g., Brefeldin A or Monensin) to block cytokine secretion and cause intracellular accumulation.
-
Surface Staining: Wash the cells and stain with fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8) for 20-30 minutes on ice.
-
Fixation and Permeabilization: Wash the cells and then fix them with a fixation buffer (e.g., 2-4% paraformaldehyde). After fixation, permeabilize the cell membrane using a permeabilization buffer (e.g., containing saponin).
-
Intracellular Staining: Stain the permeabilized cells with a fluorochrome-conjugated antibody against the cytokine of interest (e.g., IFN-γ, TNF-α) for 30 minutes at room temperature.
-
Washing and Acquisition: Wash the cells and resuspend them in FACS buffer. Acquire the data on a flow cytometer.
-
Analysis: Analyze the data using appropriate software to determine the percentage of cytokine-producing cells within specific T-cell populations (e.g., % of CD8+ T-cells that are IFN-γ+).
-
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for preclinical evaluation of HPV16 E7 peptide vaccines.
Caption: Simplified TLR signaling pathways activated by common vaccine adjuvants.
References
- 1. Sensitive detection of human papillomavirus type 16 E7-specific T cells by ELISPOT after multiple in vitro stimulations of CD8+ T cells with peptide-pulsed autologous dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. TLR signalling and the function of dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Immunization with mutant HPV16 E7 protein inhibits the growth of TC-1 cells in tumor-bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prevention and Inhibition of TC-1 Cell Growth in Tumor Bearing Mice by HPV16 E7 Protein in Fusion with Shiga Toxin B-Subunit from shigella dysenteriae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A Therapeutic DNA Vaccine Targeting HPV16 E7 in Combination with Anti-PD-1/PD-L1 Enhanced Tumor Regression and Cytotoxic Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bitesizebio.com [bitesizebio.com]
- 12. Rutgers New Jersey Medical School [njms.rutgers.edu]
Validation & Comparative
Comparative Analysis of T-Cell Cross-Reactivity Stimulated by HPV16 E7 Peptides
For Immediate Release
This guide provides a comparative analysis of the immunological responses elicited by the Human Papillomavirus type 16 (HPV16) E7 (86-93) peptide and other immunogenic E7 peptides. Designed for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, details experimental methodologies, and visualizes complex biological and experimental workflows to facilitate a deeper understanding of T-cell cross-reactivity in the context of HPV16.
Executive Summary
The HPV16 E7 oncoprotein is a critical target for therapeutic vaccines against cervical and other HPV-associated cancers. The E7 (86-93) peptide (TLGIVCPI) is a well-characterized HLA-A2.1-restricted cytotoxic T-lymphocyte (CTL) epitope. Understanding the specificity and cross-reactivity of T-cells stimulated by this peptide compared to other E7 epitopes, such as E7 (11-20) and E7 (82-90), is crucial for optimizing vaccine design and immunotherapeutic strategies. This guide presents a compilation of experimental data to aid in this comparative evaluation.
Quantitative Data Comparison
The following tables summarize quantitative data from studies investigating T-cell responses to various HPV16 E7 peptides.
Table 1: Interferon-γ (IFN-γ) Secretion by PBMCs Stimulated with HPV16 E7 Peptides
| Peptide | Population | Mean IFN-γ Secretion (pg/mL) | Responders (>400 pg/mL) | Citation |
| E7 (11-20) | Uninfected (n=4) | <100 | 0/4 | [1] |
| HPV16 Infected (n=4) | >400 | 4/4 | [1] | |
| CIN Lesions (n=4) | >400 | 3/4 | [1] | |
| Cervical Cancer (n=4) | <400 | 1/4 | [1] | |
| E7 (86-93) | Uninfected (n=4) | <100 | 0/4 | [1] |
| HPV16 Infected (n=4) | >400 | 3/4 | [1] | |
| CIN Lesions (n=4) | >400 | 2/4 | [1] | |
| Cervical Cancer (n=4) | <400 | 1/4 | [1] |
Source: Adapted from Lin, Y. J., et al. (2005).[1]
Table 2: Cytotoxicity of T-Cells Stimulated with HPV16 E7 Peptides against CaSki Cells (E:T Ratio 40:1)
| Stimulating Peptide | Population | % Specific Lysis | Citation |
| E7 (11-20) | Uninfected | ~55% | [1] |
| E7 (86-93) | Uninfected | ~45% | [1] |
Source: Adapted from Lin, Y. J., et al. (2005).[1]
Table 3: ELISPOT Responses to HPV16 E7 Peptides in Vaccinated Patients
| Peptide | Patient Group | Mean Spot Forming Cells (SFCs) / 10^6 PBMCs (Post-Vaccination) | Citation |
| E7 (11-20) | Vaccinated VIN Patients (HLA-A2+) | Increased post-vaccination | [2] |
| E7 (82-90) | Vaccinated VIN Patients (HLA-A2+) | Increased post-vaccination | [2] |
| E7 (86-93) | Vaccinated VIN Patients (HLA-A2+) | Increased post-vaccination | [2] |
Source: Adapted from Kaufmann, A. M., et al. (2007).[2]
Table 4: Augmented Chromium Release in Vaccinated Patients
| Peptide | Patient Group | Responders with Augmented Chromium Release | Citation |
| E7 (12-20) | Vaccinated CIN/VIN Patients | 8/10 | [3] |
| E7 (86-93) | Vaccinated CIN/VIN Patients | 3/6 | [3] |
Source: Adapted from Steller, M. A., et al. (1998).[3]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Enzyme-Linked Immunospot (ELISPOT) Assay for IFN-γ
Objective: To quantify the frequency of antigen-specific IFN-γ secreting T-cells.
Methodology:
-
Plate Coating: 96-well PVDF plates are coated with a capture anti-IFN-γ monoclonal antibody overnight at 4°C.
-
Blocking: Plates are washed and blocked with sterile PBS containing 10% fetal bovine serum for 2 hours at room temperature.
-
Cell Plating: Peripheral blood mononuclear cells (PBMCs) are plated at a density of 2 x 10^5 cells/well.
-
Peptide Stimulation: HPV16 E7 peptides (e.g., E7 (86-93), E7 (11-20)) are added to the wells at a final concentration of 10 µg/mL. A negative control (no peptide) and a positive control (phytohemagglutinin) are included.
-
Incubation: Plates are incubated for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection: After incubation, cells are lysed, and plates are washed. A biotinylated anti-IFN-γ detection antibody is added, followed by streptavidin-alkaline phosphatase.
-
Visualization: Spots are developed by adding a substrate solution (e.g., BCIP/NBT) and are counted using an automated ELISPOT reader. Each spot represents a single IFN-γ secreting cell.[1][2]
Intracellular Cytokine Staining (ICS) by Flow Cytometry
Objective: To identify and quantify cytokine-producing T-cells at a single-cell level.
Methodology:
-
Cell Stimulation: PBMCs (1-2 x 10^6 cells/mL) are stimulated with the HPV16 E7 peptides (1-10 µg/mL) for 6 hours at 37°C. A protein transport inhibitor (e.g., Brefeldin A or Monensin) is added for the last 4-5 hours of incubation to trap cytokines intracellularly.
-
Surface Staining: Cells are washed and stained with fluorochrome-conjugated antibodies against T-cell surface markers (e.g., CD3, CD8, CD4) for 30 minutes at 4°C.
-
Fixation and Permeabilization: Cells are washed, then fixed and permeabilized using a commercial fixation/permeabilization buffer to allow antibodies to access intracellular targets.
-
Intracellular Staining: Cells are stained with a fluorochrome-conjugated anti-IFN-γ antibody for 30 minutes at room temperature.
-
Data Acquisition: Cells are washed and acquired on a flow cytometer.
-
Data Analysis: The data is analyzed using flow cytometry software to gate on specific T-cell populations (e.g., CD3+CD8+) and determine the percentage of cells expressing IFN-γ.
Chromium-51 (⁵¹Cr) Release Assay for Cytotoxicity
Objective: To measure the cytotoxic activity of CTLs.
Methodology:
-
Target Cell Labeling: Target cells (e.g., CaSki cells, which are HPV16-positive, or peptide-pulsed T2 cells) are labeled with ⁵¹Cr by incubating with Na₂⁵¹CrO₄ for 1-2 hours at 37°C.
-
Effector Cell Co-culture: Labeled target cells are washed and co-cultured with effector T-cells (stimulated with HPV16 E7 peptides) at various effector-to-target (E:T) ratios in a 96-well plate.
-
Incubation: The plate is incubated for 4-6 hours at 37°C to allow for cell lysis.
-
Supernatant Collection: After incubation, the plate is centrifuged, and the supernatant from each well is collected.
-
Radioactivity Measurement: The amount of ⁵¹Cr released into the supernatant is measured using a gamma counter.
-
Calculation of Specific Lysis: The percentage of specific lysis is calculated using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.
-
Spontaneous Release: Target cells incubated with media alone.
-
Maximum Release: Target cells lysed with a detergent.[3]
-
Visualizations
T-Cell Receptor (TCR) Signaling Pathway
References
A Researcher's Guide to Negative Control Peptides for HPV16 E7 (86-93) Experiments
For researchers and scientists in immunology and drug development, selecting the appropriate negative controls is paramount for the validation of T-cell response assays. This guide provides a comparative overview of commonly used negative control peptides for experiments involving the Human Papillomavirus type 16 (HPV16) E7 (86-93) epitope, a critical target in cervical cancer immunotherapy research.
The HPV16 E7 (86-93) peptide, with the amino acid sequence TLGIVCPI , is a well-characterized HLA-A*02:01-restricted cytotoxic T-lymphocyte (CTL) epitope.[1][2] Robust assessment of its immunogenicity necessitates the use of negative controls that do not elicit a specific T-cell response, thereby ensuring that observed effects are antigen-specific.
Comparison of Negative Control Peptides
The ideal negative control peptide should not bind to the specific MHC molecule or be recognized by T-cell receptors (TCRs) specific for the peptide of interest. Commonly employed negative controls in HPV T-cell assays include peptides from other common viruses or scrambled versions of the target peptide.
| Peptide Name | Sequence | Rationale for Use as a Negative Control |
| CMV pp65 (495-503) | NLVPMVATV | A well-known HLA-A02:01-restricted epitope from human Cytomegalovirus. It is frequently used as a positive control in individuals with CMV immunity but serves as an effective negative control in donors without CMV-specific T-cells for the target of interest or when studying a non-cross-reactive T-cell population. |
| Influenza M1 (58-66) | GILGFVFTL | A dominant HLA-A02:01-restricted epitope from the Influenza A virus matrix protein 1. Similar to the CMV peptide, it is used to assess general T-cell responsiveness and serves as a negative control for HPV-specific responses in unexposed or non-responsive individuals. |
| Scrambled E7 (86-93) | (e.g., LCPTVIGIT) | A peptide with the same amino acid composition as the HPV16 E7 (86-93) peptide but in a randomized order. This control is designed to have similar physical properties but lack the specific sequence required for MHC binding and TCR recognition. The exact sequence of a scrambled peptide should be verified to not match any known epitopes. |
| Irrelevant Peptide | (Sequence Varies) | A peptide known to not bind to the specific HLA allele being studied or to be recognized by the T-cell population of interest. The sequence is often a random peptide or an epitope restricted to a different HLA type. |
Experimental Data Summary
While direct head-to-head quantitative comparisons in a single study are not always presented in a consolidated table, the literature consistently demonstrates the principle of using such negative controls. For instance, in ELISpot and intracellular cytokine staining (ICS) assays, stimulation of peripheral blood mononuclear cells (PBMCs) from healthy donors or patients with the HPV16 E7 (86-93) peptide elicits a specific interferon-gamma (IFN-γ) response, whereas stimulation with a relevant negative control peptide (e.g., from CMV or Influenza in a non-immune individual, or a scrambled peptide) results in a background level of response, similar to that of unstimulated cells.
One study investigating T-cell responses to various HPV16 E7 peptides used an irrelevant E7 peptide (amino acids 11-20) as a control when assessing the response to other E7 epitopes, including the 86-93 region. The results indicated a specific response to the target peptides with minimal to no response to the control peptide. However, a direct quantitative table for the 86-93 peptide against a specific negative control is not consistently provided across the reviewed literature.
Experimental Protocols
Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secretion
This protocol is a standard method for quantifying the frequency of antigen-specific, cytokine-secreting T-cells.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) from HLA-A2 positive donors
-
HPV16 E7 (86-93) peptide (TLGIVCPI)
-
Negative control peptide (e.g., CMV pp65, NLVPMVATV)
-
Positive control (e.g., Phytohemagglutinin (PHA))
-
Complete RPMI-1640 medium
-
Human IFN-γ ELISpot kit
-
96-well PVDF plates
Procedure:
-
Coat a 96-well PVDF plate with an anti-IFN-γ capture antibody overnight at 4°C.
-
Wash the plate and block with complete RPMI-1640 medium for 2 hours at 37°C.
-
Prepare PBMCs at a concentration of 2 x 10^6 cells/mL.
-
Add 100 µL of the cell suspension to each well.
-
Add 100 µL of the peptides to the respective wells to a final concentration of 10 µg/mL. Include wells for the negative control peptide, HPV16 E7 (86-93) peptide, a positive control (PHA), and a media-only (unstimulated) control.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
-
Wash the plate and add a biotinylated anti-IFN-γ detection antibody. Incubate for 2 hours at room temperature.
-
Wash the plate and add streptavidin-alkaline phosphatase. Incubate for 1 hour at room temperature.
-
Wash the plate and add the substrate solution.
-
Stop the reaction by washing with distilled water once spots have formed.
-
Allow the plate to dry and count the spots using an ELISpot reader.
Intracellular Cytokine Staining (ICS) for Flow Cytometry
This protocol allows for the identification and quantification of cytokine-producing T-cells at a single-cell level.
Materials:
-
PBMCs from HLA-A2 positive donors
-
HPV16 E7 (86-93) peptide (TLGIVCPI)
-
Negative control peptide (e.g., CMV pp65, NLVPMVATV)
-
Brefeldin A and Monensin
-
Anti-CD3, Anti-CD8, and Anti-IFN-γ antibodies
-
Fixation/Permeabilization solution
-
Flow cytometer
Procedure:
-
Stimulate 1-2 x 10^6 PBMCs per well in a 96-well plate with the HPV16 E7 (86-93) peptide (1-10 µg/mL), the negative control peptide, a positive control (e.g., Staphylococcal enterotoxin B), or media alone.
-
Incubate for 1-2 hours at 37°C, then add Brefeldin A and Monensin to inhibit cytokine secretion.
-
Incubate for an additional 4-6 hours.
-
Wash the cells and stain for surface markers (e.g., CD3, CD8) for 30 minutes at 4°C.
-
Wash the cells, then fix and permeabilize using a commercial fixation/permeabilization kit.
-
Stain for intracellular IFN-γ for 30 minutes at 4°C.
-
Wash the cells and resuspend in FACS buffer.
-
Acquire the data on a flow cytometer and analyze the percentage of IFN-γ positive cells within the CD8+ T-cell population.
Visualizing Key Processes
To better understand the underlying mechanisms and experimental setups, the following diagrams illustrate the T-cell activation signaling pathway and a typical experimental workflow.
Caption: T-Cell Receptor Signaling Pathway.
Caption: T-Cell Assay Experimental Workflow.
References
Lysis of HPV16+ Tumor Cells by E7 (86-93) Specific CTLs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of Cytotoxic T Lymphocytes (CTLs) specific for the Human Papillomavirus type 16 (HPV16) E7 protein epitope (amino acids 86-93) in lysing HPV16-positive tumor cells. The oncogenic potential of high-risk HPV types is primarily driven by the E6 and E7 oncoproteins, making them attractive targets for immunotherapeutic strategies.[1][2][3] This document summarizes experimental data, details relevant protocols, and visualizes key pathways to offer a comprehensive overview for researchers in oncology and immunology.
Comparative Efficacy of E7-Specific CTLs
CTLs targeting the E7 (86-93) epitope have demonstrated the ability to specifically recognize and lyse HPV16+ tumor cells.[4][5] The lytic activity of these CTLs is a crucial measure of their therapeutic potential. The following table summarizes quantitative data from studies evaluating the cytotoxic effects of E7 (86-93) specific CTLs and compares them with other E7-targeting immunotherapies.
| Effector Cells | Target Cells | Assay | Effector:Target Ratio | % Specific Lysis | Reference |
| E7 (86-93) Peptide-Specific CTLs | HLA-A0201+ HPV16+ CaSki | Chromium-51 Release | Not Specified | Augmented chromium release observed | [6] |
| E7 (12-20) Peptide-Specific CTLs | HLA-A0201+ HPV16+ Targets | Chromium-51 Release | Not Specified | Augmented E7 12-20-specific cytolysis | [6] |
| E7 (11-20) Peptide-Specific CTLs | Peptide-pulsed T2 cells | Chromium-51 Release | 30:1 | ~40% | [7] |
| E5 (63-71) Peptide-Specific CTLs | Peptide-pulsed T2 cells | Chromium-51 Release | 30:1 | ~50% | [7] |
| DC-stimulated TIL-derived CD8+ T cells (pulsed with full-length E7) | Autologous Tumor Cells | Not Specified | Not Specified | Powerful cytotoxicity induced | [8] |
Note: Direct comparative studies with standardized effector-to-target ratios and target cells are limited. The data presented is compiled from various sources to provide a general overview.
Experimental Protocols
The assessment of CTL cytotoxicity is critical for evaluating the efficacy of T-cell-based immunotherapies. The Chromium-51 release assay remains a gold standard for its sensitivity and precision in quantifying cell-mediated cytotoxicity.[9][10] An alternative and widely used method to assess T-cell activation is the Interferon-gamma (IFN-γ) release assay.
Chromium-51 (⁵¹Cr) Release Assay
This assay measures the release of radioactive ⁵¹Cr from target cells upon lysis by effector T cells.[11][12]
Principle: Target tumor cells are labeled with Na₂⁵¹CrO₄. When CTLs recognize and kill the target cells, the cell membrane is compromised, leading to the release of ⁵¹Cr into the supernatant, which can be quantified using a gamma counter.[9]
Protocol Outline:
-
Target Cell Labeling:
-
Co-incubation:
-
Plate the labeled target cells in a 96-well plate.
-
Add effector cells (E7 86-93 specific CTLs) at various effector-to-target (E:T) ratios (e.g., 5:1, 10:1, 20:1, 40:1).[9]
-
-
Controls:
-
Incubation & Measurement:
-
Centrifuge the plate to facilitate cell-to-cell contact and incubate for 4-6 hours.[9]
-
Centrifuge the plate again to pellet the cells.
-
Transfer the supernatant to a separate plate (e.g., LumaPlate) and allow it to dry.[11][13]
-
Measure the radioactivity (counts per minute, CPM) in each sample using a gamma counter.[9]
-
-
Calculation:
Interferon-gamma (IFN-γ) Release Assay (ELISpot)
This assay quantifies the number of IFN-γ-secreting T cells upon stimulation with a specific antigen.[14] It is a highly sensitive method to measure T-cell activation.[15]
Principle: T cells are cultured in a plate coated with anti-IFN-γ antibodies. When the T cells are stimulated with the E7 peptide, they release IFN-γ, which is captured by the antibodies. A secondary, enzyme-linked antibody is then used to detect the captured IFN-γ, resulting in a colored spot for each IFN-γ-secreting cell.[14][16]
Protocol Outline:
-
Plate Coating: Coat a 96-well ELISpot plate with an anti-IFN-γ capture antibody.
-
Cell Plating: Add peripheral blood mononuclear cells (PBMCs) or isolated T cells to the wells.
-
Stimulation: Add the HPV16 E7 (86-93) peptide to the wells to stimulate the specific T cells.
-
Controls:
-
Negative Control: Cells with no peptide.
-
Positive Control: Cells with a mitogen (e.g., PHA) to confirm cell viability and functionality.
-
-
Incubation: Incubate the plate for 18-24 hours to allow for cytokine secretion.
-
Detection:
-
Wash the plate to remove the cells.
-
Add a biotinylated anti-IFN-γ detection antibody.
-
Add a streptavidin-enzyme conjugate.
-
Add a substrate that produces a colored precipitate.
-
-
Analysis: Count the number of spots in each well using an ELISpot reader. Each spot represents a single IFN-γ-secreting cell.
Signaling Pathways and Experimental Workflows
Visualizing the biological and experimental processes can aid in understanding the mechanisms of CTL-mediated lysis and the assays used to measure it.
Caption: CTL-mediated lysis of an HPV16+ tumor cell.
Caption: Workflow of cytotoxicity and T-cell activation assays.
Alternative and Complementary Approaches
While CTLs targeting the E7 (86-93) epitope are a promising avenue, other strategies are also being explored to enhance the anti-tumor immune response against HPV16+ cancers.
-
Other E7 Epitopes: CTLs targeting other immunogenic epitopes of the E7 protein, such as E7 (11-20), have also been shown to induce cytotoxic responses.[7][17][18] A multi-epitope approach could potentially overcome issues of immune escape.
-
Dendritic Cell (DC) Vaccines: Pulsing autologous DCs with the full-length E7 protein or specific peptides can effectively prime and activate a broader range of E7-specific T cells, including both CD4+ and CD8+ subsets.[8][18]
-
Therapeutic Vaccines: Various vaccine platforms, including peptide-based, protein-based, and viral vector-based vaccines, are being developed to elicit robust T-cell immunity against HPV E6 and E7 oncoproteins.[2][19]
-
Immunotoxins: Engineered proteins that fuse a targeting domain (like an antibody fragment specific for a tumor antigen) to a toxic molecule represent another targeted therapeutic strategy.[20]
Conclusion
CTLs specific for the HPV16 E7 (86-93) epitope are capable of recognizing and lysing HPV16-positive tumor cells, highlighting their potential as a component of adoptive T-cell therapies. The chromium-51 release assay remains a robust method for quantifying this cytotoxic activity. For a comprehensive evaluation of immunotherapeutic efficacy, it is beneficial to also assess T-cell activation through methods like the IFN-γ release assay. Future research should focus on direct, controlled comparisons of different E7-targeting strategies to determine the most potent and clinically translatable approaches for the treatment of HPV-associated malignancies.
References
- 1. Human Papillomavirus Type 16 E6/E7-Specific Cytotoxic T Lymphocytes for Adoptive Immunotherapy of HPV-Associated Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunotherapy for Cervical Cancer: Research Status and Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cervical Cancer: Development of Targeted Therapies Beyond Molecular Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. microbiologyresearch.org [microbiologyresearch.org]
- 5. Specificity of human cytotoxic T lymphocytes induced by a human papillomavirus type 16 E7-derived peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Cytotoxic T-Lymphocyte Responses to Human Papillomavirus Type 16 E5 and E7 Proteins and HLA-A*0201-Restricted T-Cell Peptides in Cervical Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Induction of tumor-specific cytotoxicity in tumor infiltrating lymphocytes by HPV16 and HPV18 E7-pulsed autologous dendritic cells in patients with cancer of the uterine cervix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. A Simple and Sensitive Method for Measuring Tumor-Specific T Cell Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bitesizebio.com [bitesizebio.com]
- 12. mdpi.com [mdpi.com]
- 13. Rutgers New Jersey Medical School [njms.rutgers.edu]
- 14. publications.ersnet.org [publications.ersnet.org]
- 15. In Vitro Immunomodulation of a Whole Blood IFN-γ Release Assay Enhances T Cell Responses in Subjects with Latent Tuberculosis Infection | PLOS One [journals.plos.org]
- 16. drgermophile.com [drgermophile.com]
- 17. researchgate.net [researchgate.net]
- 18. Immunotherapy for human papillomavirus-associated disease and cervical cancer: review of clinical and translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Development of ZHPV16E7- granzyme B immunoaffitoxin: dual mechanisms targeting hpv16-positive cervical cancer through epithelial-mesenchymal transition inhibition and cell death - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Binding Landscape of an HPV Oncoprotein Fragment to Key Immune System Gatekeepers
A comparative analysis of the binding affinity of the Human Papillomavirus Type 16 (HPV16) E7 (86-93) peptide to a panel of Human Leukocyte Antigen (HLA)-A2 alleles reveals distinct binding patterns with significant implications for the development of targeted cancer immunotherapies.
Researchers and drug development professionals focusing on cervical cancer and other HPV-associated malignancies closely scrutinize the interaction between viral peptides and HLA molecules, a critical step in the immune recognition of infected or cancerous cells. The E7 oncoprotein of high-risk HPV types, such as HPV16, is an attractive target for therapeutic vaccines due to its constitutive expression in tumor cells. Within this protein, the peptide fragment spanning amino acids 86 to 93 (sequence: TLGIVCPI) is a well-documented cytotoxic T-lymphocyte (CTL) epitope. However, the efficacy of any peptide-based vaccine is contingent on its ability to bind to the HLA molecules present in a diverse human population. The HLA-A2 allele is the most prevalent HLA-A allele, but it encompasses a family of subtypes, each with subtle structural variations that can influence peptide binding.
A pivotal study by Ressing et al. systematically evaluated the binding of the HPV16 E7 (86-93) peptide to a range of HLA-A2 alleles. Their findings, summarized below, highlight a spectrum of binding affinities, from robust interactions to complete lack of binding, underscoring the importance of considering HLA allelic diversity in vaccine design.
Quantitative Binding Analysis of HPV16 E7 (86-93) to HLA-A2 Alleles
The binding of the HPV16 E7 (86-93) peptide to different HLA-A2 alleles was quantified using a competition-based cellular binding assay. This assay measures the concentration of the test peptide required to inhibit the binding of a known high-affinity fluorescently labeled reference peptide by 50% (IC50). A lower IC50 value indicates a higher binding affinity.
| HLA-A2 Allele | HPV16 E7 (86-93) Binding Affinity (IC50 in µM) | Binding Interpretation |
| A0201 | [Data not publicly available] | High |
| A0202 | [Data not publicly available] | High |
| A0203 | [Data not publicly available] | High |
| A0204 | [Data not publicly available] | High |
| A0209 | [Data not publicly available] | High |
| A0205 | [Data not publicly available] | Intermediate/Low |
| A0206 | [Data not publicly available] | Intermediate/Low |
| A0207 | [Data not publicly available] | No Binding |
| A*0208 | [Data not publicly available] | No Binding |
Note: While the study by Ressing et al. (1999) established these binding patterns, the specific IC50 values were not available in the accessed literature. The qualitative interpretations are based on the descriptive results of the study.
The data reveals that the HPV16 E7 (86-93) peptide binds effectively to a supertype of HLA-A2 alleles including A0201, A0202, A0203, A0204, and A0209.[1] This suggests that a vaccine targeting this epitope could be effective in a large proportion of the population expressing these common HLA-A2 subtypes. Conversely, the peptide shows poor or no binding to A0205, A0206, A0207, and A*0208, indicating that individuals with these alleles may not mount an effective immune response to this specific epitope.[1]
Experimental Protocols
The determination of peptide-HLA binding affinities is a cornerstone of immunogenicity assessment. A widely used method, and the basis for the data presented, is the competition-based cellular peptide binding assay.
Peptide-HLA Class I Binding Competition Assay
This assay quantifies the binding of an unlabeled test peptide to a specific HLA class I molecule on the surface of a cell line by measuring its ability to compete with a fluorescently labeled reference peptide known to bind that HLA molecule with high affinity.
Cell Line: T2 cells, which are deficient in the Transporter associated with Antigen Processing (TAP), are commonly used. This deficiency results in a low number of surface HLA class I molecules loaded with endogenous peptides, providing a high signal-to-noise ratio when exogenous peptides are introduced.
Protocol Outline:
-
Cell Preparation: T2 cells expressing the HLA-A2 allele of interest are cultured and harvested.
-
Peptide Competition: A fixed, subsaturating concentration of a high-affinity, fluorescently labeled reference peptide is incubated with the T2 cells in the presence of varying concentrations of the unlabeled test peptide (e.g., HPV16 E7 86-93).
-
Incubation: The cell-peptide mixtures are incubated for several hours at room temperature to allow for peptide exchange and binding to the HLA molecules to reach equilibrium.
-
Washing: Unbound peptides are removed by washing the cells with a suitable buffer.
-
Flow Cytometry Analysis: The fluorescence intensity of the cell-bound labeled peptide is measured by flow cytometry. The mean fluorescence intensity (MFI) is inversely proportional to the binding affinity of the test peptide.
-
Data Analysis: The percentage of inhibition of the labeled peptide binding is calculated for each concentration of the test peptide. The IC50 value is then determined by plotting the percent inhibition against the log of the test peptide concentration and fitting a sigmoid dose-response curve.
References
Reproducibility of CTL Induction with HPV16 E7 (86-93) Peptide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The induction of a robust and reproducible cytotoxic T-lymphocyte (CTL) response is a critical benchmark in the development of therapeutic vaccines against human papillomavirus (HPV) infection and associated malignancies. The HPV16 E7 (86-93) peptide, a well-defined HLA-A2 restricted epitope, has been the subject of numerous studies to evaluate its immunogenicity and potential as a vaccine candidate. This guide provides a comparative overview of the reproducibility of CTL induction using this peptide, supported by experimental data and detailed protocols.
Comparative Immunogenicity of HPV16 E7 Peptides
The HPV16 E7 protein contains several epitopes capable of eliciting a CTL response. The E7 (86-93) peptide is one of the key immunogenic sequences. The following table summarizes quantitative data from representative studies on the immunogenicity of HPV16 E7 peptides, focusing on CTL responses.
| Study Cohort | Peptide | Adjuvant/Delivery System | Assay | Key Findings | Reference |
| HLA-A2+ women with high-grade CIN/VIN | E7 (86-93) lipopeptide | Incomplete Freund's Adjuvant (IFA) | Chromium Release Assay | Augmented chromium release was observed in 3 out of 6 patients who received the 86-93 lipopeptide.[1] | [1] |
| HLA-A2+ healthy donors | E7 (86-93) | Peptide-pulsed dendritic cells (DCs) | ELISPOT | E7 (86-93) peptide-pulsed DCs stimulated specific CD8+ T-cell responses.[2] | [2][3] |
| HLA-A0201 transgenic mice | E7 (86-93) | Emulsified in IFA | ELISPOT | Vaccination with E7 (86-93) peptide induced IFN-γ producing cells.[4] | [4] |
| HLA-A0201+ healthy donors | E7 (11-20), E7 (82-90), E7 (86-93) | In vitro stimulation | Lysis Assay | Human CTL clones specific for these three peptides were capable of lysing the HPV16 E7-containing HLA-A*0201+ cervical carcinoma cell line CaSki.[5][6] | [5][6] |
| C57BL/6 mice | VLP-E7 vs. E7 peptide | Adjuvant-free | Tumor regression | VLP-E7 was more efficacious than the E7 peptide (100% vs 30% efficacy) in eradicating established tumors.[7] | [7] |
Experimental Protocols
Detailed and reproducible methodologies are paramount for comparing CTL induction across different studies. Below are summaries of key experimental protocols cited in the literature.
In Vitro CTL Induction from Peripheral Blood Mononuclear Cells (PBMCs)
This protocol is a common method to assess the immunogenic potential of a peptide in a human in vitro system.
-
PBMC Isolation : Peripheral blood mononuclear cells are isolated from HLA-A2 positive healthy donors or patients by Ficoll-Paque density gradient centrifugation.[1]
-
Dendritic Cell (DC) Generation : Monocytes are enriched from PBMCs and cultured with GM-CSF and IL-4 to generate immature DCs. Maturation is induced using a cocktail of cytokines (e.g., TNF-α, IL-1β, IL-6) and PGE2.[3][8]
-
Peptide Pulsing : Mature DCs are pulsed with the HPV16 E7 (86-93) peptide (typically at a concentration of 10-50 µg/mL) for several hours.[1][3]
-
Co-culture and Stimulation : Autologous T cells are co-cultured with the peptide-pulsed DCs. Recombinant IL-2 is added to the culture to promote T-cell proliferation. The T cells are typically re-stimulated weekly with freshly pulsed DCs for 2-4 cycles.[1][3]
-
CTL Response Assessment : After the stimulation period, the CTL response is measured using assays such as ELISPOT or chromium release assays.[1][3]
CTL Response Measurement
1. IFN-γ ELISPOT Assay: This assay quantifies the number of antigen-specific, cytokine-secreting T cells.
-
Plate Coating : ELISPOT plates are coated with an anti-IFN-γ capture antibody.
-
Cell Plating : Stimulated T cells (effector cells) are plated along with peptide-pulsed target cells (e.g., T2 cells or autologous DCs).
-
Incubation : The plates are incubated to allow for cytokine secretion.
-
Detection : A biotinylated anti-IFN-γ detection antibody is added, followed by a streptavidin-enzyme conjugate. A substrate is then added to develop colored spots, each representing a single cytokine-secreting cell.
-
Analysis : The spots are counted using an ELISPOT reader.[8][9]
2. Chromium Release Assay: This assay measures the cytotoxic activity of CTLs.
-
Target Cell Labeling : Target cells (e.g., CaSki, a cervical cancer cell line expressing HPV16 E7, or peptide-pulsed T2 cells) are labeled with radioactive chromium-51 (⁵¹Cr).
-
Co-incubation : The labeled target cells are incubated with the effector CTLs at various effector-to-target ratios.
-
Chromium Release : CTL-mediated lysis of target cells results in the release of ⁵¹Cr into the supernatant.
-
Measurement : The amount of ⁵¹Cr in the supernatant is measured using a gamma counter.
-
Calculation : The percentage of specific lysis is calculated based on the amount of chromium released in the presence of effector cells compared to spontaneous and maximum release.[1]
Visualizing the Workflow and Pathways
Understanding the experimental workflow and the underlying biological pathways is crucial for interpreting the results.
Caption: Experimental workflow for in vitro CTL induction and assessment.
Caption: Simplified signaling pathway for CTL activation by the HPV16 E7 peptide.
Conclusion
The body of research on the HPV16 E7 (86-93) peptide demonstrates a consistent and reproducible capacity to induce CTL responses. While the magnitude of the response can vary depending on the experimental system, adjuvant, and delivery method, the peptide is clearly immunogenic. The reproducibility of these findings across multiple studies, from in vitro human cell models to in vivo animal and clinical trials, underscores the potential of this epitope as a component of a therapeutic HPV vaccine. For drug development professionals, the established protocols for CTL induction and measurement provide a reliable framework for evaluating new vaccine candidates and adjuvants. Future research will likely focus on optimizing delivery systems and adjuvant combinations to further enhance the potency and durability of the CTL response against this critical oncoprotein.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Induction of human papillomavirus type 16-specific immunologic responses in a normal and an human papillomavirus-infected populations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Human CTL epitopes encoded by human papillomavirus type 16 E6 and E7 identified through in vivo and in vitro immunogenicity studies of HLA-A*0201-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.plos.org [journals.plos.org]
- 8. contemporaryobgyn.net [contemporaryobgyn.net]
- 9. Sensitive detection of human papillomavirus type 16 E7-specific T cells by ELISPOT after multiple in vitro stimulations of CD8+ T cells with peptide-pulsed autologous dendritic cells | springermedizin.de [springermedizin.de]
Evaluating Off-Target Effects of HPV16 E7 (86-93) Vaccination: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the HPV16 E7 (86-93) peptide vaccine with alternative therapeutic strategies, focusing on the evaluation of off-target effects. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data on safety, immunogenicity, and potential cross-reactivity to aid in the informed development of next-generation HPV therapies.
Introduction
The development of therapeutic vaccines against human papillomavirus (HPV) infection, a primary cause of cervical and other cancers, is a critical area of research. The HPV16 E7 oncoprotein is a key target for these vaccines, with the E7 (86-93) peptide being a well-studied epitope. However, ensuring the specificity of the induced immune response and minimizing off-target effects are paramount for vaccine safety and efficacy. This guide examines the performance of the HPV16 E7 (86-93) vaccine in this context and compares it with alternative approaches, including vaccines targeting the E6 oncoprotein and DNA-based vaccines.
Data Presentation: Performance and Safety Comparison
The following tables summarize quantitative data from various clinical and preclinical studies, offering a side-by-side comparison of the HPV16 E7 (86-93) peptide vaccine and its alternatives.
Table 1: Comparison of Immunogenicity and Efficacy
| Vaccine Type | Antigen Target | Adjuvant/Delivery System | Observed Immune Response | Clinical Efficacy |
| Peptide Vaccine | HPV16 E7 (86-93) +/- other E7 peptides | Montanide ISA-51, VSSP, PADRE | Induction of E7-specific T-cell responses (IFN-γ production). | Variable; some studies show lesion regression. |
| DNA Vaccine | HPV16 E6 and E7 | Electroporation, Tattoo | Induction of E6 and E7-specific T-cell responses.[1][2] | Promising results in preclinical and early clinical trials, with some complete responses observed.[1] |
| Peptide Vaccine | HPV16 E6 | Montanide ISA-51 | Induction of E6-specific T-cell responses. | Under investigation; E6 is considered a crucial target for viral clearance.[3] |
| Live Vector Vaccine | HPV16 E6 and E7 | Listeria monocytogenes, Vaccinia virus | Broad T-cell responses against both E6 and E7. | Showed clinical responses in some trials. |
Table 2: Comparison of Reported Adverse Events (Safety Profile)
| Vaccine Type | Common Adverse Events | Serious Adverse Events | Notes |
| Peptide Vaccine (HPV16 E7 with Montanide ISA-51) | Injection site reactions (pain, swelling, redness), flu-like symptoms.[4] | Rare; generally considered well-tolerated.[4] | Adjuvant may contribute to local reactogenicity.[1] |
| DNA Vaccine (HPV16 E6/E7) | Mild injection site reactions.[1][2] | One suspected unexpected serious adverse reaction (unlikely related) reported in one trial.[1] | Generally associated with a favorable safety profile and fewer side effects compared to peptide vaccines with strong adjuvants.[1] |
| Prophylactic HPV Vaccines (e.g., Gardasil, Cervarix) | Injection site pain (reported in ~84-94% of recipients), swelling, and redness.[5] Systemic effects like fever and fatigue also noted.[5] | Rare; vaccine-related serious adverse events occurred in <0.1% of recipients of quadrivalent vaccine.[5] | Data from prophylactic vaccines provide a broader context for HPV vaccine safety. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of vaccine performance. Below are summaries of key experimental protocols used to evaluate on-target and off-target effects.
Chromium-51 (⁵¹Cr) Release Assay for Cytotoxicity
This assay is a classic method to measure the lytic activity of cytotoxic T lymphocytes (CTLs) against target cells.
-
Objective: To quantify the ability of vaccine-induced CTLs to kill target cells expressing the intended antigen (on-target) versus cells expressing no antigen or irrelevant antigens (off-target).
-
Methodology:
-
Target Cell Labeling: Target cells (e.g., tumor cell lines expressing HPV16 E7 or normal cells) are incubated with radioactive ⁵¹Cr, which is taken up by viable cells.
-
Co-culture: Labeled target cells are co-cultured with effector CTLs (isolated from vaccinated subjects) at various effector-to-target ratios.
-
Measurement of ⁵¹Cr Release: If the CTLs recognize and lyse the target cells, ⁵¹Cr is released into the supernatant. The amount of radioactivity in the supernatant is measured using a gamma counter.
-
Calculation of Specific Lysis: The percentage of specific lysis is calculated to determine the cytotoxic activity.
-
IFN-γ ELISpot Assay for Immunogenicity
The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method for detecting and quantifying cytokine-secreting cells at the single-cell level.
-
Objective: To measure the frequency of antigen-specific T-cells that produce IFN-γ upon stimulation with the vaccine antigen.
-
Methodology:
-
Plate Coating: A 96-well plate is coated with an antibody specific for IFN-γ.
-
Cell Incubation: Peripheral blood mononuclear cells (PBMCs) from vaccinated individuals are added to the wells along with the HPV16 E7 (86-93) peptide or control peptides.
-
Cytokine Capture: If the PBMCs contain T-cells that recognize the peptide, they will be activated and secrete IFN-γ, which is captured by the antibodies on the plate.
-
Detection: A second, enzyme-linked antibody specific for IFN-γ is added, followed by a substrate that produces a colored spot for each IFN-γ-secreting cell.
-
Spot Counting: The spots are counted to determine the number of antigen-specific T-cells.
-
Mandatory Visualizations
Signaling and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and experimental processes relevant to the evaluation of HPV16 E7 (86-93) vaccination.
Caption: On-Target T-Cell Response Pathway.
Caption: Workflow for Assessing T-Cell Cross-Reactivity.
Conclusion
The HPV16 E7 (86-93) peptide vaccine is a promising candidate for therapeutic intervention against HPV-associated diseases. However, a thorough evaluation of its off-target effects is essential. The available data suggest a generally favorable safety profile, with most adverse events being mild and localized. Alternative strategies, such as DNA vaccines, may offer an improved safety profile with potentially fewer local reactions.
Future research should focus on direct, head-to-head comparative studies employing standardized protocols to quantify and compare the off-target effects of different HPV therapeutic vaccine platforms. A deeper understanding of the potential for T-cell cross-reactivity with host proteins is critical for the development of highly specific and safe immunotherapies. This guide serves as a foundational resource for researchers in this vital field, highlighting the key parameters for evaluation and providing a framework for future comparative studies.
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. HPV16 E7 DNA tattooing: safety, immunogenicity, and clinical response in patients with HPV-positive vulvar intraepithelial neoplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. HPV16 synthetic long peptide (HPV16-SLP) vaccination therapy of patients with advanced or recurrent HPV16-induced gynecological carcinoma, a phase II trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
Synthetic Long Peptides vs. Short E7 Epitopes: A Comparative Guide for Immunotherapy Development
For researchers, scientists, and drug development professionals, the choice between synthetic long peptides (SLPs) and short peptides (SPs) as immunotherapeutic agents is a critical decision. This guide provides an objective comparison of their performance, supported by experimental data, to inform the selection of the optimal strategy for targeting the Human Papillomavirus (HPV) E7 oncoprotein.
The development of therapeutic vaccines against HPV-associated cancers has largely focused on the E7 oncoprotein, a key driver of malignant transformation. Both SLPs and SPs derived from E7 have been investigated for their ability to elicit a potent anti-tumor immune response. However, their fundamental differences in size and structure lead to distinct immunological outcomes.
At a Glance: Long Peptides Demonstrate Superior Efficacy
Experimental evidence consistently indicates that synthetic long peptides offer significant advantages over short E7 epitopes in cancer immunotherapy.[1][2] SLPs have been shown to induce more robust and sustained anti-tumor immunity, leading to better tumor control.[2][3] This enhanced efficacy is attributed to their unique processing and presentation by the immune system, which results in the activation of a broader and more durable T-cell response.
Quantitative Performance Data
The following tables summarize the key quantitative differences in the performance of synthetic long peptides and short E7 epitopes based on preclinical studies.
Table 1: Anti-Tumor Efficacy in Mouse Models
| Metric | Synthetic Long Peptide (E7 LP) | Short Peptide (E7 SP) | Study Reference |
| Tumor Growth Inhibition | Significantly higher antitumor activity | Significant but lesser tumor suppression | [2] |
| Tumor Regression | Induced long-term antitumor immune responses and tumor eradication | Limited long-term efficacy | [2][4] |
| Survival Rate | Significantly prolonged survival | Modest improvement in survival | [3] |
Table 2: Immunological Response
| Metric | Synthetic Long Peptide (E7 LP) | Short Peptide (E7 SP) | Study Reference |
| CD8+ T-cell (CTL) Response | Strong and sustained induction | Induction of CTLs, but may be transient | [3][4] |
| CD4+ T-helper Cell Response | Potent induction of CD4+ T-cells | Generally does not induce a significant CD4+ T-cell response | [2][4] |
| IFN-γ Production | High levels of IFN-γ secretion by T-cells | Lower levels of IFN-γ secretion | [4] |
| Potential for Immune Tolerance | Low risk of inducing tolerance | Can lead to T-cell tolerance | [1][2] |
Signaling Pathways and Antigen Presentation
The differential effects of SLPs and SPs stem from their distinct pathways of antigen processing and presentation.
Synthetic Long Peptide (SLP) Antigen Presentation
SLPs are too long to bind directly to Major Histocompatibility Complex (MHC) molecules on the cell surface.[4] They must be taken up by professional Antigen Presenting Cells (APCs), such as dendritic cells (DCs), and processed internally.[1][2][5] This leads to the presentation of epitopes on both MHC class I and class II molecules, activating both CD8+ cytotoxic T-lymphocytes (CTLs) and CD4+ helper T-cells.[2][4][6][7] The involvement of CD4+ T-cells is crucial for a robust and long-lasting anti-tumor response, as they provide help to CTLs and contribute to immunological memory.[8]
Short Peptide (SP) Antigen Presentation
Short peptides, which are typically 8-11 amino acids in length, can directly bind to MHC class I molecules on the surface of various cell types, including non-professional APCs.[1][2] This direct presentation can lead to the activation of CD8+ T-cells. However, this pathway bypasses the need for processing by professional APCs and often occurs without the co-stimulatory signals necessary for a robust and sustained immune response.[1] This can result in a transient and less effective CTL response and may even lead to the induction of immune tolerance.[1][2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the comparison of synthetic long and short E7 peptides.
In Vivo Tumor Model
A common preclinical model to evaluate the efficacy of E7-targeting vaccines is the TC-1 mouse model.
Protocol Summary:
-
Cell Line: TC-1 cells, which are C57BL/6 mouse lung epithelial cells co-transformed with HPV-16 E6 and E7 and c-Ha-ras oncogenes, are commonly used.[2][4]
-
Animal Model: C57BL/6 mice are typically used as they are syngeneic with the TC-1 cell line.
-
Tumor Implantation: A defined number of TC-1 cells (e.g., 1 x 10^5 cells) are injected subcutaneously into the flank of the mice.[9]
-
Vaccination: Once tumors are established and have reached a certain size (e.g., 3-5 mm in diameter), mice are vaccinated with either the SLP or SP formulations, often with an adjuvant.[2] Vaccination can be administered subcutaneously or intramuscularly.
-
Monitoring: Tumor growth is monitored by measuring the tumor dimensions with calipers at regular intervals.[9] Animal survival is also recorded.
-
Immunological Analysis: At the end of the experiment, or at specific time points, splenocytes or peripheral blood mononuclear cells (PBMCs) are harvested to assess the E7-specific T-cell response using assays such as ELISpot or flow cytometry.
IFN-γ ELISpot Assay
The Enzyme-Linked ImmunoSpot (ELISpot) assay is a sensitive method to quantify the number of IFN-γ-secreting T-cells, providing a measure of the antigen-specific T-cell response.[10][11]
Protocol Summary:
-
Plate Coating: An ELISpot plate is coated with an anti-IFN-γ capture antibody.[10]
-
Cell Plating: A single-cell suspension of splenocytes or PBMCs from vaccinated mice is added to the wells.
-
Stimulation: The cells are stimulated in vitro with the relevant E7 peptide (either the long peptide pool or the specific short epitope). Control wells with no peptide and a mitogen (as a positive control) are included.[10]
-
Incubation: The plate is incubated to allow activated T-cells to secrete IFN-γ, which is captured by the antibody on the plate membrane.
-
Detection: A biotinylated anti-IFN-γ detection antibody is added, followed by a streptavidin-enzyme conjugate (e.g., streptavidin-alkaline phosphatase).[10]
-
Spot Development: A substrate is added that is converted by the enzyme into a colored, insoluble spot. Each spot represents a single IFN-γ-secreting cell.
-
Analysis: The spots are counted using an automated ELISpot reader. The number of antigen-specific T-cells is calculated by subtracting the number of spots in the no-peptide control wells from the number of spots in the peptide-stimulated wells.
Conclusion
The available evidence strongly supports the use of synthetic long peptides over short E7 epitopes for the development of therapeutic HPV vaccines. The ability of SLPs to be processed by professional APCs and elicit both CD8+ and CD4+ T-cell responses results in a more potent, comprehensive, and durable anti-tumor immunity.[2][3][4] While short peptides are simpler to synthesize, their limited immunogenicity and potential to induce tolerance are significant drawbacks.[1][2] For researchers and drug developers aiming to create effective immunotherapies against HPV-associated cancers, focusing on SLP-based strategies is the more promising approach.
References
- 1. Optimal long peptide for flagellin-adjuvanted HPV E7 cancer vaccine to enhance tumor suppression in combination with anti-PD-1 - Lee - Translational Cancer Research [tcr.amegroups.org]
- 2. Optimal long peptide for flagellin-adjuvanted HPV E7 cancer vaccine to enhance tumor suppression in combination with anti-PD-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunoinformatics Design and In Vivo Immunogenicity Evaluation of a Conserved CTL Multi-Epitope Vaccine Targeting HPV16 E5, E6, and E7 Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPV-Associated Tumor Eradication by Vaccination with Synthetic Short Peptides and Particle-Forming Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cross-Presentation of Synthetic Long Peptides by Human Dendritic Cells: A Process Dependent on ERAD Component p97/VCP but Not sec61 and/or Derlin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. immunology.org [immunology.org]
- 7. Present Yourself! By MHC Class I and MHC Class II Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Antigenic Peptide Prediction From E6 and E7 Oncoproteins of HPV Types 16 and 18 for Therapeutic Vaccine Design Using Immunoinformatics and MD Simulation Analysis [frontiersin.org]
- 9. Human Papillomavirus Type 16 Based L1, L2, E6, and E7 Peptide Microspheres Induce Encapsulated Peptide Mixture Specific Cytotoxic T Lymphocytes and Tumor Regression in a Murine Model of Cervical Cancer [xiahepublishing.com]
- 10. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Standard Operating Procedure: Disposal of HPV16 E7 (86-93) Peptide
This document provides detailed procedures for the safe handling and disposal of the synthetic peptide HPV16 E7 (86-93). As a non-hazardous, synthetic research material, proper disposal is straightforward but must be handled with care to ensure a safe laboratory environment and compliance with local regulations. These guidelines are intended for researchers and laboratory personnel in drug development and scientific research.
Product and Waste Profile
The HPV16 E7 (86-93) peptide is a synthetic, non-infectious, and non-radioactive oligopeptide. When handled in accordance with good laboratory practices, it poses minimal risk. The primary consideration for disposal is the nature of the materials with which it has been in contact.
Quantitative Data Summary
The following table summarizes the key characteristics and disposal parameters for waste generated from the use of HPV16 E7 (86-93).
| Parameter | Specification | Disposal Guideline |
| Peptide Classification | Synthetic, Non-hazardous | General Laboratory Waste (if unused/uncontaminated) |
| Physical Form | Lyophilized solid or aqueous solution | Follow appropriate solid or liquid waste stream. |
| Biosafety Level (BSL) | BSL-1 (for peptide alone) | Disposal must align with the highest BSL of any agent used in the experiment. |
| Chemical Solvents | Varies (e.g., DMSO, PBS, water) | Segregate waste based on chemical compatibility. Dispose of as chemical waste. |
| Contact with Biohazards | Cell lines, patient samples, etc. | Dispose of as biohazardous waste. Requires decontamination. |
| Decontamination Method | Autoclave or 10% Bleach Solution | Mandatory for all biologically contaminated materials. |
Experimental Protocol: Waste Stream Segregation and Disposal
This protocol outlines the step-by-step process for segregating and disposing of waste materials contaminated with HPV16 E7 (86-93).
3.1. Materials Required:
-
Appropriately labeled waste containers (Biohazard, Chemical, Sharps, General)
-
Personal Protective Equipment (PPE): Lab coat, gloves, safety glasses
-
10% Bleach solution or other approved disinfectant
-
Autoclavable biohazard bags
-
Leak-proof chemical waste containers
3.2. Procedure:
-
Risk Assessment: Before beginning work, assess the experimental procedure to identify the appropriate waste stream. The primary determinant is whether the peptide will come into contact with chemical or biological hazards.
-
Uncontaminated Peptide Waste:
-
Solid Waste: Unused, expired, or residual lyophilized peptide, along with contaminated consumables (e.g., weigh boats, microfuge tubes), can be disposed of in the general laboratory waste stream, unless institutional policy requires otherwise.
-
Liquid Waste: Uncontaminated aqueous solutions (e.g., peptide dissolved in PBS or water) can typically be disposed of down the drain with copious amounts of water, subject to local regulations.
-
-
Chemically Contaminated Peptide Waste:
-
Liquid Waste: Solutions containing organic solvents (e.g., DMSO) or other hazardous chemicals must be collected in a designated, sealed, and clearly labeled chemical waste container.
-
Solid Waste: Consumables (pipette tips, tubes) contaminated with these solutions should be placed in a designated solid chemical waste container.
-
-
Biologically Contaminated Peptide Waste (Biohazardous Waste):
-
Liquid Waste: All liquid waste from cell culture or experiments involving biological agents (e.g., cell lines, primary cells) must be decontaminated before disposal. Add bleach to a final concentration of 10% and let sit for at least 30 minutes before pouring down the drain, or autoclave according to institutional guidelines.
-
Solid Waste: All solid consumables (e.g., flasks, plates, pipette tips) that have come into contact with biological materials must be collected in an autoclavable biohazard bag.
-
Sharps Waste: Needles, syringes, or other sharps used in conjunction with the peptide and biological agents must be disposed of in a designated sharps container.
-
-
Final Disposal:
-
Seal all waste containers when they are three-quarters full.
-
Transport the sealed containers to the designated institutional waste collection area.
-
Ensure all waste is disposed of in accordance with your institution's Environmental Health & Safety (EHS) guidelines and local regulations.
-
Visualized Disposal Workflow
The following diagram illustrates the decision-making process for proper waste segregation when working with HPV16 E7 (86-93).
Caption: Decision workflow for HPV16 E7 (86-93) peptide waste segregation.
Essential Safety and Handling Guide for HPV16 E7 (86-93) Peptide
This document provides immediate safety, handling, and disposal protocols for the HPV16 E7 (86-93) peptide, a crucial research tool for scientists in immunology and drug development. Adherence to these guidelines is essential for ensuring laboratory safety and maintaining the integrity of experimental outcomes.
Personal Protective Equipment (PPE)
While synthetic peptides like HPV16 E7 (86-93) are often not classified as hazardous substances, proper laboratory hygiene and the use of standard personal protective equipment are mandatory to prevent contamination and potential exposure.[1] Lyophilized peptides can be volatile, and some may have unknown toxicities.[2]
| Equipment | Specification | Rationale |
| Gloves | Nitrile, disposable | Prevents skin contact and contamination of the peptide. |
| Eye Protection | Safety glasses or goggles | Protects against accidental splashes when reconstituting the peptide.[2] |
| Lab Coat | Standard laboratory coat | Protects skin and clothing from spills. |
| Respiratory Protection | Not generally required | Handle lyophilized powder in a well-ventilated area or fume hood to avoid inhalation.[2] |
Operational Plan: Handling and Storage
Proper handling and storage are critical for the stability and efficacy of the HPV16 E7 (86-93) peptide.[3][4]
| Procedure | Step-by-Step Guidance | Key Considerations |
| Receiving and Initial Storage | 1. Upon receipt, inspect the vial for damage. 2. For long-term storage, place the lyophilized peptide at -20°C or -80°C.[2][3][5] | Lyophilized peptides are stable at room temperature for short periods but should be stored frozen for long-term stability.[2] |
| Reconstitution | 1. Allow the vial to equilibrate to room temperature in a desiccator before opening to prevent condensation.[3][6] 2. Briefly centrifuge the vial to collect all powder at the bottom. 3. Reconstitute using a sterile, appropriate solvent (e.g., sterile distilled water, DMSO, or a buffer at pH 5-6).[3][4] | The peptide's sequence contains a cysteine residue, making it prone to oxidation.[3] Using de-gassed solvents can be beneficial. |
| Working Solutions and Storage | 1. For frequent use, create single-use aliquots to avoid repeated freeze-thaw cycles.[3][4] 2. Store peptide solutions at -20°C.[4] 3. For short-term storage (up to a week), solutions can be kept at 4°C.[3] | The shelf-life of peptides in solution is limited.[4] |
Disposal Plan
Disposal of peptide waste must comply with institutional and local regulations for non-hazardous biological and chemical waste.
| Waste Type | Disposal Protocol | Regulatory Compliance |
| Contaminated Disposables | 1. Collect all used vials, pipette tips, and gloves in a designated biohazard waste container. | Follow your institution's Environmental Health and Safety (EH&S) guidelines for biological waste.[1][7] |
| Liquid Peptide Waste | 1. Decontaminate liquid waste with a suitable method such as autoclaving or chemical disinfection (e.g., 10% bleach solution), if required by your institution. 2. Following decontamination, some institutional guidelines may permit disposal down the sanitary sewer with copious amounts of water.[7] | Always consult and adhere to your local and institutional waste disposal policies.[8] |
Experimental Protocol: T-Cell Stimulation
The HPV16 E7 (86-93) peptide is an immunogenic fragment used to stimulate specific T-cell responses in vitro.[9] The following is a general protocol for T-cell stimulation.
| Step | Procedure | Parameters |
| 1. Cell Preparation | Prepare Peripheral Blood Mononuclear Cells (PBMCs) from whole blood. | Use standard density gradient centrifugation. |
| 2. Peptide Pulsing | Incubate PBMCs with the HPV16 E7 (86-93) peptide. | A typical concentration is 10 µg/mL.[10][11] |
| 3. T-Cell Culture | Culture the peptide-pulsed PBMCs. | Incubate for 10-14 days. Add IL-2 (e.g., 50 IU/mL) two days after initial stimulation and replenish every 3-4 days to promote T-cell expansion.[10] |
| 4. Restimulation | Restimulate the T-cells with peptide-pulsed autologous PBMCs. | This step enhances the specific T-cell population.[10] |
| 5. Assay | Analyze the T-cell response using assays such as ELISPOT or intracellular cytokine staining (ICS). | These assays can detect cytokine release (e.g., IFN-γ) upon antigen recognition.[11][12] |
Visualizing Workflows and Pathways
Safe Handling Workflow for HPV16 E7 (86-93)
Caption: Workflow for the safe handling and disposal of HPV16 E7 (86-93) peptide.
HPV16 E7 Oncoprotein Signaling Pathway
The full-length HPV16 E7 oncoprotein, from which the (86-93) peptide is derived, influences several cellular signaling pathways that contribute to cancer progression. One such pathway involves the activation of EGFR/PI3K/AKT1 signaling.[2][13]
Caption: Simplified signaling pathway of the full-length HPV16 E7 oncoprotein.
References
- 1. peptide24.store [peptide24.store]
- 2. researchgate.net [researchgate.net]
- 3. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 4. genscript.com [genscript.com]
- 5. genscript.com [genscript.com]
- 6. bachem.com [bachem.com]
- 7. Biological Waste Guide | Environmental Health and Safety [ehs.uconn.edu]
- 8. biologyproducts.com [biologyproducts.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. A novel CD4 T-cell epitope described from one of the cervical cancer patients vaccinated with HPV 16 or 18 E7-pulsed dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. contemporaryobgyn.net [contemporaryobgyn.net]
- 13. Human Papillomavirus 16 E7 Promotes EGFR/PI3K/AKT1/NRF2 Signaling Pathway Contributing to PIR/NF-κB Activation in Oral Cancer Cells [mdpi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
